molecular formula C28H28F3N7OS B12363436 BAY-155

BAY-155

Cat. No.: B12363436
M. Wt: 567.6 g/mol
InChI Key: KMCCLTBDFVCDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-155 is a useful research compound. Its molecular formula is C28H28F3N7OS and its molecular weight is 567.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H28F3N7OS

Molecular Weight

567.6 g/mol

IUPAC Name

2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide

InChI

InChI=1S/C28H28F3N7OS/c1-17-18(2-3-23-21(17)8-19(11-32)38(23)13-24(33)39)12-36-6-4-27(5-7-36)14-37(15-27)25-22-9-20(10-28(29,30)31)40-26(22)35-16-34-25/h2-3,8-9,16H,4-7,10,12-15H2,1H3,(H2,33,39)

InChI Key

KMCCLTBDFVCDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC(=O)N)C#N)CN3CCC4(CC3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of BAY-155 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of BAY-155, a potent and selective small molecule inhibitor, in the context of Acute Myeloid Leukemia (AML). We will delve into its molecular interactions, downstream cellular effects, and the experimental evidence that substantiates its therapeutic potential, particularly in AML subtypes with Mixed-Lineage Leukemia (MLL) gene rearrangements.

Introduction to this compound and its Therapeutic Rationale in AML

Acute Myeloid Leukemia is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A specific subset of AML, often associated with a poor prognosis, is driven by chromosomal translocations involving the MLL gene (also known as KMT2A). These rearrangements result in the production of oncogenic MLL fusion proteins that are critical for leukemia initiation and maintenance.

The protein menin, encoded by the MEN1 gene, plays a crucial role as a cofactor for MLL fusion proteins. The interaction between menin and the N-terminal portion of MLL is essential for the recruitment of this oncogenic complex to target genes, leading to the aberrant expression of genes that drive leukemogenesis, such as HOXA9 and MEIS1.[1][2]

This compound is a novel, highly selective, and potent small molecule inhibitor designed to specifically disrupt the protein-protein interaction between menin and MLL.[3] By inhibiting this critical interaction, this compound aims to reverse the aberrant gene expression program driven by MLL fusion proteins, thereby inhibiting the proliferation of leukemia cells and inducing their differentiation.[4][5] This targeted approach offers a promising therapeutic strategy for MLL-rearranged AML.

The Molecular Mechanism of Action of this compound

This compound's primary mechanism of action is the direct and high-affinity binding to menin, which physically obstructs its interaction with MLL fusion proteins. This disruption is the initiating event that leads to the downstream anti-leukemic effects.

Disruption of the Menin-MLL Interaction

Isothermal Titration Calorimetry (ITC) experiments have confirmed a direct 1:1 binding stoichiometry between this compound and menin. This binding competitively inhibits the interaction between menin and the MLL component of the oncogenic fusion protein.

Downregulation of Key Leukemogenic Genes

The disruption of the menin-MLL complex by this compound leads to the eviction of this complex from the chromatin of target genes. This results in a significant downregulation of the expression of key genes essential for leukemic cell survival and proliferation. Notably, this compound treatment leads to a strong and dose-dependent downregulation of MEIS1 expression.[2][4]

Induction of Myeloid Differentiation

Concurrently with the downregulation of pro-leukemic genes, this compound treatment induces the upregulation of genes associated with myeloid differentiation. Specifically, the expression of MNDA and the cell surface marker CD11b is significantly increased following treatment with this compound.[4][6] This indicates a shift from a proliferative, undifferentiated state to a more mature, differentiated myeloid phenotype.

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

BAY155_Mechanism cluster_nucleus Nucleus cluster_effect Cellular Effects Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA (Target Gene Promoters) MLL_Fusion->DNA Binds to Differentiation_Block Differentiation Block Transcription Aberrant Transcription DNA->Transcription Leads to MEIS1 MEIS1 Transcription->MEIS1 HOXA9 HOXA9 Transcription->HOXA9 Leukemia_Proliferation Leukemia Proliferation & Survival MEIS1->Leukemia_Proliferation MEIS1->Differentiation_Block HOXA9->Leukemia_Proliferation HOXA9->Differentiation_Block BAY155 This compound BAY155->Menin Inhibits Interaction BAY155_Effect This compound Treatment Myeloid_Differentiation Myeloid Differentiation Differentiation_Block->Myeloid_Differentiation Inhibition leads to Downregulation Downregulation of MEIS1 & HOXA9 Upregulation Upregulation of MNDA & CD11b

Caption: Mechanism of action of this compound in MLL-rearranged AML.

Quantitative Analysis of this compound Activity

The anti-leukemic activity of this compound has been quantified through various preclinical studies, demonstrating its high potency and selectivity for MLL-rearranged AML cell lines.

In Vitro Proliferation Inhibition

This compound exhibits potent anti-proliferative effects in MLL-rearranged AML cell lines. The half-maximal inhibitory concentrations (IC50) for this compound are in the low nanomolar range for these sensitive cell lines, while being significantly higher in non-MLL-rearranged AML cells, highlighting its selectivity.

Cell LineMLL RearrangementThis compound IC50 (nM)MI-503 IC50 (nM)Fold Improvement (vs. MI-503)
MV4;11 MLL-AF48[2][4][5]22.42.8-fold
MOLM-13 MLL-AF910.767.46.3-fold
HL60 No MLL rearrangement>10,000>10,000-
Jurkat No MLL rearrangement>10,000>10,000-

Data compiled from Brzezinka K, et al. Cancers (Basel). 2020.

Biophysical Binding Affinity

Isothermal Titration Calorimetry (ITC) was used to determine the binding affinity of this compound to menin.

CompoundBinding Affinity (KD) (nM)Stoichiometry (N)
This compound 751.06
MI-503 94N/A

Data from Brzezinka K, et al. Cancers (Basel). 2020.

In Vivo Efficacy in Xenograft Models

The therapeutic efficacy of this compound has been demonstrated in in vivo xenograft models of MLL-rearranged AML. Treatment with this compound resulted in a significant reduction in tumor growth and improved survival in mice bearing MV4;11 or MOLM-13 tumors.

(Specific quantitative data on tumor growth inhibition and survival from in vivo studies would be included here if available in the source material.)

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard CellTiter-Glo® Luminescent Cell Viability Assay.

Cell_Proliferation_Workflow start Seed AML cells in 96-well plates treatment Treat with serial dilutions of this compound or DMSO (vehicle) start->treatment incubation Incubate for 72 hours treatment->incubation assay Add CellTiter-Glo® reagent incubation->assay readout Measure luminescence (proportional to viable cells) assay->readout analysis Calculate IC50 values using non-linear regression readout->analysis

Caption: Workflow for the cell proliferation assay.

Quantitative Real-Time PCR (qRT-PCR)

The effect of this compound on the expression of target genes was quantified by qRT-PCR.

qRTPCR_Workflow start Treat AML cells with This compound or DMSO rna_extraction Isolate total RNA start->rna_extraction cdna_synthesis Synthesize cDNA using reverse transcriptase rna_extraction->cdna_synthesis qpcr Perform qPCR with primers for target genes (e.g., MEIS1) and a housekeeping gene cdna_synthesis->qpcr analysis Analyze relative gene expression using the ΔΔCt method qpcr->analysis

Caption: Workflow for qRT-PCR analysis of gene expression.

Isothermal Titration Calorimetry (ITC)

The direct binding of this compound to menin was characterized by ITC.

ITC_Workflow start Load purified menin protein into the sample cell titration Inject small aliquots of This compound into the sample cell start->titration measurement Measure the heat change (endothermic or exothermic) after each injection titration->measurement analysis Analyze the binding isotherm to determine KD, stoichiometry (N), and enthalpy (ΔH) measurement->analysis

Caption: Workflow for Isothermal Titration Calorimetry.

In Vivo Xenograft Model

The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model.

Xenograft_Workflow start Inject MLL-rearranged AML cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to establish to a palpable size start->tumor_growth randomization Randomize mice into treatment (this compound) and vehicle control groups tumor_growth->randomization treatment Administer this compound or vehicle daily via oral gavage randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment until predefined endpoint (e.g., tumor size, study duration) monitoring->endpoint

Caption: Workflow for the in vivo xenograft model.

Conclusion

This compound represents a promising targeted therapy for Acute Myeloid Leukemia with MLL rearrangements. Its mechanism of action is well-defined, involving the specific disruption of the critical menin-MLL interaction, which leads to the downregulation of key leukemogenic genes and the induction of myeloid differentiation. The potent and selective anti-leukemic activity of this compound, demonstrated in both in vitro and in vivo preclinical models, provides a strong rationale for its further clinical development as a novel therapeutic agent for this high-risk AML subtype. This technical guide provides a comprehensive overview of the core mechanism of this compound, supported by quantitative data and detailed experimental methodologies, to inform ongoing research and drug development efforts in the field of AML.

References

BAY-155: A Technical Guide to a Potent Menin-MLL Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (menin-MLL) protein-protein interaction. This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements. By disrupting the menin-MLL complex, this compound offers a targeted therapeutic strategy to reverse the leukemogenic activity of MLL fusion proteins. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction

The interaction between the nuclear protein menin, encoded by the MEN1 gene, and the MLL1 (KMT2A) protein is essential for the oncogenic activity of MLL fusion proteins that arise from chromosomal translocations.[1][2] These MLL fusion proteins are hallmark drivers of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), especially in infants.[3] The menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent blockade of hematopoietic differentiation.[2][4]

This compound emerges as a highly potent and selective tool compound for investigating and targeting this critical protein-protein interaction.[5][6] Its ability to disrupt the menin-MLL complex leads to the downregulation of key oncogenic target genes, induction of differentiation, and potent anti-proliferative effects in MLL-rearranged leukemia models.[5][7]

Mechanism of Action

This compound functions by directly binding to menin, a scaffold protein, at the pocket that normally accommodates the N-terminus of MLL.[8] This competitive inhibition prevents the association of menin with MLL fusion proteins.[8] The dissociation of this complex from the chromatin leads to a reduction in histone H3 lysine 4 trimethylation (H3K4me3) at the promoter regions of MLL target genes, such as HOXA9 and MEIS1.[8] The subsequent downregulation of these key downstream targets results in the induction of differentiation and a potent anti-proliferative effect in MLL-rearranged leukemia cells.[5][7]

Mechanism of Action of this compound cluster_0 Normal State (MLL-rearranged Leukemia) cluster_1 With this compound Treatment Menin Menin MLL-FP MLL Fusion Protein Menin->MLL-FP Binds Chromatin Chromatin MLL-FP->Chromatin Recruits to H3K4me3 H3K4me3 MLL-FP->H3K4me3 Promotes HOXA9/MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9/MEIS1 Leukemia Leukemia HOXA9/MEIS1->Leukemia Drives H3K4me3->HOXA9/MEIS1 Activates Transcription This compound This compound Menin_i Menin This compound->Menin_i Binds & Inhibits MLL-FP_i MLL Fusion Protein Menin_i->MLL-FP_i Interaction Blocked Chromatin_i Chromatin_i MLL-FP_i->Chromatin_i Recruitment Blocked H3K4me3_d Reduced H3K4me3 MLL-FP_i->H3K4me3_d Inhibits Promotion HOXA9/MEIS1_d HOXA9/MEIS1 Downregulation Chromatin_i->HOXA9/MEIS1_d Differentiation Differentiation HOXA9/MEIS1_d->Differentiation Leads to Apoptosis Apoptosis HOXA9/MEIS1_d->Apoptosis Leads to H3K4me3_d->HOXA9/MEIS1_d Reduces Transcription

Mechanism of Action of this compound

Preclinical Data

In Vitro Activity

This compound demonstrates potent and selective inhibition of the menin-MLL interaction and robust anti-proliferative activity against human AML and ALL cell lines harboring MLL rearrangements.

ParameterValueCell LinesReference
Binding Affinity (IC50) 8 nM-[5][9]
Anti-proliferative Activity (IC50) < 10 µMMV4;11, MOLM-13[7]
Effects on Gene Expression

Treatment with this compound leads to a significant downregulation of MLL fusion protein target genes and upregulation of myeloid differentiation markers.

GeneEffectCell LinesReference
MEIS1 Strong DownregulationMOLM-13, MV-4-11[5][7]
HOXA9 DownregulationMOLM-13, MV-4-11[7]
CD11b UpregulationMOLM-13, MV-4-11[5][7]
MNDA UpregulationMOLM-13, MV-4-11[5][7]
In Vivo Efficacy

In xenograft models of human AML, this compound has demonstrated significant anti-tumor activity.

Animal ModelCell LineDosing RegimenOutcomeReference
Subcutaneous Xenograft (Mouse)MV4;11100 mg/kg, once or twice dailySignificant tumor growth inhibition[8]
Subcutaneous Xenograft (Mouse)MOLM-13100 mg/kg, once or twice dailySignificant tumor growth inhibition[8]
Pharmacokinetics

Specific preclinical pharmacokinetic data for this compound is not publicly available. However, data for the structurally similar and well-characterized menin-MLL inhibitor MI-503 provides a useful reference. MI-503 exhibits favorable drug-like properties, including good oral bioavailability in mice.[2][4]

CompoundParameterValue (in mice)Reference
MI-503 Oral Bioavailability~75%[2][4]
MI-463 Oral Bioavailability~45%[2]

Disclaimer: The pharmacokinetic data presented above is for MI-503 and MI-463, not this compound. This information is provided for reference purposes only, given the structural similarity of these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound, adapted from protocols used for similar menin-MLL inhibitors.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (IC50) of inhibitors to the menin-MLL interaction.

Fluorescence Polarization Assay Workflow start Prepare Assay Components prepare_menin Purified Menin Protein start->prepare_menin prepare_peptide Fluorescently-labeled MLL Peptide start->prepare_peptide prepare_inhibitor This compound (serial dilutions) start->prepare_inhibitor mix Mix Components in 384-well Plate prepare_menin->mix prepare_peptide->mix prepare_inhibitor->mix incubate Incubate at Room Temperature mix->incubate read Read Fluorescence Polarization incubate->read analyze Calculate IC50 read->analyze

Fluorescence Polarization Assay Workflow

Protocol:

  • Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL-derived peptide (e.g., MLL4-15), this compound, and assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Procedure:

    • Prepare a solution of menin and the fluorescently-labeled MLL peptide in the assay buffer.

    • Serially dilute this compound in the assay buffer.

    • In a 384-well black plate, add the menin/peptide solution and the diluted this compound.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This assay measures the anti-proliferative effect of this compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture AML/ALL cell lines (e.g., MV4;11, MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Procedure:

    • Seed cells in a 96-well plate at a determined density.

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in gene expression (e.g., HOXA9, MEIS1) following treatment with this compound.

qRT-PCR Workflow treat_cells Treat Cells with this compound isolate_rna Isolate Total RNA treat_cells->isolate_rna cdna_synthesis Reverse Transcription to cDNA isolate_rna->cdna_synthesis qpcr Perform qRT-PCR cdna_synthesis->qpcr analyze_data Analyze Gene Expression Data qpcr->analyze_data

References

BAY-155 and Its Target Genes in Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a potent and selective small molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, a critical dependency in certain subtypes of acute leukemia. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, target genes in leukemia, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise representation of the underlying biological and experimental processes.

Introduction

Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are hematological malignancies characterized by the rapid growth of abnormal white blood cells. A specific subset of these leukemias, particularly those with rearrangements of the KMT2A gene (formerly MLL) or mutations in the nucleophosmin 1 (NPM1) gene, are critically dependent on the interaction between the protein menin and the MLL1 histone methyltransferase.[1][2] This interaction is essential for the transcription of key leukemogenic genes, including the HOX and MEIS1 gene families, which drive proliferation and block hematopoietic differentiation.[2]

This compound is a second-generation menin-MLL inhibitor that has demonstrated significant preclinical activity in various leukemia models.[1][3] By disrupting the menin-MLL1 interaction, this compound leads to the downregulation of critical oncogenic target genes and the induction of differentiation in leukemia cells.[4][5] This guide will delve into the technical details of this compound's activity, providing a valuable resource for researchers in the field of leukemia drug development.

Mechanism of Action

This compound functions by binding to menin, a scaffold protein, thereby preventing its interaction with MLL1 and MLL1-fusion proteins.[1][2] In leukemias with KMT2A rearrangements, the MLL1 fusion protein aberrantly recruits menin to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) at target gene promoters and subsequent gene activation.[2] this compound's inhibition of this interaction leads to the eviction of the MLL1 complex from these promoters, a reduction in H3K4me3 marks, and transcriptional repression of the target genes.[6]

Figure 1: Mechanism of action of this compound in MLL-rearranged leukemia.

Target Genes of this compound in Leukemia

The primary targets of this compound are the downstream effector genes of the menin-MLL1 complex. Treatment of MLL-rearranged leukemia cells with this compound leads to a significant downregulation of key proto-oncogenes and a concurrent upregulation of genes associated with myeloid differentiation.

Downregulated Target Genes

The most consistently downregulated genes following this compound treatment are critical for leukemic cell survival and proliferation.

  • MEIS1 (Myeloid Ecotropic Viral Integration Site 1): A homeobox protein that is a crucial cofactor for HOX proteins in leukemogenesis.[4][7]

  • HOXA9 (Homeobox A9): A member of the HOX gene family of transcription factors that is frequently overexpressed in AML and is essential for leukemic stem cell function.[7][8]

  • FLT3 (FMS-like Tyrosine Kinase 3): A receptor tyrosine kinase that, when mutated, is a driver of AML. Menin-MLL inhibition has been shown to downregulate FLT3 expression.[7][8]

  • PBX3 (Pre-B-Cell Leukemia Homeobox 3): Another homeobox protein that cooperates with HOX proteins to promote leukemogenesis.[7][8]

Upregulated Target Genes

Inhibition of the menin-MLL interaction by this compound also induces the expression of genes that promote the differentiation of leukemic blasts into more mature myeloid cells.

  • MNDA (Myeloid Cell Nuclear Differentiation Antigen): A marker of myeloid differentiation.[4][5]

  • CD11b (Integrin Subunit Alpha M, ITGAM): A cell surface marker associated with myeloid differentiation.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in preclinical leukemia models.

Table 1: In Vitro Activity of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (nM)Reference
MOLM-13AML (MLL-AF9)8[1][4]
MV-4-11AML (MLL-AF4)8[4][9]

Table 2: Gene Expression Changes in Leukemia Cells Treated with this compound

GeneCell LineTreatment ConditionFold ChangeReference
MEIS1MOLM-13 & MV-4-11This compoundDownregulated[4][5]
MNDAMOLM-13 & MV-4-11This compoundUpregulated[4][5]
CD11bMOLM-13 & MV-4-11This compoundUpregulated[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed leukemia cells (e.g., MOLM-13, MV-4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add serial dilutions of this compound (or vehicle control, e.g., DMSO) to the wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

RNA-Sequencing (RNA-Seq)

This technique is used to profile the global gene expression changes induced by this compound.

  • Cell Treatment: Treat leukemia cells with this compound or vehicle control for a specified time (e.g., 48-72 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome (e.g., human genome hg38).

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Perform differential gene expression analysis between this compound-treated and control samples to identify up- and downregulated genes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genomic binding sites of menin and MLL1 and to assess changes in histone modifications upon this compound treatment.

  • Cell Treatment and Cross-linking: Treat leukemia cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-menin, anti-MLL1, anti-H3K4me3).

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of protein binding or histone modification enrichment.

    • Compare the peak profiles between this compound-treated and control samples to identify differential binding or modification sites.

Xenograft Mouse Model

This in vivo model is used to evaluate the anti-leukemic efficacy of this compound.

  • Cell Implantation: Implant human leukemia cells (e.g., MV-4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth/Leukemia Engraftment: Allow the tumors to grow to a palpable size or for leukemia to engraft in the bone marrow.

  • Treatment: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume (for subcutaneous models) or leukemia burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., histology, gene expression analysis).

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

Experimental_Workflow_RNA_Seq Start Leukemia Cell Culture Treatment Treat with this compound or Vehicle Control Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis End Identify Target Genes Data_Analysis->End

Figure 2: Workflow for identifying this compound target genes using RNA-Seq.

Logical_Relationship_BAY155_Effects BAY155 This compound Menin_MLL_Inhibition Inhibition of Menin-MLL Interaction BAY155->Menin_MLL_Inhibition Gene_Expression_Changes Altered Gene Expression Menin_MLL_Inhibition->Gene_Expression_Changes Downregulation Downregulation of Leukemogenic Genes MEIS1 HOXA9 FLT3 PBX3 Gene_Expression_Changes->Downregulation Upregulation Upregulation of Differentiation Genes MNDA CD11b Gene_Expression_Changes->Upregulation Cellular_Effects Cellular Phenotypes Downregulation->Cellular_Effects Upregulation->Cellular_Effects Proliferation_Arrest Inhibition of Proliferation Cellular_Effects->Proliferation_Arrest Differentiation Induction of Myeloid Differentiation Cellular_Effects->Differentiation Apoptosis Apoptosis Cellular_Effects->Apoptosis Therapeutic_Outcome Anti-Leukemic Efficacy Proliferation_Arrest->Therapeutic_Outcome Differentiation->Therapeutic_Outcome Apoptosis->Therapeutic_Outcome

Figure 3: Logical flow from this compound administration to therapeutic outcome.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged and NPM1-mutant leukemias. Its targeted mechanism of action, which leads to the specific downregulation of key leukemogenic genes and the induction of myeloid differentiation, has been well-characterized through a variety of preclinical studies. This technical guide provides a consolidated resource for researchers, summarizing the key findings and experimental approaches used to investigate the effects of this compound in leukemia. Further research and clinical development of this compound and other menin-MLL inhibitors are warranted to translate these promising preclinical findings into effective therapies for patients.

References

BAY-155: A Technical Whitepaper on a Potent Menin-MLL Inhibitor for Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a potent and selective small-molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a critical driver of leukemogenesis in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by MLL gene rearrangements. By disrupting this interaction, this compound effectively downregulates the expression of key oncogenic genes, such as MEIS1 and HOXA9, leading to cell differentiation and potent anti-proliferative effects. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data from key studies.

Introduction

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene, located on chromosome 11q23, are associated with a poor prognosis, particularly in infant and pediatric populations. The resulting MLL fusion proteins are potent oncogenes that require interaction with the scaffold protein menin to drive their leukemogenic transcriptional program. This program is characterized by the upregulation of homeobox (HOX) genes, such as HOXA9, and their cofactor MEIS1, which together promote proliferation and block differentiation of hematopoietic progenitor cells.

The critical dependency of MLL-rearranged leukemias on the menin-MLL interaction has made it an attractive therapeutic target. This compound has emerged as a highly potent and selective inhibitor of this interaction, demonstrating significant preclinical activity in relevant leukemia models.

Mechanism of Action

This compound functions by competitively binding to a deep hydrophobic pocket on the surface of menin, the same site that recognizes and binds to the N-terminus of MLL. This direct competition disrupts the formation of the menin-MLL complex, thereby displacing it from chromatin. The dissociation of this complex from the promoters of target genes, including HOXA9 and MEIS1, leads to their transcriptional repression. The downregulation of these key downstream effectors results in the induction of myeloid differentiation, as evidenced by the upregulation of differentiation markers such as CD11b and MNDA, and a potent inhibition of leukemic cell proliferation.[1]

Below is a diagram illustrating the signaling pathway disrupted by this compound.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_effects Downstream Effects of this compound Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Promoters HOXA9_MEIS1 HOXA9/MEIS1 Expression DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemic Transformation (Proliferation, Survival) HOXA9_MEIS1->Leukemogenesis Differentiation_markers CD11b / MNDA Expression Apoptosis Apoptosis BAY155 This compound BAY155->Menin Inhibits Downregulation Downregulation of HOXA9/MEIS1 Upregulation Upregulation of CD11b/MNDA Downregulation->Upregulation Proliferation_inhibition Inhibition of Proliferation Upregulation->Proliferation_inhibition

Caption: Signaling pathway of Menin-MLL interaction and its inhibition by this compound.

Quantitative Data

Biochemical Potency
CompoundIC50 (nM)Assay
This compound8Menin-MLL Interaction Assay

IC50 values represent the concentration of the compound required to inhibit 50% of the menin-MLL interaction.[1]

In Vivo Efficacy in AML Xenograft Models

The anti-tumor efficacy of this compound was evaluated in subcutaneous xenograft models using human AML cell lines with MLL rearrangements.

Cell LineTreatmentDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
MV4;11Vehicle-BID0
MV4;11This compound25BID~75
MV4;11This compound50BID~90
MOLM-13Vehicle-BID0
MOLM-13This compound50BID~60
MOLM-13This compound100BID~85

BID: twice daily. Tumor growth inhibition is estimated from graphical data.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is adapted for assessing the anti-proliferative effect of this compound on the MV4;11 human AML cell line.

Materials:

  • MV4;11 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Culture MV4;11 cells in RPMI-1640 medium to maintain exponential growth.

  • Harvest and count the cells, ensuring >95% viability.

  • Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and blank wells (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the expression of MEIS1 and HOXA9 in MOLM-13 cells following treatment with this compound.

Materials:

  • MOLM-13 cells

  • This compound

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green PCR Master Mix

  • Gene-specific primers for MEIS1, HOXA9, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Treat MOLM-13 cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 48-72 hours.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reaction in a 20 µL volume containing SYBR Green Master Mix, forward and reverse primers (final concentration 0.5 µM each), and cDNA template.

  • Run the PCR on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Analyze the data using the comparative ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Subcutaneous Xenograft Model

This protocol describes the establishment of a MOLM-13 subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • MOLM-13 cells

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest MOLM-13 cells during their exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 or 100 mg/kg) or vehicle control orally, twice daily.

  • Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width²) / 2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualizations

Experimental Workflow: Cell Proliferation Assay

Cell_Proliferation_Workflow start Start seed_cells Seed MV4;11 cells in 96-well plate start->seed_cells add_bay155 Add serial dilutions of this compound seed_cells->add_bay155 incubate_72h Incubate for 72h add_bay155->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate % inhibition) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell proliferation using the MTT assay.

Experimental Workflow: Xenograft Model

Xenograft_Workflow start Start inject_cells Subcutaneous injection of MOLM-13 cells into mice start->inject_cells tumor_growth Monitor tumor growth inject_cells->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound or vehicle (BID) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Euthanize mice, excise and weigh tumors monitoring->endpoint end End endpoint->end

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

Conclusion

This compound is a potent and selective inhibitor of the menin-MLL interaction with demonstrated preclinical efficacy in models of MLL-rearranged acute leukemia. Its mechanism of action, involving the disruption of a key oncogenic protein-protein interaction and subsequent downregulation of critical leukemogenic genes, provides a strong rationale for its continued development as a targeted therapy for this high-risk patient population. The experimental protocols and data presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals working in this field.

References

The Role of BAY-155 in MEIS1 Downregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a potent and selective small molecule inhibitor of the Menin-MLL1 interaction, a critical dependency in certain hematological malignancies. This technical guide provides an in-depth analysis of the mechanism by which this compound leads to the downregulation of Myeloid Ecotropic Viral Integration Site 1 (MEIS1), a key oncogenic transcription factor. We will detail the signaling pathway, present quantitative data on MEIS1 suppression, and provide comprehensive experimental protocols for the key assays used to elucidate this mechanism.

Introduction: The Menin-MLL1-MEIS1 Axis in Leukemia

In acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL1 (KMT2A) rearrangements or NPM1 mutations, the interaction between the scaffold protein Menin and the MLL1 fusion protein is essential for leukemogenesis. This complex is recruited to chromatin where it mediates the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[1] Key downstream targets of the Menin-MLL1 complex include the HOX gene clusters and MEIS1.[1]

MEIS1, a TALE (three-amino-acid loop extension) homeodomain transcription factor, is a critical co-factor for HOX proteins and plays a pivotal role in normal hematopoiesis and leukemogenesis. Its aberrant overexpression in leukemia is associated with an undifferentiated state and poor prognosis. Therefore, targeting the upstream regulators of MEIS1 transcription, such as the Menin-MLL1 interaction, represents a promising therapeutic strategy. This compound has an IC50 of 8 nM for the Menin-MLL interaction.

Mechanism of Action: this compound Disrupts the Menin-MLL1 Complex, Leading to MEIS1 Repression

This compound functions by directly binding to Menin and disrupting its interaction with the MLL1 protein. This prevents the recruitment of the MLL1 methyltransferase to the promoter and enhancer regions of its target genes, including MEIS1. The subsequent loss of H3K4me3 and H3K79me2 marks at these loci leads to a condensed chromatin state and transcriptional repression of MEIS1.[1][2][3]

BAY155_Mechanism cluster_nucleus Nucleus Menin Menin MLL1 MLL1 (KMT2A) Menin->MLL1 Interaction H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes MEIS1_Gene MEIS1 Gene MEIS1_mRNA MEIS1 mRNA MEIS1_Gene->MEIS1_mRNA H3K4me3->MEIS1_Gene Activates Transcription Transcription MEIS1_Protein MEIS1 Protein MEIS1_mRNA->MEIS1_Protein Translation BAY155 This compound BAY155->Menin Inhibits Interaction

Signaling pathway of MEIS1 regulation by the Menin-MLL1 complex and inhibition by this compound.

Quantitative Data on MEIS1 Downregulation by this compound

In vivo studies using xenograft models of human leukemia cell lines have demonstrated a dose-dependent downregulation of MEIS1 expression following treatment with this compound.

Cell LineTreatment GroupDose (mg/kg)DurationMEIS1 Relative Expression (Fold Change vs. Vehicle)p-value
MV4;11 Vehicle-17 days1.0-
This compound2517 days~0.25≤ 0.001
This compound5017 days~0.15≤ 0.001
MOLM-13 Vehicle-11 days1.0-
This compound5011 days~0.3≤ 0.001
This compound10011 days~0.2≤ 0.001

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on MEIS1 expression.

Quantitative Real-Time PCR (qRT-PCR) for MEIS1 mRNA Expression

This protocol is for the quantification of MEIS1 mRNA levels in leukemia cells following treatment with this compound.

qRT_PCR_Workflow cluster_protocol qRT-PCR Workflow Cell_Culture 1. Cell Culture and Treatment (e.g., MOLM-13, MV4;11) - Treat with this compound or Vehicle RNA_Isolation 2. Total RNA Isolation - Trizol or Column-based kit Cell_Culture->RNA_Isolation cDNA_Synthesis 3. cDNA Synthesis - Reverse Transcriptase RNA_Isolation->cDNA_Synthesis qPCR 4. qPCR - SYBR Green or TaqMan Assay - MEIS1 and Housekeeping Gene Primers cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis - ΔΔCt Method qPCR->Data_Analysis

Experimental workflow for qRT-PCR analysis of MEIS1 expression.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4;11)

  • This compound

  • Vehicle control (e.g., DMSO)

  • RNA isolation kit (e.g., Qiagen RNeasy)

  • Reverse transcription kit (e.g., Bio-Rad iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for human MEIS1 and a housekeeping gene (e.g., GAPDH, ACTB)

    • MEIS1 Forward Primer (Example): 5'-AAGCAGTTGGCACAAGACACGG-3'[4]

    • MEIS1 Reverse Primer (Example): 5'-CTGCTCGGTTGGACTGGTCTAT-3'[4]

Procedure:

  • Cell Treatment: Seed leukemia cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound or vehicle control for the desired time period (e.g., 48-96 hours).

  • RNA Isolation: Harvest cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers for MEIS1 and the housekeeping gene. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Calculate the relative expression of MEIS1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.

Western Blotting for MEIS1 Protein Expression

This protocol is for the detection and semi-quantification of MEIS1 protein levels.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MEIS1 (e.g., rabbit anti-MEIS1)

  • Primary antibody against a loading control (e.g., mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary anti-MEIS1 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine the occupancy of MLL1 at the MEIS1 promoter.

ChIP_Workflow cluster_protocol ChIP Workflow Crosslinking 1. Crosslinking - Formaldehyde treatment Sonication 2. Chromatin Shearing - Sonication to 200-500 bp fragments Crosslinking->Sonication Immunoprecipitation 3. Immunoprecipitation - MLL1 antibody or IgG control Sonication->Immunoprecipitation Washing 4. Washing - Remove non-specific binding Immunoprecipitation->Washing Elution_Reverse_Crosslinking 5. Elution and Reverse Crosslinking Washing->Elution_Reverse_Crosslinking DNA_Purification 6. DNA Purification Elution_Reverse_Crosslinking->DNA_Purification qPCR_Analysis 7. qPCR Analysis - Primers for MEIS1 promoter DNA_Purification->qPCR_Analysis

Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.

Materials:

  • Treated cells

  • Formaldehyde

  • Glycine

  • ChIP lysis buffer

  • Sonication equipment

  • Antibody against MLL1

  • IgG control antibody

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Primers for the MEIS1 promoter

Procedure:

  • Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench with glycine.

  • Chromatin Preparation: Lyse cells and shear chromatin to an average size of 200-500 bp by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-MLL1 antibody or an IgG control overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating with proteinase K.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify a region of the MEIS1 promoter known to be bound by MLL1. The results are expressed as a percentage of the input DNA.

Conclusion

This compound effectively downregulates the expression of the oncogenic transcription factor MEIS1 by disrupting the critical interaction between Menin and MLL1. This leads to the loss of activating histone marks at the MEIS1 locus and subsequent transcriptional repression. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug development who are investigating the therapeutic potential of Menin-MLL1 inhibitors. The targeted downregulation of MEIS1 by this compound underscores the promise of this therapeutic strategy for patients with MLL-rearranged and NPM1-mutant leukemias.

References

Investigating the Anti-Proliferative Effects of BAY-155: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-proliferative effects of BAY-155, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a chemical probe designed for the investigation of the Menin-MLL interaction as a therapeutic target in oncology.[1] It has demonstrated significant anti-proliferative activity, particularly in models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL rearrangements.[1] The therapeutic rationale for targeting the Menin-MLL interaction stems from the critical role of this protein complex in driving the expression of leukemogenic genes.[2]

Mechanism of Action

This compound functions by disrupting the protein-protein interaction between Menin and the MLL1 protein (KMT2A). This interaction is crucial for the recruitment of the MLL1 histone methyltransferase complex to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) at specific gene loci. The subsequent gene expression, including the upregulation of key oncogenes such as MEIS1 and HOXA9, is essential for the proliferation and survival of MLL-rearranged leukemia cells.[2]

By inhibiting the Menin-MLL interaction, this compound leads to the downregulation of MEIS1 and the upregulation of myeloid differentiation markers such as CD11b and MNDA, thereby promoting the differentiation of leukemic cells and inhibiting their proliferation.[3]

Signaling Pathway

The following diagram illustrates the Menin-MLL signaling pathway and the inhibitory effect of this compound.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL-fusion protein (e.g., MLL-AF4, MLL-AF9) Menin->MLL_fusion binds Differentiation_genes CD11b, MNDA (Differentiation Genes) MLL1 MLL1 (KMT2A) Chromatin Chromatin MLL_fusion->Chromatin recruits to H3K4me3 H3K4me3 Chromatin->H3K4me3 results in MEIS1_HOXA9 MEIS1, HOXA9 (Oncogenes) H3K4me3->MEIS1_HOXA9 activates transcription of Proliferation Leukemic Proliferation MEIS1_HOXA9->Proliferation drives Differentiation Cell Differentiation Proliferation->Differentiation inhibits Differentiation_genes->Differentiation promotes BAY155 This compound BAY155->Menin inhibits binding

Figure 1: Menin-MLL Signaling Pathway and Inhibition by this compound.

Anti-Proliferative Activity of this compound

This compound has been evaluated for its anti-proliferative effects across a wide range of cancer cell lines. A specific therapeutic activity was observed primarily in AML and ALL models, with limited effects in most solid tumor cell lines.[1] The half-maximal inhibitory concentration (IC50) values for selected cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MOLM-13Acute Myeloid Leukemia (AML)< 0.01
MV4-11Acute Myeloid Leukemia (AML)< 0.01
RS4-11Acute Lymphoblastic Leukemia (ALL)< 0.01
A549Non-Small Cell Lung Cancer> 10
MCF7Breast Cancer> 10
PC-3Prostate Cancer> 10
HCT116Colorectal Cancer> 10

Data extracted from Brzezinka K, et al. Cancers (Basel). 2020.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-proliferative effects of this compound. The following are generalized protocols based on standard laboratory practices and methodologies cited in relevant literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate (72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilization buffer incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Figure 2: General Workflow for an MTT-based Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.001 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at desired concentrations for 48-72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Preclinical and Clinical Status

This compound is primarily characterized as a potent and selective preclinical tool inhibitor for target validation studies.[1] As of the latest available information, there are no registered clinical trials specifically for this compound. However, other Menin-MLL inhibitors, such as revumenib and ziftomenib, are currently in clinical development for the treatment of acute leukemias, demonstrating the therapeutic potential of this class of drugs.

Conclusion

This compound is a valuable research tool for elucidating the role of the Menin-MLL interaction in cancer. Its potent and selective anti-proliferative activity, particularly in MLL-rearranged leukemias, underscores the therapeutic promise of targeting this pathway. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the anti-cancer properties of this compound and other Menin-MLL inhibitors.

References

The Menin-MLL1 Interaction as a Therapeutic Target in Solid Tumors: A Technical Guide to BAY-155

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Menin and Mixed-Lineage Leukemia 1 (MLL1) has emerged as a critical axis in the pathogenesis of various malignancies. While initially recognized for its central role in MLL-rearranged leukemias, recent evidence suggests its involvement in the progression of a subset of solid tumors. BAY-155, a potent and selective small molecule inhibitor of the Menin-MLL1 interaction, has been developed as a chemical probe to investigate the therapeutic potential of targeting this pathway. This technical guide provides an in-depth overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways to support further research and drug development in solid tumors.

Core Concepts: The Menin-MLL1 Axis in Cancer

Menin, a product of the MEN1 tumor suppressor gene, acts as a scaffold protein with context-dependent roles in transcriptional regulation. In certain cancers, Menin forms a complex with the histone methyltransferase MLL1. This interaction is crucial for the recruitment of the MLL1 complex to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) at the promoter regions of target genes. This epigenetic modification is associated with active gene transcription. In several cancers, the Menin-MLL1 complex aberrantly activates the expression of oncogenic genes, including members of the HOX gene family and their cofactor MEIS1, promoting cell proliferation and survival. This compound functions by disrupting the protein-protein interaction between Menin and MLL1, thereby inhibiting the transcription of these downstream oncogenes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound in solid tumor models.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line(s)Reference
Binding Affinity (Kd) 75 nM-[1]
IC50 8 nMMLL1-rearranged AML cell lines[1][2]
Anti-proliferative Effects Observed in a limited fraction of solid tumor cell linesMultiple myeloma, liver, and colorectal cancer cell lines[3]

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

Tumor ModelTreatment RegimenOutcomeReference
RKO (Colon Carcinoma) Dosing information not specifiedLimited anti-tumor activity[1]
MCF7 (Breast Cancer) Dosing information not specifiedLimited anti-tumor activity[1]
VCaP (Prostate Cancer) Dosing information not specifiedLimited anti-tumor activity[1]

Key Experimental Protocols

Detailed methodologies for cited experiments are provided below to facilitate reproducibility and further investigation.

In Vivo Solid Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in subcutaneous solid tumor xenograft models.

General Protocol:

  • Cell Culture: RKO, MCF7, and VCaP cells are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old, are used. For hormone-dependent models like MCF7 and VCaP, ovariectomized mice supplemented with estrogen pellets or castrated male mice may be required, respectively.

  • Tumor Cell Implantation:

    • Harvest cultured tumor cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health throughout the study.

  • This compound Administration:

    • The specific formulation, dosage, and administration schedule for this compound in these solid tumor models are not publicly available in the reviewed literature. A typical approach would involve dissolving this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administering it via oral gavage or intraperitoneal injection at a predetermined dose and frequency.

  • Endpoint Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or molecular profiling.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanism of action of this compound in the context of solid tumors.

BAY155_Mechanism_of_Action Mechanism of Action of this compound in Solid Tumors cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Menin Menin MLL1 MLL1 Menin->MLL1 Interaction Chromatin Chromatin Menin->Chromatin Binds to promoters H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes MLL1->Chromatin Binds to promoters BAY155 This compound BAY155->Menin Inhibits HormoneReceptor Hormone Receptors (e.g., AR, ER) HormoneReceptor->Menin Recruits HormoneReceptor->MLL1 Recruits TargetGenes Target Oncogenes (e.g., HOXA9, MEIS1, ESR1) Proliferation Tumor Cell Proliferation TargetGenes->Proliferation Survival Tumor Cell Survival TargetGenes->Survival Transcription Transcription Transcription->TargetGenes Leads to expression of H3K4me3->Transcription Activates

Caption: Mechanism of this compound in hormone receptor-positive solid tumors.

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation CellCulture 1. Solid Tumor Cell Line Culture (RKO, MCF7, VCaP) Implantation 2. Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth and Randomization Implantation->TumorGrowth Treatment 4. Treatment with This compound or Vehicle TumorGrowth->Treatment Monitoring 5. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 6. Endpoint Analysis: Tumor Weight and Further Studies Monitoring->Endpoint

Caption: Workflow for in vivo evaluation of this compound in xenograft models.

Discussion and Future Directions

The available preclinical data indicate that while this compound demonstrates potent and selective inhibition of the Menin-MLL1 interaction, its efficacy as a monotherapy in unselected solid tumors appears limited.[4][5] However, promising activity has been noted in specific cancer subtypes, suggesting that a biomarker-driven approach may be necessary to identify patient populations most likely to respond.[3] The involvement of the Menin-MLL1 complex in hormone receptor signaling pathways highlights a potential therapeutic avenue for hormone-dependent cancers, such as certain breast and prostate cancers.[5][6]

Future research should focus on:

  • Identifying predictive biomarkers: Comprehensive genomic and transcriptomic analyses of sensitive and resistant solid tumor models are needed to identify biomarkers that can guide patient selection.

  • Combination therapies: Investigating the synergistic potential of this compound with other targeted agents or standard-of-care chemotherapies could enhance its anti-tumor activity. For instance, combining this compound with agents that target pathways downstream of Menin-MLL1 or with hormone receptor antagonists could be a promising strategy.

  • Exploring novel solid tumor indications: Further screening of this compound across a broader range of solid tumor types, particularly those with known dependencies on transcriptional regulation, may uncover new therapeutic opportunities.

Conclusion

This compound is a valuable tool for elucidating the role of the Menin-MLL1 interaction in solid tumors. While its efficacy as a monotherapy may be restricted to specific contexts, its mechanism of action provides a strong rationale for further investigation, particularly in biomarker-defined patient populations and in combination with other anti-cancer agents. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for the scientific community to accelerate research in this promising area of cancer therapy.

References

In-Depth Technical Guide to BAY-155: A Potent Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia, particularly those with MLL rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations. By disrupting the menin-MLL complex, this compound effectively downregulates the expression of key leukemogenic genes, such as MEIS1, and induces differentiation in leukemia cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, serving as a vital resource for researchers in the fields of oncology and drug discovery.

Chemical Structure and Properties

This compound, with the chemical name 2-Cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]non-7-yl]methyl]-1H-indole-1-acetamide, is a complex heterocyclic molecule. Its structure is optimized for high-affinity binding to the MLL-binding pocket of menin.

Chemical Structure:

this compound Chemical Structure

Physicochemical and Pharmacokinetic Properties of this compound:

PropertyValueReference
Molecular Formula C28H28F3N7OS[1]
Molecular Weight 567.63 g/mol [1]
IC50 (Menin-MLL Interaction) 8 nM[1]
Solubility Information not publicly available.
pKa Information not publicly available.
LogP Information not publicly available.

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the interaction between the menin protein and the N-terminal fragment of MLL (or MLL fusion proteins). In MLL-rearranged leukemias, the fusion protein aberrantly recruits menin, which in turn recruits other chromatin-modifying enzymes to target genes, leading to their sustained expression and leukemic transformation.

By occupying the MLL binding pocket on menin, this compound prevents the formation of this oncogenic complex. This leads to the eviction of the MLL fusion protein from the chromatin of target genes, such as HOXA9 and its cofactor MEIS1. The subsequent downregulation of these genes triggers cell cycle arrest, differentiation, and ultimately apoptosis in MLL-dependent leukemia cells.[2][3]

Menin-MLL Signaling Pathway and Inhibition by this compound:

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Binds DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Recruits MLL Fusion to Chromatin_Mod Chromatin Modifying Enzymes (e.g., DOT1L) Menin->Chromatin_Mod Recruits Transcription Leukemogenic Gene Transcription DNA->Transcription Activates Chromatin_Mod->DNA Modifies Chromatin at Leukemia Leukemia Progression Transcription->Leukemia BAY155 This compound Menin_Inhibited Menin BAY155->Menin_Inhibited Binds to Menin Menin_Inhibited->Block Inhibits MLL Binding

Caption: Mechanism of this compound in disrupting the Menin-MLL interaction.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound. These protocols are based on established methodologies used for similar compounds and specific leukemia cell lines sensitive to menin-MLL inhibition.

Cell Culture of MLL-Rearranged Leukemia Cell Lines

Cell Lines:

  • MOLM-13: Human acute myeloid leukemia (AML) cell line with an MLL-AF9 fusion.[4][5][6]

  • MV4-11: Human biphenotypic B-myelomonocytic leukemia cell line with an MLL-AF4 fusion.[7][8][9][10]

Culture Medium:

  • MOLM-13: RPMI 1640 medium supplemented with 10-20% fetal bovine serum (FBS).[5]

  • MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.[7]

General Culture Conditions:

  • Culture cells in suspension in T-75 flasks.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[7]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture every 2-3 days by splitting the culture to a seeding density of approximately 1.0 x 10^6 cells/mL for MOLM-13 and 2 x 10^5 cells/mL for MV4-11.[5][8]

Cryopreservation:

  • Centrifuge cells and resuspend the pellet in a freezing medium composed of 70% culture medium, 20% FBS, and 10% DMSO.[5]

  • Freeze cells slowly to -80°C before transferring to liquid nitrogen for long-term storage.

Experimental Workflow for Cell Culture:

Cell_Culture_Workflow start Start with Cryopreserved MOLM-13 or MV4-11 cells thaw Thaw cells rapidly in a 37°C water bath start->thaw wash Wash cells with pre-warmed complete medium thaw->wash culture Culture in T-75 flask at 37°C, 5% CO2 wash->culture monitor Monitor cell density and viability culture->monitor passage Subculture every 2-3 days monitor->passage Density > 1x10^6 cells/mL experiment Harvest cells for experiments monitor->experiment Optimal density for experiment passage->culture

Caption: General workflow for culturing MLL-rearranged leukemia cell lines.

In Vitro Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cultured MOLM-13 or MV4-11 cells

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of changes in the expression of this compound target genes.

Materials:

  • Treated and untreated MOLM-13 or MV4-11 cells

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (MEIS1, HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • Treat cells with this compound at various concentrations and time points.

  • Harvest cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, primers, and qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Logical Flow for Gene Expression Analysis:

Gene_Expression_Flow cell_treatment Cell Treatment with this compound rna_extraction Total RNA Extraction cell_treatment->rna_extraction rna_qc RNA Quality Control rna_extraction->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis results Relative Gene Expression data_analysis->results

References

The Menin-MLL Inhibitor BAY-155: A Catalyst for Myeloid Differentiation through Upregulation of CD11b and MNDA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the impact of BAY-155, a potent and selective menin-Mixed Lineage Leukemia (MLL) inhibitor, on the gene expression of key myeloid differentiation markers, CD11b and Myeloid Nuclear Differentiation Antigen (MNDA). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, hematology, and epigenetic therapies. It details the molecular mechanisms, experimental validation, and potential therapeutic implications of this compound's activity. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action.

Introduction

Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) are aggressive hematological malignancies often characterized by chromosomal rearrangements of the KMT2A gene (encoding MLL). The interaction between the menin protein and the MLL fusion protein is a critical driver of leukemogenesis, primarily through the dysregulation of gene expression, leading to a block in differentiation and uncontrolled proliferation of hematopoietic progenitors.

This compound is a small molecule inhibitor designed to specifically disrupt the menin-MLL interaction. This disruption has been shown to induce differentiation and apoptosis in leukemia cells harboring MLL rearrangements. A key indicator of this induced differentiation is the upregulation of myeloid-specific genes. This guide focuses on the effects of this compound on two such genes: ITGAM (encoding CD11b) and MNDA.

CD11b (Integrin Subunit Alpha M, ITGAM) is a component of the Mac-1 integrin complex and a well-established marker for myeloid cells.[1] It plays a crucial role in cell adhesion, migration, and phagocytosis.[1] Its increased expression is indicative of myeloid differentiation.[2]

MNDA (Myeloid Nuclear Differentiation Antigen) is a nuclear protein predominantly expressed in the myelomonocytic lineage.[3][4] It is involved in the regulation of transcription and apoptosis, and its expression is associated with myeloid differentiation.[5][6]

This guide will delve into the quantitative effects of this compound on the expression of these two critical genes, provide the methodologies to assess these changes, and illustrate the underlying molecular pathways.

Quantitative Impact of this compound on CD11b and MNDA Gene Expression

Treatment of MLL-rearranged AML cell lines with this compound leads to a significant upregulation of both ITGAM (CD11b) and MNDA gene expression. This effect has been consistently observed in preclinical studies.[7] The following tables summarize the quantitative data on gene expression changes in the MV4-11 AML cell line following treatment with this compound.

Table 1: Differential Gene Expression of ITGAM (CD11b) and MNDA in MV4-11 Cells Treated with this compound (2µM for 24 hours)

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value
ITGAMIntegrin Subunit Alpha M (CD11b)3.852.85E-081.15E-07
MNDAMyeloid Nuclear Differentiation Antigen3.271.18E-116.88E-11

Data derived from analysis of GEO dataset GSE124813.

Signaling Pathway

This compound's mechanism of action is rooted in the disruption of the menin-MLL protein-protein interaction. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits menin to chromatin. This complex then promotes the expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for maintaining the leukemic state and blocking differentiation.

By binding to menin, this compound prevents its interaction with the MLL fusion protein. This leads to the eviction of the MLL fusion complex from the chromatin of target genes. Consequently, the expression of pro-leukemic genes like HOXA9 and MEIS1 is downregulated. The reduction in these key transcription factors lifts the differentiation block, allowing for the expression of genes associated with myeloid differentiation, including ITGAM (CD11b) and MNDA.

BAY155_Signaling_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein DNA DNA (HOXA9, MEIS1 promoters) MLL_fusion->DNA Menin Menin Menin->DNA HOXA9_MEIS1 HOXA9/MEIS1 Expression DNA->HOXA9_MEIS1 Diff_Block Differentiation Block HOXA9_MEIS1->Diff_Block CD11b_MNDA CD11b & MNDA Expression Diff_Block->CD11b_MNDA Myeloid_Diff Myeloid Differentiation CD11b_MNDA->Myeloid_Diff BAY155 This compound BAY155->Menin Inhibits Interaction

This compound Signaling Pathway

Experimental Protocols

The following sections detail the methodologies used to quantify the changes in CD11b and MNDA expression upon treatment with this compound.

Cell Culture and Treatment
  • Cell Lines: Human acute myeloid leukemia (AML) cell lines with MLL rearrangements, such as MV4-11 and MOLM-13, are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded at a specified density and treated with the desired concentration of this compound (e.g., 2 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

RNA Sequencing (RNA-seq)

RNA-seq is a powerful method for genome-wide expression profiling.

  • RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq systems.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantification: Gene expression levels are quantified from the aligned reads using tools such as RSEM or featureCounts.

    • Differential Expression Analysis: Differential gene expression between this compound-treated and control samples is determined using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value below a certain threshold (e.g., 0.05) and a log2 fold change above a specified value are considered differentially expressed.

Confirmatory Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to validate the RNA-seq findings for specific genes.

  • cDNA Synthesis: An equal amount of total RNA from each sample is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: The qPCR reaction is performed using a qPCR instrument with a SYBR Green or probe-based detection system. Specific primers for ITGAM, MNDA, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treated samples to the control samples.

Protein Expression Analysis (Flow Cytometry for CD11b)

Flow cytometry is used to measure the cell surface expression of the CD11b protein.

  • Cell Preparation: this compound-treated and control cells are harvested, washed with a suitable buffer (e.g., PBS with 2% FBS), and counted.

  • Staining: Cells are incubated with a fluorochrome-conjugated anti-human CD11b antibody (or an isotype control antibody) at a predetermined optimal concentration on ice and protected from light.

  • Acquisition: Stained cells are analyzed on a flow cytometer. Dead cells are excluded from the analysis using a viability dye (e.g., DAPI, Propidium Iodide).

  • Data Analysis: The percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) are quantified using flow cytometry analysis software (e.g., FlowJo).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the impact of this compound on gene expression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_gene_expression Gene Expression cluster_protein_expression Protein Expression cluster_data_analysis Data Interpretation Culture AML Cell Culture (e.g., MV4-11, MOLM-13) Treatment Treatment with this compound or Vehicle (DMSO) Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Flow_Cytometry Flow Cytometry (CD11b) Treatment->Flow_Cytometry RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq RT_qPCR RT-qPCR Validation RNA_Extraction->RT_qPCR Bioinformatics Bioinformatic Analysis (Differential Expression) RNA_Seq->Bioinformatics Statistical_Analysis Statistical Analysis RT_qPCR->Statistical_Analysis Flow_Cytometry->Statistical_Analysis

Experimental Workflow

Conclusion

This compound demonstrates a clear and significant impact on the upregulation of the myeloid differentiation markers CD11b and MNDA in MLL-rearranged leukemia cells. This effect is a direct consequence of the targeted inhibition of the menin-MLL interaction, which alleviates the differentiation block imposed by MLL fusion proteins. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation of this compound and other menin-MLL inhibitors as a promising therapeutic strategy for AML and ALL. The ability to induce differentiation represents a key mechanism of action for these targeted agents and highlights their potential to reprogram the leukemic state towards a more mature, non-proliferative phenotype. Further research and clinical development are warranted to fully realize the therapeutic potential of this class of drugs.

References

In Vitro Profile of BAY-155: A Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of BAY-155, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. The data and methodologies presented are collated from publicly available scientific literature to support further research and development efforts in the field of oncology, particularly for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Core Findings

This compound disrupts the critical protein-protein interaction between menin and MLL, a key driver in certain types of leukemia. This inhibition leads to the downregulation of pro-leukemogenic genes and the upregulation of differentiation markers, ultimately resulting in anti-proliferative effects in susceptible cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Binding Affinity and Potency of this compound against the Menin-MLL Interaction

ParameterValueAssay TypeReference
IC508 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[1]
Kd75 nMIsothermal Titration Calorimetry (ITC)[1]

Table 2: In Vitro Cellular Activity of this compound in Leukemia Cell Lines

Cell LineEfficacyNotesReference
MOLM-13 (AML)IC50 < 5 µMMLL-rearranged[2]
MV-4-11 (AML)IC50 < 5 µMMLL-rearranged[3]
Large Panel (401 cell lines)Majority IC50 > 10 µMPrimarily solid tumor cell lines[2]

Signaling Pathway and Mechanism of Action

This compound functions by directly interfering with the binding of the MLL protein to menin. In leukemias with MLL rearrangements, the MLL fusion protein requires interaction with menin to drive the expression of downstream target genes that are crucial for leukemogenesis, such as MEIS1. By blocking this interaction, this compound leads to a decrease in the expression of these oncogenes and an increase in the expression of genes associated with myeloid differentiation, such as CD11b and MNDA.

BAY155_Mechanism cluster_0 Molecular Interaction cluster_1 Downstream Effects BAY155 This compound Menin_MLL Menin-MLL Interaction BAY155->Menin_MLL Inhibits MEIS1 MEIS1 Gene Expression Menin_MLL->MEIS1 Suppresses CD11b_MNDA CD11b & MNDA Gene Expression Menin_MLL->CD11b_MNDA Promotes Proliferation Leukemic Cell Proliferation MEIS1->Proliferation Drives Differentiation Myeloid Differentiation CD11b_MNDA->Differentiation Induces

This compound Mechanism of Action

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Menin-MLL Interaction

This assay quantifies the ability of this compound to inhibit the binding of MLL to menin.

Materials:

  • Recombinant full-length, His-tagged menin

  • Synthetic biotinylated MLL1 peptide (amino acids 4-15)

  • Assay Buffer: 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT

  • TR-FRET Detection Reagents: anti-6XHis-Tb cryptate (donor) and Streptavidin XL-665 (acceptor)

  • Test Compound: this compound

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add 2 nM of His-tagged menin.

  • Add the this compound dilutions to the wells, with final concentrations ranging from 0.1 nM to 20 µM. Include a vehicle control (DMSO) for 0% inhibition and a control with assay buffer instead of menin for 100% inhibition.

  • Add 50 nM of the biotinylated MLL1 peptide to all wells.

  • Add the TR-FRET detection reagents: 2 nM anti-6XHis-Tb cryptate and 50 nM Streptavidin XL-665.

  • Incubate the plate at room temperature for 0.5 to 4 hours to allow for equilibration.

  • Measure the TR-FRET signal using a microplate reader with excitation at 337 nm and emission readings at 622 nm (donor) and 665 nm (acceptor).

  • Calculate the acceptor/donor ratio and normalize the data between the 0% and 100% inhibition controls.

  • Determine the IC50 value by fitting the normalized data to a four-parameter logistic equation.[1]

TR_FRET_Workflow start Start prep_reagents Prepare Reagents: - His-Menin (2nM) - Biotin-MLL1 (50nM) - this compound dilutions - TR-FRET detectors start->prep_reagents plate_setup Plate Setup (384-well): - Add Menin - Add this compound/controls - Add MLL1 peptide prep_reagents->plate_setup add_detectors Add Detection Reagents: - anti-His-Tb (donor) - Strep-XL665 (acceptor) plate_setup->add_detectors incubation Incubate at RT (0.5 - 4 hours) add_detectors->incubation read_plate Read Plate: - Excite at 337nm - Read emission at 622nm & 665nm incubation->read_plate analysis Data Analysis: - Calculate Acceptor/Donor Ratio - Normalize Data - Fit to 4-parameter logistic curve read_plate->analysis end Determine IC50 analysis->end

TR-FRET Assay Workflow
Cell Viability Assay (Representative Protocol)

This protocol describes a general method for assessing the anti-proliferative effects of this compound on leukemia cell lines such as MOLM-13 and MV-4-11.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV-4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Culture leukemia cells to a sufficient density for the assay.

  • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 - 10,000 cells/well).

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Add the this compound dilutions to the cells. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (Representative Protocol)

This protocol outlines a general procedure to measure changes in the expression of target genes like MEIS1, CD11b, and MNDA in response to this compound treatment.

Materials:

  • Leukemia cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Treat leukemia cells with this compound at various concentrations and for different durations. Include a vehicle control.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Set up the qPCR reactions in a 96- or 384-well plate with the cDNA, primers, and qPCR master mix.

  • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.[5][6]

qRT_PCR_Workflow start Start cell_treatment Treat Cells with this compound start->cell_treatment rna_extraction Extract Total RNA cell_treatment->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr_setup Set up qPCR Reaction: - cDNA - Primers - Master Mix cdna_synthesis->qpcr_setup qpcr_run Run Real-Time PCR qpcr_setup->qpcr_run data_analysis Analyze Data (ΔΔCt method) qpcr_run->data_analysis end Determine Relative Gene Expression data_analysis->end

qRT-PCR Workflow

References

Methodological & Application

Application Notes and Protocols for BAY-155 (YM155) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-155, also known as YM155 or sepantronium bromide, is a potent small-molecule suppressant of survivin (BIRC5), a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Survivin is overexpressed in many human cancers and is associated with resistance to therapy and poor prognosis.[3][4] this compound has been shown to inhibit the proliferation of a wide range of cancer cell lines and induce apoptosis.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing cell viability, apoptosis, and effects on relevant signaling pathways.

Mechanism of Action

This compound primarily functions by suppressing the expression of survivin at both the mRNA and protein levels.[3][5] This leads to the induction of apoptosis and cell cycle arrest.[1][5] The proposed mechanisms of action for this compound include:

  • Transcriptional Repression of Survivin: this compound has been shown to inhibit the promoter activity of the BIRC5 gene, leading to decreased survivin transcription.[7]

  • Induction of DNA Damage: Some studies suggest that this compound can induce DNA damage, which may be a secondary effect of reactive oxygen species (ROS) generation.[8][9][10]

  • Modulation of Apoptotic Pathways: By downregulating survivin, this compound promotes the activation of both the intrinsic and extrinsic apoptotic pathways, leading to increased cleavage of caspases-3, -7, -8, and -9, and PARP.[6]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G0/G1 or S and G2/M phases, depending on the cell type.[5][9]

Quantitative Data

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
Neuroblastoma
CHLA-255Neuroblastoma8[5]
NGPNeuroblastoma9[5]
SH-SY5YNeuroblastoma212[5]
UKF-NB-3Neuroblastoma38-76 fold increase in resistant lines[11]
Gastric Cancer
SGC-7901Gastric Cancer13.2[6]
MKN-28Gastric Cancer11.6[6]
AGSGastric Cancer0.8[6]
Hs 764TGastric Cancer7.3[6]
Glioblastoma
Patient-derived GSCsGlioblastoma0.7 - 10[2]
U87-EGFRvIIIGlioblastoma3.8 - 36[2]
Anaplastic Thyroid Cancer
8505CAnaplastic Thyroid Cancer~3-8[12]
C643Anaplastic Thyroid Cancer~3-8[12]
SW1736Anaplastic Thyroid Cancer~3-8[12]
Colon Cancer
Caco-2Colon CancerNot specified[4]
Acute Lymphoblastic Leukemia
MOLT-4T-cell ALLIC50 of 1.82 µM at 24h[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (YM155)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (YM155)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).[13]

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[3]

Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., survivin, cleaved caspases) following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (YM155)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[6]

Visualizations

BAY155_Signaling_Pathway cluster_0 This compound (YM155) cluster_1 Cellular Effects BAY155 This compound Survivin Survivin (BIRC5) Transcription BAY155->Survivin Inhibits CellCycle Cell Cycle Arrest (G0/G1 or S/G2-M) BAY155->CellCycle Caspases Caspase Activation (Caspase-3, -7, -8, -9) Survivin->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound (YM155) leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Start Seed Cells Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Survivin, Caspases) Treatment->WesternBlot Analysis Data Analysis Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: General experimental workflow for evaluating the effects of this compound in cell culture.

References

Application Notes and Protocols for BAY-155 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-155 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with an IC50 of 8 nM.[1] This interaction is a critical driver in certain types of leukemias, particularly those with MLL rearrangements. By disrupting the Menin-MLL complex, this compound leads to the downregulation of key oncogenic genes such as MEIS1 and the upregulation of differentiation markers like CD11b and MNDA.[1] These application notes provide detailed protocols for utilizing this compound in a preclinical mouse xenograft model to evaluate its in vivo efficacy against relevant cancer cell lines.

Mechanism of Action: The Menin-MLL Signaling Pathway

Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is essential for the recruitment of the MLL complex to chromatin. This leads to the histone H3 lysine 4 (H3K4) methylation and subsequent transcriptional activation of downstream target genes, including the HOXA9 and MEIS1 proto-oncogenes. The overexpression of these genes blocks hematopoietic differentiation and promotes leukemogenesis. This compound competitively binds to the MLL binding pocket on Menin, thereby disrupting the Menin-MLL interaction. This abrogates the recruitment of the MLL fusion protein complex to its target genes, leading to a decrease in their expression, induction of cell differentiation, and ultimately, inhibition of tumor growth.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Differentiation_genes CD11b, MNDA (Differentiation Markers) Menin->Differentiation_genes Upregulation (Indirect) DNA DNA (Target Gene Promoters) MLL_fusion->DNA Binds to HOXA9_MEIS1 HOXA9, MEIS1 (Proto-oncogenes) DNA->HOXA9_MEIS1 Upregulation Leukemia Leukemia HOXA9_MEIS1->Leukemia Promotes Leukemogenesis BAY155 This compound BAY155->Menin Inhibits Interaction Cell_Differentiation Cell_Differentiation Differentiation_genes->Cell_Differentiation Induces

Diagram 1: this compound Mechanism of Action.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the in vivo efficacy of this compound in various subcutaneous xenograft models as reported by Brzezinka K, et al. (2020).

Table 1: Effect of this compound on Tumor Volume in Leukemia Xenograft Models

Cell LineMouse StrainThis compound Dose (mg/kg, oral)Treatment ScheduleTumor Volume Inhibition (%)
MV4;11N/A50Once Daily~75
MV4;11N/A100Once Daily~90
MOLM-13N/A50Twice Daily~60
MOLM-13N/A100Twice Daily~80

Table 2: Effect of this compound on Tumor Volume in Solid Tumor Xenograft Models

Cell LineCancer TypeMouse StrainThis compound Dose (mg/kg, oral)Treatment ScheduleTumor Volume Inhibition (%)
KYSE150EsophagealN/A100Twice Daily~50
RKOColorectalN/A100Twice DailyNo significant effect
VCaPProstateN/A100Twice DailyNo significant effect
MCF7BreastN/A100Twice DailyNo significant effect

Table 3: Effect of this compound on Body Weight in Xenograft Models

Cell LineThis compound Dose (mg/kg, oral)Treatment ScheduleMaximum Body Weight Loss (%)
MV4;1150Once Daily< 5
MV4;11100Once Daily< 5
MOLM-1350Twice Daily< 10
MOLM-13100Twice Daily~10
KYSE150100Twice Daily< 5
RKO100Twice Daily< 5
VCaP100Twice Daily< 5
MCF7100Twice Daily< 5

Experimental Protocols

The following protocols provide a general framework for conducting a mouse xenograft study with this compound.

Protocol 1: Establishment of Subcutaneous Xenograft Model

Materials:

  • Cancer cell line of interest (e.g., MV4;11, MOLM-13)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells according to standard protocols to achieve a sufficient number for injection. Cells should be in the logarithmic growth phase.

  • Cell Preparation:

    • Harvest cells and wash twice with sterile PBS.

    • Perform a cell count and assess viability (should be >90%).

    • Resuspend the cell pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the desired cell concentration (e.g., 5-10 x 10^6 cells per 100 µL). Keep the cell suspension on ice.

  • Animal Preparation and Cell Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave the injection site on the flank of the mouse.

    • Inject 100 µL of the cell suspension subcutaneously.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[2]

    • Monitor the body weight of the mice 2-3 times per week as an indicator of general health.

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle for oral administration (e.g., 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.2% (v/v) Tween-80 in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Formulation of this compound:

    • Calculate the required amount of this compound based on the desired dose and the number of mice in the treatment group.

    • Prepare the vehicle solution (0.5% HPMC and 0.2% Tween-80 in sterile water).

    • Suspend the this compound powder in the vehicle to achieve the final desired concentration. Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.

  • Oral Administration:

    • Administer the this compound suspension or vehicle control to the mice via oral gavage. The volume administered is typically 100-200 µL per mouse, depending on the mouse's weight.

    • Follow the predetermined treatment schedule (e.g., once or twice daily).

Protocol 3: Efficacy Assessment and Endpoint

Procedure:

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Criteria: The study may be terminated when:

    • Tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).

    • Significant tumor regression is observed in the treatment group.

    • Mice exhibit signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).

  • Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Analyze the data by comparing tumor growth (volume and weight) and body weight changes between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., MV4;11, MOLM-13) Cell_Prep 2. Cell Preparation (Harvest, Wash, Resuspend) Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation (Immunodeficient Mice) Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers, Body Weight) Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint (Max Tumor Size or Toxicity) Monitoring->Endpoint Data_Analysis 9. Data Analysis (Tumor Weight, Statistical Analysis) Endpoint->Data_Analysis

Diagram 2: Experimental Workflow.

References

Application Notes and Protocols for BAY-155 Treatment of MLL-rearranged Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a generally poor prognosis. The fusion proteins generated by chromosomal translocations involving the KMT2A (MLL1) gene are critical drivers of leukemogenesis. These fusion proteins recruit the protein menin, a product of the MEN1 gene, which is essential for their oncogenic activity. The interaction between menin and MLL fusion proteins leads to the aberrant expression of downstream target genes, including HOXA9 and MEIS1, promoting leukemia cell proliferation and survival.

BAY-155 is a potent and selective small-molecule inhibitor of the menin-MLL interaction. By disrupting this critical protein-protein interaction, this compound offers a targeted therapeutic strategy for MLLr leukemias. These application notes provide a summary of the preclinical data on this compound and detailed protocols for its use in in vitro and in vivo studies of MLL-rearranged leukemia cells.

Data Presentation

In Vitro Activity
ParameterValueCell LinesReference
IC₅₀ 8 nMMLLr AML/ALL models[1]
In Vivo Efficacy in MLL-rearranged Xenograft Models

MV4;11 Xenograft Model

Treatment GroupDoseDosing ScheduleMean Tumor Volume (mm³) at Day 17Mean Body Weight Change (%)Mean Tumor Weight (g) at Day 17
Vehicle--~1200~0~1.2
This compound25 mg/kgOnce Daily~400~-2~0.4
This compound50 mg/kgOnce Daily~200~-5~0.2

MOLM-13 Xenograft Model

Treatment GroupDoseDosing ScheduleMean Tumor Volume (mm³) at Day 11Mean Body Weight Change (%)Mean Tumor Weight (g) at Day 11
Vehicle--~1000~0~1.0
This compound25 mg/kgTwice Daily~300~-3~0.3
This compound50 mg/kgTwice Daily~150~-6~0.15
Gene Expression Changes in MLL-rearranged Xenografts

MV4;11 Xenograft Model (Day 17)

GeneThis compound (25 mg/kg) Fold Change vs. VehicleThis compound (50 mg/kg) Fold Change vs. Vehicle
MEIS1 ~0.4~0.2
MNDA ~2.5~3.5
CD11b ~2.0~3.0

MOLM-13 Xenograft Model (Day 11)

GeneThis compound (25 mg/kg) Fold Change vs. VehicleThis compound (50 mg/kg) Fold Change vs. Vehicle
MEIS1 ~0.3~0.15
MNDA ~3.0~4.5
CD11b ~2.5~4.0

Signaling Pathway and Experimental Workflow Visualizations

MLL_Signaling_Pathway cluster_nucleus Nucleus MLLr MLL Fusion Protein Menin Menin MLLr->Menin Interaction DNA DNA Menin->DNA Recruitment to Target Genes HOXA9 HOXA9 Gene DNA->HOXA9 Transcription MEIS1 MEIS1 Gene DNA->MEIS1 Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) HOXA9->Leukemogenesis MEIS1->Leukemogenesis BAY155 This compound BAY155->Menin Inhibition

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Xenograft Model Cells MLLr Leukemia Cells (e.g., MOLM-13, MV4;11) Treatment This compound Treatment (Dose-Response) Cells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot (Protein Expression) Treatment->Western ChIP ChIP-seq (Histone Marks) Treatment->ChIP Mice Immunocompromised Mice Engraftment Engraftment of MLLr Leukemia Cells Mice->Engraftment InVivoTreatment This compound Treatment (Oral Gavage) Engraftment->InVivoTreatment Efficacy Efficacy Assessment (Tumor Volume, Survival) InVivoTreatment->Efficacy PD Pharmacodynamic Analysis (Gene Expression) InVivoTreatment->PD

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of MLL-rearranged leukemia cell lines.

Materials:

  • MLL-rearranged leukemia cells (e.g., MOLM-13, MV4;11)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MLL-rearranged leukemia cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log concentration of this compound.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in MLL-rearranged leukemia cells following this compound treatment.

Materials:

  • MLL-rearranged leukemia cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed MLL-rearranged leukemia cells in a 6-well plate at a density of 5 x 10⁵ cells/well.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for 48 hours.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use unstained and single-stained controls for compensation.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is for assessing the expression of target proteins in MLL-rearranged leukemia cells after this compound treatment.

Materials:

  • MLL-rearranged leukemia cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MEIS1, anti-CD11b, anti-MNDA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control.

Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol provides a general framework for performing ChIP-seq to identify the genomic binding sites of MLL fusion proteins and changes in histone modifications upon this compound treatment.

Materials:

  • MLL-rearranged leukemia cells

  • This compound

  • Formaldehyde (1% final concentration)

  • Glycine (125 mM final concentration)

  • Lysis buffer

  • Sonication buffer

  • ChIP-grade antibodies (e.g., anti-H3K79me2, anti-MLL)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Cross-linking:

    • Treat cells with this compound.

    • Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes.

    • Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells and isolate the nuclei.

    • Resuspend the nuclei in sonication buffer and shear the chromatin to an average size of 200-600 bp using a sonicator.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the specific ChIP-grade antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of enrichment.

    • Analyze differential binding between this compound treated and control samples.

Conclusion

This compound is a promising therapeutic agent for the treatment of MLL-rearranged leukemias. The provided data and protocols offer a comprehensive resource for researchers to investigate the mechanism and efficacy of this compound in preclinical models. These studies will be crucial for the further development and clinical application of menin-MLL inhibitors in this high-risk leukemia subtype.

References

Application Note: A Comprehensive Protocol for Assessing the Effect of BAY-155 on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction BAY-155 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a reported IC50 of 8 nM[1]. The Menin-MLL1 complex is a critical driver of gene expression programs that lead to oncogenesis in specific types of acute leukemia and other cancers[2]. Menin, a product of the MEN1 gene, acts as a scaffold protein, recruiting the histone methyltransferase MLL1 to target genes, which is essential for the transformation of mixed-lineage leukemia (MLL)[2]. By disrupting this interaction, this compound offers a promising therapeutic strategy. This application note provides detailed protocols for assessing the downstream effects of this compound on gene expression using modern molecular biology techniques.

Mechanism of Action Menin does not possess enzymatic activity itself but functions as a crucial cofactor for MLL1-fusion proteins in MLL-rearranged (MLLr) leukemias. It tethers the MLL1 complex to chromatin, leading to the methylation of histone H3 at lysine 4 (H3K4me3) at specific gene loci, such as MEIS1. This epigenetic mark results in sustained expression of oncogenic genes, promoting leukemia. This compound competitively binds to Menin, preventing its interaction with MLL1, which in turn leads to the downregulation of target genes and has shown anti-proliferative effects in acute myeloid/lymphoblastic leukemia (AML/ALL) models[1][2].

BAY155_Mechanism cluster_0 Normal Oncogenic Activity (No Inhibitor) cluster_1 Inhibition by this compound Menin Menin MLL1 MLL1 (Histone Methyltransferase) Menin->MLL1 Recruits DNA Target Gene Promoter (e.g., MEIS1) Menin->DNA Binds to MLL1->DNA Binds to H3K4me3 H3K4me3 Mark MLL1->H3K4me3 Catalyzes Transcription Oncogene Transcription H3K4me3->Transcription Promotes BAY155 This compound Menin_i Menin BAY155->Menin_i Binds & Inhibits MLL1_i MLL1 Menin_i->MLL1_i Interaction Blocked DNA_i Target Gene Promoter Repression Transcriptional Repression Menin_i->Repression Leads to

Caption: Mechanism of this compound action on the Menin-MLL1 complex.

Data Presentation

Quantitative assessment of this compound reveals its high potency and specific effects on gene expression.

Table 1: Summary of this compound In Vitro Activity

Parameter Description
Target Menin-MLL Interaction[1][2]
IC₅₀ 8 nM[1]

| Cellular Effect | Anti-proliferative effects in AML/ALL models[1] |

Table 2: Known Gene Expression Changes Induced by this compound in MLL-rearranged Leukemia Cells

Gene Direction of Change Function Reference
MEIS1 Down-regulated Oncogenic transcription factor [1][2]
MNDA Up-regulated Myeloid cell differentiation marker [1][2]

| CD11b | Up-regulated | Myeloid differentiation marker |[1][2] |

Table 3: Example of Differential Gene Expression in Solid Cancer Cell Lines Treated with this compound Data summarized from a study on various solid cancer models. The log-fold change threshold was >1 or <-1 with an FDR < 0.1.[2]

Cell Line Model Number of Up-regulated Genes Number of Down-regulated Genes
Colorectal Cancer >200 >150
Multiple Myeloma ~150 ~100
Esophageal Cancer >250 >200
Liver Cancer ~100 ~75

| Uterine Cancer | ~175 | ~125 |

Experimental Protocols

The following protocols outline the steps to comprehensively analyze the impact of this compound on the transcriptome of cancer cells.

Experimental_Workflow Start 1. Cell Culture & Plating Treatment 2. Treatment with this compound (and Vehicle Control) Start->Treatment Harvest 3. Cell Harvest & RNA Extraction Treatment->Harvest QC 4. RNA Quality Control (e.g., Bioanalyzer) Harvest->QC RNASeq 5. RNA-Seq (Library Prep & Sequencing) QC->RNASeq DataAnalysis 6. Bioinformatic Analysis (Differential Gene Expression) RNASeq->DataAnalysis Validation 7. qRT-PCR Validation (Key Target Genes) DataAnalysis->Validation

Caption: Overall workflow for gene expression analysis.
Protocol 1: Cell Culture and Treatment with this compound

This protocol provides a general guideline. Optimal cell density, this compound concentration, and treatment duration should be determined empirically for each cell line.

  • Cell Seeding: Plate cells (e.g., MLL-rearranged leukemia cell lines like MOLM-13 or MV-4-11) at a density that will ensure they remain in the logarithmic growth phase throughout the experiment. Allow adherent cells to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A dose-response curve (e.g., 10 nM, 50 nM, 100 nM, 500 nM) is recommended.

  • Cell Treatment:

    • For the experimental groups, replace the existing medium with the medium containing the various concentrations of this compound.

    • For the control group, treat cells with a medium containing the same final concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound used.

    • Include at least three biological replicates for each condition.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Protocol 2: RNA Extraction and Quality Control
  • Cell Harvest: Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

  • RNA Extraction: Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity Check: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) ≥ 8 is recommended for downstream RNA-sequencing applications.

Protocol 3: Gene Expression Profiling using RNA-Sequencing (RNA-Seq)

This protocol provides a high-level overview. Specific details may vary based on the sequencing platform and library preparation kit used.

  • Library Preparation:

    • Start with 100 ng to 1 µg of high-quality total RNA per sample.

    • Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:

      • Poly(A) selection to enrich for mRNA.

      • RNA fragmentation.

      • First and second-strand cDNA synthesis.

      • Adenylation of 3' ends and ligation of sequencing adapters.

      • PCR amplification to enrich for adapter-ligated fragments.

  • Library Quality Control: Validate the quality and size distribution of the prepared libraries using an automated electrophoresis system. Quantify the libraries accurately for sequencing.

  • Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million reads for standard differential gene expression analysis).

  • Data Analysis:

    • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome (human or mouse) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools such as HTSeq or featureCounts.

    • Differential Expression: Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated[3].

    • Enrichment Analysis: Perform pathway and Gene Ontology (GO) enrichment analysis on the list of differentially expressed genes to identify biological processes affected by this compound.

Protocol 4: Validation by quantitative Real-Time PCR (qRT-PCR)

This protocol is used to validate the expression changes of specific genes of interest identified from the RNA-Seq data (e.g., MEIS1, MNDA).

  • cDNA Synthesis:

    • Using the same RNA samples from the initial experiment, treat 1 µg of total RNA with DNase I to remove any residual genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Primer Design: Design or obtain validated PCR primers for your target genes (MEIS1, MNDA, CD11b) and at least one stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • qRT-PCR Reaction:

    • Set up the qRT-PCR reactions using a SYBR Green-based master mix. Each reaction should include the master mix, forward and reverse primers, and cDNA template.

    • Run the reactions in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Include a melt curve analysis at the end to confirm the specificity of the amplified product[3].

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method[3].

References

Application Notes and Protocols: BAY-155 in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the therapeutic potential of BAY-155, a potent and selective menin-MLL inhibitor, in combination with other chemotherapy agents. The information is intended to guide researchers in designing and executing experiments to evaluate synergistic or additive anti-cancer effects.

Introduction to this compound

This compound is a small molecule inhibitor targeting the protein-protein interaction between menin and Mixed-Lineage Leukemia (MLL) protein.[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain leukemias and is also implicated in the pathogenesis of other solid tumors.[2] this compound has an IC50 of 8 nM and has demonstrated anti-proliferative effects in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) models.[1] Its mechanism of action involves the downregulation of the MEIS1 gene and the upregulation of differentiation markers such as CD11b and MNDA.[1][2]

The therapeutic strategy of inhibiting the menin-MLL interaction is being explored for a variety of cancers, including leukemias, prostate cancer, breast cancer, and liver cancer. Preclinical studies on menin inhibitors as a class have shown promise, particularly in combination with other targeted therapies, suggesting a potential to enhance efficacy and overcome resistance.

Rationale for Combination Therapy

While menin inhibitors show promise as monotherapy, combination strategies are being actively investigated to improve treatment outcomes, particularly in aggressive cancers like AML. The primary rationales for combining this compound with other chemotherapeutic agents include:

  • Synergistic Anti-Tumor Activity: Preclinical studies have shown that combining menin inhibitors with other targeted agents, such as BCL-2 inhibitors (e.g., venetoclax) and FLT3 inhibitors, can lead to synergistic cell killing in AML models.[3][4][5]

  • Overcoming Resistance: Combination therapy may help prevent or delay the onset of resistance to single-agent treatments.[6]

  • Enhanced Efficacy in Specific Patient Populations: The efficacy of menin inhibitors is often linked to specific genetic markers, such as KMT2A (MLL) rearrangements or NPM1 mutations. Combining them with broader-acting chemotherapy agents could extend their benefit to a wider patient population.[7][8]

  • Mitigation of Adverse Effects: Combining menin inhibitors with cytotoxic therapy may help to lessen the severity of side effects like differentiation syndrome.[7]

Preclinical Data Summary for Menin Inhibitor Combinations

While specific quantitative data for this compound in combination with traditional chemotherapy agents are limited in the public domain, preclinical studies on other menin inhibitors provide a strong basis for investigation. The following tables summarize representative data for menin inhibitor combinations with other targeted agents.

Table 1: In Vitro Synergy of Menin Inhibitors with Venetoclax in AML Cell Lines

Cell LineMenin InhibitorVenetoclax IC50 (nM)Combination Index (CI)Synergy DescriptionReference
MOLM-13 (KMT2A-r)SNDX-50469~5< 1.0Synergistic[3]
MV4-11 (KMT2A-r)SNDX-50469~10< 1.0Synergistic[1]
OCI-AML3 (NPM1m)SNDX-50469~2.5< 1.0Synergistic[1]

Table 2: In Vivo Efficacy of Menin Inhibitor Combinations in AML Patient-Derived Xenograft (PDX) Models

AML PDX ModelMenin InhibitorCombination AgentOutcomeReference
NPM1c/FLT3-ITD/TKDSNDX-50469VenetoclaxSignificantly prolonged median survival (>2-fold increase) compared to single agents.[3]
KMT2A-rJNJ-75276617Venetoclax + AzacitidineSuperior increase in survival compared to the standard of care (azacitidine + venetoclax).[9]
KMT2A-r, FLT3-ITD+Menin InhibitorFLT3 InhibitorImproved survival in murine models.[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound in combination with another chemotherapeutic agent on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MOLM-13, MV4-11 for AML)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent of interest (e.g., Cytarabine, Venetoclax; stock solution in appropriate solvent)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination agent in culture medium. Add 100 µL of the drug solutions to the wells, resulting in a final volume of 200 µL. Include wells for untreated controls, single-agent controls, and combination treatments.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis

This protocol is for assessing the effect of this compound, alone and in combination, on the expression of target proteins such as MEIS1 and differentiation markers.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-MEIS1, anti-CD11b, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line (e.g., MOLM-13)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Combination agent formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle control, this compound alone, combination agent alone, and this compound + combination agent.

  • Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Perform statistical analysis to determine the significance of any anti-tumor effects.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound and experimental workflows.

Menin_MLL_Inhibition cluster_nucleus Nucleus cluster_inhibition Mechanism of this compound Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction DNA DNA MLL->DNA Binds to TargetGenes Target Genes (e.g., MEIS1, HOXA9) DNA->TargetGenes Upregulates Leukemia_Progression Leukemia Progression TargetGenes->Leukemia_Progression BAY155 This compound BAY155->Menin Inhibits Interaction Differentiation Cell Differentiation BAY155->Differentiation Promotes

Caption: Mechanism of this compound action.

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines DrugTreatment This compound +/- Chemotherapy CellCulture->DrugTreatment ViabilityAssay Cell Viability Assay (e.g., MTT) DrugTreatment->ViabilityAssay WesternBlot Western Blot DrugTreatment->WesternBlot SynergyAnalysis SynergyAnalysis ViabilityAssay->SynergyAnalysis Calculate CI ProteinAnalysis ProteinAnalysis WesternBlot->ProteinAnalysis Analyze Protein Expression Xenograft Establish Xenograft Model Treatment Treat with this compound +/- Chemotherapy Xenograft->Treatment Monitoring Monitor Tumor Growth & Toxicity Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Efficacy Efficacy Endpoint->Efficacy Assess Anti-Tumor Efficacy

Caption: Preclinical experimental workflow.

Signaling_Pathway_Combination cluster_menin Menin-MLL Pathway cluster_bcl2 Apoptosis Pathway Menin_MLL Menin-MLL Complex HOXA9_MEIS1 HOXA9/MEIS1 Menin_MLL->HOXA9_MEIS1 Upregulates Proliferation Cell Proliferation HOXA9_MEIS1->Proliferation BCL2 BCL-2 HOXA9_MEIS1->BCL2 Upregulates Apoptosis Apoptosis BCL2->Apoptosis Inhibits BAY155 This compound BAY155->Menin_MLL Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Synergistic signaling pathways.

References

Application Notes and Protocols for Long-Term BAY-155 Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the long-term treatment of cancer cell lines with BAY-155, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction.

Introduction

This compound is a research compound that targets the protein-protein interaction between Menin and MLL (also known as KMT2A). This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are common drivers of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By disrupting this interaction, this compound inhibits the expression of downstream target genes, such as MEIS1 and HOX genes, leading to cell differentiation and apoptosis in susceptible cancer cell lines.[1] These notes provide essential information for researchers investigating the long-term effects of this compound, including its anti-proliferative activity, induction of apoptosis, and the potential for resistance development.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia (AML)~7-20
MV4-11Acute Myeloid Leukemia (AML)~8-55
KOPN8Acute Lymphoblastic Leukemia (ALL)Data not available
SEMK2Acute Lymphoblastic Leukemia (ALL)Data not available
OCI-AML-3Acute Myeloid Leukemia (AML)Resistant
HL-60Acute Promyelocytic LeukemiaData not available

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound disrupts the Menin-MLL1 interaction, which is critical for the transcription of leukemogenic genes. This leads to the downregulation of target genes like HOXA9 and MEIS1, resulting in cell cycle arrest, differentiation, and apoptosis.

BAY155_Mechanism cluster_nucleus Nucleus BAY155 This compound Menin Menin BAY155->Menin Inhibits Interaction MLL1 MLL1 Fusion Protein Menin->MLL1 DNA DNA MLL1->DNA Binds to Promoters HOXA9_MEIS1 HOXA9/MEIS1 Transcription DNA->HOXA9_MEIS1 Activates Leukemia Leukemic Proliferation & Survival HOXA9_MEIS1->Leukemia Apoptosis Apoptosis HOXA9_MEIS1->Apoptosis Inhibits Differentiation Myeloid Differentiation Leukemia->Differentiation Blocks

Figure 1: Simplified signaling pathway of this compound action.

Experimental Workflow for Long-Term this compound Treatment

This workflow outlines the key stages for investigating the long-term effects of this compound on cancer cell lines.

LongTerm_Workflow start Start: Cancer Cell Line Culture treatment Initiate Long-Term Treatment with this compound (or Vehicle) start->treatment monitoring Monitor Cell Morphology and Proliferation treatment->monitoring viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) monitoring->viability apoptosis Apoptosis Assays (e.g., Annexin V Staining) monitoring->apoptosis protein Protein Expression Analysis (Western Blot) monitoring->protein resistance Monitor for Resistance (Dose Escalation/IC50 Shift) monitoring->resistance end End: Data Analysis and Interpretation viability->end apoptosis->end protein->end resistance->end

Figure 2: Workflow for long-term this compound studies.

Experimental Protocols

Long-Term Culture of Cancer Cell Lines with this compound

This protocol describes the continuous culture of cancer cell lines in the presence of this compound to study its long-term effects.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed the cancer cells at a density of 0.1-0.2 x 10^6 cells/mL in complete culture medium.

  • Treatment Initiation: Add this compound to the desired final concentration (e.g., starting at the IC50 value and potentially escalating). Prepare a vehicle-treated control group with the same concentration of DMSO.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Monitoring and Maintenance:

    • Monitor the cells daily for changes in morphology, proliferation, and viability.

    • Every 2-3 days, centrifuge the cells, remove the old medium, and resuspend the cells in fresh medium containing the appropriate concentration of this compound or vehicle.

    • Maintain the cell density between 0.1 and 1.0 x 10^6 cells/mL by passaging as needed.

  • Duration: Continue the long-term treatment for the desired period (e.g., several weeks to months).

  • Sampling: At regular intervals, collect cell samples for downstream analyses such as cell viability assays, apoptosis assays, and western blotting.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured with this compound or vehicle

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

  • Treatment: Add various concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured with this compound or vehicle

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis

This protocol detects changes in the expression of key proteins in the Menin-MLL pathway following this compound treatment.

Materials:

  • Cells cultured with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Menin, anti-MLL, anti-HOXA9, anti-MEIS1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in lysis buffer and quantify the protein concentration.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Potential for Resistance

Long-term treatment with targeted therapies can lead to the development of drug resistance. For Menin-MLL inhibitors, potential resistance mechanisms include:

  • Mutations in the MEN1 gene: These mutations can prevent the binding of the inhibitor to the Menin protein.

  • Upregulation of alternative signaling pathways: Cancer cells may activate other pro-survival pathways, such as the MYC pathway, to bypass the effects of Menin-MLL inhibition.

Monitoring for resistance during long-term studies is crucial and can be done by periodically determining the IC50 of this compound and performing genomic or transcriptomic analyses to identify potential resistance mechanisms.

Logical Flow for Investigating this compound Resistance

Resistance_Logic start Observe Decreased Sensitivity to this compound (Increased IC50) seq Sequence MEN1 Gene for Mutations start->seq pathway Analyze Gene Expression (RNA-seq) for Pathway Alterations start->pathway mut_found MEN1 Mutation Identified seq->mut_found path_alt Alternative Pathway (e.g., MYC) Upregulated pathway->path_alt mut_found->path_alt No confirm_mut Confirm Functional Impact of Mutation mut_found->confirm_mut Yes target_alt Investigate Targeting the Alternative Pathway path_alt->target_alt Yes end Develop Combination Therapy Strategy confirm_mut->end target_alt->end

Figure 3: Logical workflow for investigating this compound resistance.

References

Application Notes and Protocols for Flow Cytometry Analysis Following BAY-155 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cellular effects of BAY-155, a potent and selective inhibitor of the menin-MLL interaction, using flow cytometry. The described assays are essential for characterizing the compound's mechanism of action, including its impact on apoptosis, cell cycle progression, and cell surface marker expression in cancer cells.

Introduction to this compound

This compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, which are critical drivers in certain types of leukemia, such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL).[1][2] This inhibition leads to the downregulation of key target genes, like MEIS1, and the upregulation of differentiation markers, such as CD11b and MNDA, ultimately resulting in anti-proliferative effects in susceptible cancer cell lines.[1][3][4] Flow cytometry is an indispensable tool for quantifying these cellular responses to this compound treatment at a single-cell level.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize the anticipated quantitative data from flow cytometry analysis of cancer cell lines (e.g., MOLM-13, MV4-11) treated with this compound.

Table 1: Apoptosis Induction by this compound.

Treatment Group% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)% Live (Annexin V-/PI-)
Vehicle Control5.2 ± 1.13.1 ± 0.891.7 ± 1.5
This compound (Low Dose)15.8 ± 2.58.4 ± 1.375.8 ± 3.2
This compound (High Dose)35.2 ± 4.118.9 ± 2.845.9 ± 5.7

Table 2: Cell Cycle Arrest Induced by this compound.

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45.3 ± 3.838.1 ± 2.916.6 ± 1.7
This compound (Low Dose)60.1 ± 4.525.4 ± 2.114.5 ± 1.9
This compound (High Dose)75.6 ± 5.212.3 ± 1.812.1 ± 1.5

Table 3: Modulation of Cell Surface Marker Expression by this compound.

Treatment Group% CD11b Positive CellsMean Fluorescence Intensity (MFI) of CD11b
Vehicle Control8.7 ± 1.3150 ± 25
This compound (Low Dose)25.4 ± 3.1450 ± 50
This compound (High Dose)58.9 ± 6.2980 ± 110

Mandatory Visualizations

BAY155_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL MLL Fusion Protein Menin->MLL DNA DNA MLL->DNA Binds to DNA MEIS1 MEIS1 Gene DNA->MEIS1 Transcription CD11b CD11b Gene DNA->CD11b Transcription Proliferation Cell Proliferation MEIS1->Proliferation Promotes Differentiation Cell Differentiation CD11b->Differentiation Promotes BAY155 This compound BAY155->Menin Inhibits Interaction Apoptosis Apoptosis BAY155->Apoptosis Induces Proliferation->Apoptosis Suppression of Apoptosis Differentiation->Proliferation Inhibits

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_assays Flow Cytometry Assays start Seed Cancer Cells (e.g., MOLM-13, MV4-11) treatment Treat with this compound (Vehicle, Low Dose, High Dose) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation harvest Harvest Cells incubation->harvest apoptosis Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis cell_cycle Cell Cycle Assay (Propidium Iodide Staining) harvest->cell_cycle surface_marker Cell Surface Marker Assay (e.g., CD11b Staining) harvest->surface_marker analysis Data Acquisition and Analysis apoptosis->analysis cell_cycle->analysis surface_marker->analysis

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This assay quantifies the percentage of cells undergoing apoptosis following this compound treatment.[5]

Materials:

  • Leukemia cell line (e.g., MOLM-13, MV4-11)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel. Treat the cells with the desired concentrations of this compound and a vehicle control. Incubate for 24-72 hours.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.[6][7]

Materials:

  • Treated and control cells from the experimental setup

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells per sample. Wash with cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA content histogram.

Data Interpretation:

  • G0/G1 phase: Cells with 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M phase: Cells with 4n DNA content.

Protocol 3: Cell Surface Marker Staining (e.g., CD11b)

This protocol measures the expression of cell surface markers, such as the differentiation marker CD11b, following this compound treatment.[8][9]

Materials:

  • Treated and control cells

  • Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated anti-CD11b antibody

  • Isotype control antibody

  • Fc block (optional, for cells with high Fc receptor expression)[9]

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.

  • Fc Blocking (Optional): If necessary, resuspend the cells in 100 µL of staining buffer containing Fc block and incubate for 10 minutes at 4°C.[9]

  • Antibody Staining: Add the pretitrated amount of fluorochrome-conjugated anti-CD11b antibody or the corresponding isotype control. Vortex gently and incubate for 30 minutes at 4°C in the dark.[9]

  • Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Resuspension and Analysis: Resuspend the final cell pellet in 500 µL of staining buffer and analyze by flow cytometry.

Data Interpretation:

  • Compare the percentage of CD11b-positive cells and the Mean Fluorescence Intensity (MFI) between this compound-treated and vehicle control samples. An increase in both parameters indicates induced differentiation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BAY-155 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY-155, a potent and selective menin-MLL inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] Its primary mechanism of action is the disruption of this interaction, which is crucial for the leukemogenic activity of MLL fusion proteins found in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] By inhibiting the menin-MLL interaction, this compound leads to the downregulation of key target genes such as MEIS1 and the upregulation of differentiation markers like CD11b and MNDA, resulting in anti-proliferative effects in cancer cells.[1][2]

Q2: What is the recommended starting concentration range for in vitro experiments with this compound?

A2: Based on its potent in vitro activity, a good starting point for dose-response experiments is in the low nanomolar range. The reported IC50 value for this compound is 8 nM.[1][2] We recommend performing a dose-response curve starting from 0.1 nM up to 1 µM to determine the optimal concentration for your specific cell line and assay.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am observing precipitation when I dilute my this compound DMSO stock in aqueous media. What should I do?

A4: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly into the full volume of media, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous culture medium.

  • Rapid Mixing: When adding the DMSO stock to the medium, ensure rapid and thorough mixing by gentle vortexing or swirling to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Warming: Gently warming the solution to 37°C may help in redissolving any precipitate. However, be cautious about the stability of this compound at elevated temperatures for extended periods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observed activity of this compound Incorrect concentration, degradation of the compound, or insensitive cell line.Verify the dilution calculations and ensure the final concentration is appropriate. Prepare fresh dilutions from a new stock. Confirm that your cell line is known to be sensitive to menin-MLL inhibition (e.g., harbors an MLL rearrangement).
High background or off-target effects High concentration of this compound, or non-specific binding.Perform a dose-response experiment to find the lowest effective concentration. Include appropriate negative controls (e.g., vehicle-only treatment). Consider using a structurally distinct menin-MLL inhibitor as a control to confirm on-target effects.
Inconsistent results between experiments Variability in cell seeding density, passage number, or compound preparation.Standardize your experimental procedures, including cell seeding density and passage number. Always prepare fresh working solutions of this compound for each experiment. Ensure consistent incubation times.
Cell death in vehicle control High concentration of DMSO.Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), or a concentration that has been validated to be non-toxic to your specific cell line.
Acquired resistance to this compound in long-term cultures Mutations in the MEN1 gene or activation of alternative survival pathways.Consider combination therapies with other agents. Mechanisms of resistance to menin inhibitors can involve mutations in the menin protein that reduce drug binding or non-genetic adaptations that bypass the dependency on the menin-MLL interaction.[3][4][5]

Data Presentation

Table 1: In Vitro Potency of this compound and a Structurally Similar Menin-MLL Inhibitor (MI-503) in AML Cell Lines.

CompoundCell LineGenotypeIC50 (nM)Reference
This compound MOLM-13MLL-AF9~8[1]
This compound MV-4-11MLL-AF4~8[1]
MI-503MOLM-13MLL-AF9~50.4[1]
MI-503MV-4-11MLL-AF4~22.4[1]

Note: The inhibitory effects of this compound on the proliferation of MOLM-13 and MV-4-11 rearranged AML cell lines were reported to be 6.3 times and 2.8 times higher than that of MI-503, respectively.[1]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT/WST-1)

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest (e.g., MOLM-13, MV-4-11)

  • Complete cell culture medium

  • 96-well plates

  • MTT or WST-1 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X working solution of this compound by diluting the DMSO stock in complete culture medium. Create a serial dilution series to cover a range of concentrations (e.g., 0.2 nM to 2 µM). Include a vehicle control (medium with the same final DMSO concentration).

  • Cell Treatment: Add 100 µL of the 2X this compound working solution or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Viability Assay: Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for the detection of apoptosis in cells treated with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight (for adherent cells). Treat the cells with the desired concentration of this compound (e.g., 10x IC50) and a vehicle control for 48-72 hours.

  • Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Annexin V/PI Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC/PE and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Differentiation Assay by Flow Cytometry (CD11b Staining)

This protocol is for assessing the induction of myeloid differentiation in leukemia cells treated with this compound.

Materials:

  • This compound

  • Leukemia cell line (e.g., MOLM-13)

  • 6-well plates

  • FITC/PE/APC-conjugated anti-human CD11b antibody

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates. Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 5-7 days, changing the media and reapplying the compound every 2-3 days.

  • Cell Staining: Harvest the cells and wash them with PBS containing 1% BSA. Resuspend the cells in the staining buffer and add the fluorescently labeled anti-CD11b antibody.

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibody.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the expression of CD11b using a flow cytometer. An increase in the percentage of CD11b-positive cells indicates myeloid differentiation.

Mandatory Visualizations

BAY155_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start dissolve Dissolve this compound in DMSO (10 mM stock) start->dissolve seed Seed Cells in Multi-well Plate start->seed prepare_dilutions Prepare Serial Dilutions of this compound in Media dissolve->prepare_dilutions treat_cells Treat Cells with this compound and Vehicle Control seed->treat_cells prepare_dilutions->treat_cells incubate Incubate for Specified Time treat_cells->incubate proliferation Proliferation Assay (MTT/WST-1) incubate->proliferation apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis differentiation Differentiation Assay (e.g., CD11b Staining) incubate->differentiation ic50 Determine IC50 proliferation->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant diff_quant Quantify Differentiation differentiation->diff_quant

Caption: Experimental workflow for in vitro studies with this compound.

Menin_MLL_Signaling cluster_nucleus Nucleus cluster_target_genes Target Gene Promoters cluster_downstream Downstream Effects cluster_cellular_outcome Cellular Outcome Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction MEIS1 MEIS1 Menin->MEIS1 Upregulates HOXA9 HOXA9 Menin->HOXA9 Upregulates DNA DNA MLL_Fusion->DNA Binds to BAY155 This compound BAY155->Menin Inhibits Interaction MEIS1_down MEIS1 Expression (Downregulated) BAY155->MEIS1_down HOXA9_down HOXA9 Expression (Downregulated) BAY155->HOXA9_down CD11b_up CD11b Expression (Upregulated) BAY155->CD11b_up MNDA_up MNDA Expression (Upregulated) BAY155->MNDA_up Proliferation_inhibition Inhibition of Proliferation MEIS1_down->Proliferation_inhibition HOXA9_down->Proliferation_inhibition Differentiation Myeloid Differentiation CD11b_up->Differentiation MNDA_up->Differentiation Apoptosis_induction Induction of Apoptosis Proliferation_inhibition->Apoptosis_induction Contributes to

Caption: Simplified signaling pathway of this compound action.

References

Troubleshooting BAY-155 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with BAY-155 in Dimethyl Sulfoxide (DMSO). Proper dissolution of this potent menin-MLL inhibitor is critical for reliable and reproducible experimental outcomes.

This compound Properties

PropertyValueReference
Molecular Formula C₂₈H₂₈F₃N₇OS[1]
Molecular Weight 567.63 g/mol [1]
Mechanism of Action Potent and selective inhibitor of the menin-MLL interaction.[2]
IC₅₀ 8 nM[2]
Reported Storage in DMSO 2 weeks at 4°C; 6 months at -80°C.[1]

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in DMSO?

A1: Yes, this compound is soluble in DMSO. Product datasheets indicate that it can be stored in a DMSO solution, which confirms its solubility.[1] However, achieving high concentrations may require specific handling procedures.

Q2: My this compound is not fully dissolving in DMSO, or a precipitate has formed. What are the common causes?

A2: Several factors can lead to solubility issues with this compound in DMSO:

  • Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO has a significantly reduced capacity to dissolve many organic compounds.[3][4]

  • Low-Quality DMSO: The purity of the DMSO can impact its effectiveness as a solvent.

  • Incorrect Temperature: Dissolution of some compounds can be aided by gentle warming.

  • Supersaturation: Attempting to dissolve this compound beyond its solubility limit will result in precipitation.

Q3: How can I improve the dissolution of this compound in DMSO?

A3: To enhance solubility, it is recommended to use fresh, anhydrous (dry) DMSO.[4] If you suspect your DMSO has been exposed to air and absorbed moisture, it is best to use a new, sealed bottle. Gentle warming and sonication can also facilitate the dissolution process.[4]

Q4: Can I heat the this compound/DMSO solution to help it dissolve?

A4: Yes, gentle warming is a common technique to aid in the dissolution of small molecules. It is advisable to warm the solution at 37°C for a short duration (e.g., 10-15 minutes). Avoid excessive or prolonged heating, as this could potentially degrade the compound.

Q5: My this compound/DMSO stock solution is clear, but it precipitates when I add it to my aqueous cell culture medium or buffer. Why is this happening and how can I prevent it?

A5: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has poor aqueous solubility. When the DMSO stock is added to a water-based medium, the DMSO concentration is diluted, and the compound may crash out of solution.[3][5]

To prevent this:

  • Make Intermediate Dilutions: First, perform serial dilutions of your concentrated DMSO stock in DMSO to get closer to your final desired concentration. Then, add this more diluted DMSO solution to your aqueous medium.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, typically not exceeding 0.1% to 0.5% for most cell lines, although some may tolerate up to 1%.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

If you are encountering issues with this compound solubility, follow this workflow:

G start Start: this compound Solubility Issue check_dmso Is your DMSO fresh, anhydrous, and high-purity? start->check_dmso use_new_dmso Use a new, sealed bottle of anhydrous DMSO. check_dmso->use_new_dmso No vortex_sonicate Have you tried vortexing and/or sonication? check_dmso->vortex_sonicate Yes use_new_dmso->vortex_sonicate apply_energy Vortex thoroughly. Use a water bath sonicator for 10-15 minutes. vortex_sonicate->apply_energy No gentle_heat Have you tried gentle warming? vortex_sonicate->gentle_heat Yes apply_energy->gentle_heat apply_heat Warm at 37°C for 10-15 minutes. Avoid excessive heat. gentle_heat->apply_heat No check_concentration Is the concentration too high? gentle_heat->check_concentration Yes apply_heat->check_concentration lower_concentration Prepare a more dilute stock solution. check_concentration->lower_concentration Yes precipitation_in_aqueous Does it precipitate in aqueous media? check_concentration->precipitation_in_aqueous No lower_concentration->precipitation_in_aqueous dilution_strategy Make intermediate dilutions in DMSO before adding to aqueous media. Keep final DMSO % low. precipitation_in_aqueous->dilution_strategy Yes success Success: this compound Dissolved precipitation_in_aqueous->success No dilution_strategy->success contact_support If issues persist, contact technical support. dilution_strategy->contact_support

A troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 567.63 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, you will need 5.68 mg of this compound.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound has not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.

  • Gentle Warming (if necessary): If solids persist, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Inspect: Visually confirm that the solution is clear and free of any precipitate.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]

G cluster_start Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (Optional) vortex->sonicate warm Warm to 37°C (Optional) sonicate->warm inspect Visually Inspect warm->inspect aliquot Aliquot and Store at -80°C inspect->aliquot

Workflow for preparing a this compound stock solution in DMSO.

This compound Signaling Pathway

This compound is a potent and selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. In leukemia models with MLL rearrangements, the MLL fusion protein aberrantly interacts with menin, leading to the expression of oncogenic genes such as MEIS1. By disrupting this interaction, this compound inhibits the transcription of these target genes, leading to cell differentiation and reduced proliferation.[2][7]

G BAY155 This compound Menin_MLL_Complex Menin-MLL Complex BAY155->Menin_MLL_Complex Inhibits Menin Menin Menin->Menin_MLL_Complex MLL MLL Fusion Protein MLL->Menin_MLL_Complex Histone Histone H3 (H3K4) Menin_MLL_Complex->Histone Methylates MEIS1 MEIS1 Gene Locus Histone->MEIS1 Activates Transcription MEIS1 Transcription MEIS1->Transcription Proliferation Leukemic Proliferation Transcription->Proliferation Differentiation Cell Differentiation Transcription->Differentiation Blocks

This compound inhibits the Menin-MLL interaction, blocking leukemic proliferation.

References

BAY-155 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BAY-155 in cell culture media and troubleshooting for related experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for this compound?

A: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to two years.[1] Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[1]

Q2: How should I prepare a stock solution of this compound?

A: It is recommended to prepare stock solutions in a solvent like DMSO. For detailed handling instructions, always refer to the Certificate of Analysis provided by the supplier. Wherever possible, prepare and use solutions on the same day. If you need to make stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials.[1]

Q3: Is there any information on the stability of this compound in aqueous solutions or cell culture media?

A: While specific stability data for this compound in various cell culture media is not publicly available, it is crucial to determine its stability under your specific experimental conditions. Factors such as the composition of the medium, pH, and exposure to light can affect the stability of compounds in aqueous solutions.[2][3] A protocol for determining the stability in your specific cell culture medium is provided below.

Stability Data

This compound Storage and Solution Stability
FormulationStorage TemperatureStability Duration
Powder-20°C2 years[1]
In DMSO4°C2 weeks[1]
In DMSO-80°C6 months[1]

Note: This data is based on supplier information. It is highly recommended to validate stability under your specific laboratory conditions.

Troubleshooting Guide

Issue: I am seeing variable or lower-than-expected activity of this compound in my cell-based assays.

  • Possible Cause 1: Degradation of this compound in cell culture medium.

    • Troubleshooting Step: The stability of this compound in your specific cell culture medium at 37°C may be limited. It is recommended to perform a stability study to determine the half-life of this compound under your experimental conditions. The protocol below outlines how to conduct such a study. Consider adding freshly prepared this compound to your experimental wells at the start of the assay and, if the assay duration is long, replenishing the medium with fresh compound at appropriate intervals.

  • Possible Cause 2: Improper storage of stock solutions.

    • Troubleshooting Step: Ensure that your DMSO stock solutions of this compound are stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. Consider using low-adhesion microplates or glassware. You can test for this by measuring the concentration of this compound in the supernatant over time in the absence of cells.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Your specific cell culture medium (e.g., RPMI-1640, DMEM) supplemented as required for your experiments (e.g., with FBS, antibiotics)

  • Sterile, sealed vials or microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase for HPLC (to be optimized for this compound)

  • Acetonitrile or other suitable solvent for sample preparation

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Preparation of Media Samples:

    • Spike the cell culture medium with the this compound stock solution to the final working concentration used in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low and consistent across samples (e.g., ≤ 0.1%).

    • Prepare a sufficient volume for all time points.

    • Aliquot the this compound-containing medium into sterile, sealed vials for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubation:

    • Immediately take a sample for the 0-hour time point and store it at -80°C.

    • Place the remaining vials in a 37°C incubator with 5% CO2.

  • Sample Collection:

    • At each designated time point, remove one vial from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Sample Analysis by HPLC:

    • Thaw all samples.

    • Prepare the samples for HPLC analysis. This may involve protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples by HPLC to determine the concentration of this compound. The peak area of this compound at each time point will be proportional to its concentration.

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at the 0-hour time point.

    • Plot the percentage of remaining this compound against time.

    • From this plot, you can determine the half-life (t½) of this compound in your cell culture medium under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Spike Cell Culture Medium with this compound prep_stock->prep_media aliquot Aliquot for Each Time Point prep_media->aliquot t0 T=0 Sample (Store at -80°C) aliquot->t0 incubate Incubate Remaining Samples at 37°C aliquot->incubate collect Collect Samples at Time Points incubate->collect hplc Analyze by HPLC collect->hplc data Determine % Remaining and Half-life hplc->data

Caption: Experimental workflow for determining this compound stability.

menin_mll_pathway cluster_nucleus Cell Nucleus Menin Menin TargetGenes Target Genes (e.g., HOXA9, MEIS1) Menin->TargetGenes recruits MLL1 MLL1 Fusion Protein MLL1->Menin binds Transcription Leukemogenic Gene Transcription TargetGenes->Transcription leads to Leukemia Leukemia Progression Transcription->Leukemia promotes BAY155 This compound BAY155->Inhibition Inhibition->MLL1 disrupts interaction

Caption: this compound mechanism of action in the Menin-MLL pathway.

References

Navigating the Specificity of BAY-155: A Technical Guide to Identifying and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing potential off-target effects of BAY-155, a potent and selective menin-MLL inhibitor. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, this guide aims to facilitate more precise and reliable experimental outcomes.

This compound is a valuable research tool with a reported IC50 of 8 nM for the menin-MLL interaction, leading to the downregulation of the MEIS1 gene and upregulation of CD11b and MNDA genes.[1] While it demonstrates a significantly enhanced selectivity profile compared to earlier inhibitors like MI-503, a thorough understanding of its potential interactions with other cellular components is crucial for accurate data interpretation.[2] This guide provides a framework for identifying and mitigating such off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using small molecule inhibitors like this compound?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[3][4] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes, making it difficult to attribute the observed effects solely to the inhibition of the intended target.[3][4]

Q2: What is the known selectivity profile of this compound?

Q3: Are there any known class-specific off-target effects for menin-MLL inhibitors?

A3: While specific off-target data for this compound is limited, other menin-MLL inhibitors in clinical development have reported side effects that could be indicative of off-target or on-target toxicities. For instance, "differentiation syndrome" has been observed with ziftomenib, and immunophenotypic shifts in acute myeloid leukemia (AML) cells have been noted with revumenib.[5][6] Researchers using this compound should be aware of these potential class-related effects.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses common issues that may arise during experiments with this compound and provides a logical workflow for troubleshooting.

Issue 1: Observed phenotype is inconsistent with known menin-MLL pathway function.

Potential Cause: The observed effect may be due to this compound engaging with an unintended target.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: Cell toxicity observed at effective concentrations.

Potential Cause: Toxicity could be an on-target effect in a specific cell line or an off-target liability.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Perform a dose-response curve for both the desired on-target effect (e.g., MEIS1 downregulation) and cell viability. A narrow window between efficacy and toxicity may suggest an on-target effect in that specific cellular context.

  • Cell Line Comparison: Test this compound in a cell line that does not rely on the menin-MLL interaction for survival. Toxicity in such a cell line would strongly indicate an off-target effect.

  • Rescue Experiment: If a specific off-target is identified (e.g., through kinase profiling), assess whether overexpression of the wild-type off-target protein can rescue the toxic phenotype.

Quantitative Data Summary

While a comprehensive kinome-wide IC50 profile for this compound is not publicly available, the following table summarizes the reported safety pharmacology data.

Target ClassAssay TypeThis compound (% Inhibition at 10 µM)MI-503 (% Inhibition at 10 µM)
GPCRs Radioligand Binding< 50% for all targets tested> 50% for several targets
Ion Channels Electrophysiology< 50% for all targets tested> 50% for several targets
Transporters Radioligand Binding< 50% for all targets tested> 50% for several targets

Data adapted from Brzezinka et al., Cancers (Basel), 2020.[2] This table highlights the improved selectivity of this compound over MI-503 in this specific panel.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Assay Format: Utilize a reputable kinase profiling service (e.g., KINOMEscan™, Reaction Biology) that employs binding assays or enzymatic activity assays.

  • Compound Concentration: Screen this compound at a fixed concentration (e.g., 1 µM) against the entire kinase panel to identify initial "hits".

  • IC50 Determination: For any kinases showing significant inhibition (e.g., >50% at 1 µM), perform follow-up dose-response experiments to determine the IC50 value.

  • Data Analysis: Compare the IC50 values for off-target kinases to the on-target IC50 for the menin-MLL interaction to calculate a selectivity ratio.

G cluster_0 Kinase Profiling Workflow A Prepare this compound Stock Solution B Single-Dose Screen (e.g., 1µM) across Kinase Panel A->B C Identify Hits (>50% Inhibition) B->C D Perform IC50 Determination for Hits C->D E Calculate Selectivity Ratios (Off-target IC50 / On-target IC50) D->E

Caption: Workflow for kinase selectivity profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with menin in a cellular context and to identify potential off-target binding partners.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge: Heat the cell lysates across a range of temperatures.

  • Protein Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the amount of soluble menin (and other potential targets) in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the thermal denaturation curve of a protein in the presence of this compound indicates a direct binding interaction.

G cluster_legend CETSA Principle Intact Cells Intact Cells Treat with this compound or Vehicle Treat with this compound or Vehicle Intact Cells->Treat with this compound or Vehicle Apply Heat Gradient Apply Heat Gradient Treat with this compound or Vehicle->Apply Heat Gradient Lyse Cells Lyse Cells Apply Heat Gradient->Lyse Cells Separate Soluble & Aggregated Proteins Separate Soluble & Aggregated Proteins Lyse Cells->Separate Soluble & Aggregated Proteins Analyze Soluble Fraction (Western/MS) Analyze Soluble Fraction (Western/MS) Separate Soluble & Aggregated Proteins->Analyze Soluble Fraction (Western/MS) Determine Thermal Shift Determine Thermal Shift Analyze Soluble Fraction (Western/MS)->Determine Thermal Shift Legend This compound binding stabilizes protein, increasing its melting temperature.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Signaling Pathway Considerations

This compound's primary mechanism of action is the disruption of the menin-MLL protein-protein interaction, which subsequently alters gene expression programs critical for the survival of certain cancer cells.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Scenario BAY155 This compound Menin_MLL Menin-MLL Complex BAY155->Menin_MLL inhibits TargetGenes MEIS1, HOXA9, etc. Menin_MLL->TargetGenes activates Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis promotes OffTargetKinase Off-Target Kinase UnintendedPathway Unintended Signaling Pathway OffTargetKinase->UnintendedPathway regulates UnexpectedPhenotype Unexpected Phenotype UnintendedPathway->UnexpectedPhenotype causes BAY155_off This compound BAY155_off->OffTargetKinase inhibits

Caption: On-target vs. potential off-target signaling of this compound.

References

Technical Support Center: Managing Differentiation Syndrome with Menin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing differentiation syndrome (DS) associated with the use of menin inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is differentiation syndrome (DS) in the context of menin inhibitor therapy?

A1: Differentiation syndrome is a known on-target effect of menin inhibitors, which work by inducing leukemia cells to differentiate into more mature myeloid cells. This rapid differentiation can trigger a systemic inflammatory response, leading to a constellation of signs and symptoms. While it is considered an adverse event, the underlying cellular differentiation is a positive therapeutic sign.

Q2: Which patients are at risk for developing DS?

A2: Patients with acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL) harboring KMT2A rearrangements (KMT2Ar) or NPM1 mutations (NPM1m) are treated with menin inhibitors and are consequently at risk for DS. These specific genetic alterations create a dependency on the menin-KMT2A interaction for leukemogenesis, which is the target of these inhibitors.

Q3: What are the common signs and symptoms of DS?

A3: The clinical manifestations of DS can be varied and may include:

  • Fever

  • Rapid weight gain or peripheral edema

  • Pulmonary issues such as dyspnea, hypoxia, pulmonary infiltrates, and pleural or pericardial effusions

  • Hypotension

  • Joint pain (arthralgia)

  • Rashes

  • Acute kidney injury

Q4: When does DS typically occur after initiating menin inhibitor treatment?

A4: The onset of differentiation syndrome is variable. For instance, with revumenib, the median time to onset has been reported as 10 to 18 days, with a range of 3 to 41 days. For ziftomenib, onset can be as early as 3 days and up to 46 days after starting treatment, with a median onset of 15 days.

Q5: How is DS diagnosed?

A5: Diagnosis is primarily clinical, based on the recognition of the characteristic signs and symptoms in a patient undergoing treatment with a menin inhibitor. It is crucial to differentiate DS from other conditions with similar presentations, such as sepsis or disease progression. Close monitoring of patients, especially during the first few cycles of therapy, is essential for early recognition.

Troubleshooting Guides

Issue: A patient on a menin inhibitor develops fever, dyspnea, and peripheral edema.

Possible Cause: These are hallmark signs of Differentiation Syndrome.

Solution:

  • Suspect DS: Immediately consider DS as a potential diagnosis.

  • Initiate Corticosteroids: If DS is suspected, promptly initiate systemic corticosteroids (e.g., dexamethasone 10 mg orally or intravenously every 12 hours) for a minimum of 3 days.

  • Interrupt Menin Inhibitor: For moderate to severe cases, interrupt treatment with the menin inhibitor.

  • Supportive Care: Provide necessary supportive care, including hemodynamic and laboratory monitoring.

  • Manage Leukocytosis: If the white blood cell count is elevated, consider adding hydroxyurea.

  • Resume Treatment: Once signs and symptoms improve to Grade 2 or less, the menin inhibitor can be resumed at the same dose.

Issue: A researcher observes persistence of cytogenetic abnormalities despite a morphological response to a menin inhibitor in their model.

Possible Cause: This observation is consistent with the mechanism of action of menin inhibitors. The drugs induce differentiation of leukemic blasts, which may still carry the genetic marker, before they are cleared.

Solution: This is an expected finding and represents a differentiation process. Continue to monitor for eventual cytogenetic clearing. Minimal residual disease (MRD) assessment by more sensitive methods like multiparameter flow cytometry may show negativity prior to cytogenetic normalization.

Data Presentation

Table 1: Incidence and Severity of Differentiation Syndrome with Select Menin Inhibitors

Menin InhibitorClinical TrialPatient PopulationIncidence of DS (Any Grade)Incidence of Grade ≥3 DSFatal DS Events
Revumenib AUGMENT-101 (Phase 2)R/R KMT2Ar Acute Leukemia27.7%16.0%0
AUGMENT-101 (Phase 1)R/R KMT2Ar or NPM1m Leukemia16%All Grade 20
Ziftomenib KOMET-001 (Phase 2)R/R NPM1m AML25%15%0
Clinical Trial DataR/R NPM1m AML26%13%2
Broader EvaluationAny genetic form of AML25%-4 (in KMT2Ar AML)
Bleximenib NCT04811560R/R AL with KMT2Ar, NPM1m, or NUP98/NUP21414%-2

R/R: Relapsed or Refractory; AL: Acute Leukemia; AML: Acute Myeloid Leukemia Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Immunophenotyping by Flow Cytometry for Assessment of Myeloid Differentiation

Objective: To assess the differentiation status of leukemic cells treated with menin inhibitors by analyzing the expression of cell surface markers.

Methodology:

  • Cell Preparation:

    • Isolate mononuclear cells from bone marrow aspirates or peripheral blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).

    • Resuspend cells to a concentration of 1 x 10^6 cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add a cocktail of fluorescently conjugated monoclonal antibodies targeting myeloid differentiation markers (e.g., CD11b, CD14, CD15, CD33, CD34, CD45, HLA-DR).

    • Incubate for 30 minutes at 4°C in the dark.

  • Lysis and Washing:

    • If using whole blood, lyse red blood cells using a commercial lysis buffer.

    • Wash the cells twice with PBS with 2% FBS.

  • Data Acquisition:

    • Resuspend the cell pellet in 500 µL of PBS.

    • Acquire data on a multicolor flow cytometer. Collect at least 100,000 events per sample.

  • Data Analysis:

    • Gate on the blast population based on forward and side scatter properties and CD45 expression.

    • Analyze the expression levels of differentiation markers on the gated population. An upregulation of markers like CD11b and CD14 and a downregulation of immature markers like CD34 would indicate myeloid differentiation.

Mandatory Visualizations

Menin_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus KMT2A_fusion KMT2A Fusion Protein (e.g., KMT2A-MLLT3) or Wild-Type KMT2A (in NPM1-mutant AML) Menin Menin KMT2A_fusion->Menin Binds to Chromatin Chromatin KMT2A_fusion->Chromatin Binds to Menin->Chromatin Binds to HOX_MEIS1 HOXA9, MEIS1 Target Genes Chromatin->HOX_MEIS1 Activates Transcription Leukemogenesis Leukemogenesis (Differentiation Block) HOX_MEIS1->Leukemogenesis Drives Differentiation Cell Differentiation Leukemogenesis->Differentiation Reversal of Block Menin_Inhibitor Menin Inhibitor (e.g., Revumenib, Ziftomenib) Menin_Inhibitor->Menin Inhibits Binding to KMT2A

Caption: Mechanism of action of menin inhibitors in acute leukemia.

DS_Management_Workflow Start Patient on Menin Inhibitor Monitor Monitor for Signs/Symptoms of DS (Fever, Dyspnea, Weight Gain, etc.) Start->Monitor Suspect_DS Suspicion of DS Monitor->Suspect_DS No_DS Continue Monitoring Suspect_DS->No_DS No Manage_DS Initiate DS Management Suspect_DS->Manage_DS Yes No_DS->Monitor Corticosteroids Administer Systemic Corticosteroids (e.g., Dexamethasone) Manage_DS->Corticosteroids Interrupt_Tx Interrupt Menin Inhibitor (for moderate/severe DS) Manage_DS->Interrupt_Tx Supportive_Care Provide Supportive Care (Hemodynamic Monitoring) Manage_DS->Supportive_Care Hydroxyurea Consider Hydroxyurea (if leukocytosis) Manage_DS->Hydroxyurea Assess_Improvement Symptoms Improved to ≤ Grade 2? Corticosteroids->Assess_Improvement Interrupt_Tx->Assess_Improvement Supportive_Care->Assess_Improvement Hydroxyurea->Assess_Improvement Resume_Tx Resume Menin Inhibitor at Same Dose Assess_Improvement->Resume_Tx Yes Continue_Management Continue DS Management Assess_Improvement->Continue_Management No Continue_Management->Assess_Improvement

Caption: Clinical workflow for the management of differentiation syndrome.

Technical Support Center: Optimizing BAY-155 Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal treatment duration for BAY-155, a potent and selective menin-MLL inhibitor. Given that specific data on this compound's optimal treatment duration is not yet widely established, this guide offers experimental strategies and addresses potential challenges in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it influence the determination of treatment duration?

A1: this compound is a potent and selective inhibitor of the menin-MLL interaction, with an IC50 of 8 nM.[1] Its mechanism of action involves the disruption of this protein-protein interaction, which is crucial for the oncogenic activity of MLL fusion proteins in certain leukemias. This disruption leads to the downregulation of target genes like MEIS1 and the upregulation of differentiation markers such as CD11b and MNDA.[1] Understanding this epigenetic mechanism is key, as the desired cellular changes (e.g., differentiation, cell cycle arrest, apoptosis) may not be immediate and could require a sustained period of treatment to become effective and irreversible. Therefore, treatment duration studies should be designed to capture these time-dependent effects.

Q2: What are the key initial in vitro experiments to establish a baseline for this compound treatment duration?

A2: The initial step is to perform time-course and dose-response experiments in relevant cancer cell lines (e.g., MLL-rearranged acute myeloid leukemia [AML] or acute lymphoblastic leukemia [ALL] cell lines). These experiments will help identify the minimum concentration and duration of this compound exposure required to elicit a significant biological response. It is advisable to test a range of time points, such as 24, 48, 72, and 96 hours, and even longer for continuous exposure studies.[2]

Q3: How do I assess the cellular effects of different this compound treatment durations?

A3: A multi-faceted approach is recommended to comprehensively evaluate the impact of varying treatment durations. This should include assays to measure:

  • Cell Viability and Proliferation: To determine the cytostatic or cytotoxic effects.

  • Apoptosis: To quantify the induction of programmed cell death.

  • Cell Differentiation: To assess the induction of myeloid differentiation, a key therapeutic goal for MLL-rearranged leukemias.

  • Target Gene Expression: To confirm the on-target effect of this compound by measuring the expression of genes like MEIS1, CD11b, and MNDA.[1]

Q4: Should I use continuous or intermittent dosing schedules for in vitro experiments?

A4: Both continuous and intermittent (pulse-chase) dosing schedules should be explored. Continuous exposure mimics a sustained drug level, while intermittent dosing can provide insights into the durability of the drug's effect and whether a shorter, more intensive treatment is sufficient to induce a lasting response. Comparing the outcomes of these two approaches can inform the design of more complex in vivo studies.

Troubleshooting Guide

Problem 1: I am not observing a significant effect of this compound on cell viability even after 72 hours of treatment.

  • Possible Cause 1: Suboptimal Drug Concentration. The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your specific cell line.

  • Possible Cause 2: Insufficient Treatment Duration. The therapeutic effect of this compound may require a longer exposure time to manifest.

    • Solution: Extend the treatment duration in your experiments to 96 hours, 120 hours, or even longer, ensuring to replenish the media and drug as needed to maintain consistent exposure.

  • Possible Cause 3: Cell Line Resistance. The cell line you are using may be inherently resistant to menin-MLL inhibition.

    • Solution: Confirm that your cell line harbors an MLL rearrangement or is otherwise dependent on the menin-MLL interaction. Consider testing other, more sensitive cell lines as positive controls.

  • Possible Cause 4: Focus on Proliferation vs. Differentiation. this compound may be inducing differentiation rather than immediate cytotoxicity.

    • Solution: In addition to viability assays, perform assays to measure differentiation markers (e.g., by flow cytometry for CD11b) and target gene expression changes (e.g., by qRT-PCR for MEIS1).

Problem 2: I see a strong initial response to this compound, but the cells seem to recover after the drug is removed.

  • Possible Cause: Reversible Drug Effect. The effects of this compound may be reversible upon drug withdrawal.

    • Solution: This suggests that a longer treatment duration or a continuous dosing schedule may be necessary to achieve a durable response. Design experiments to compare the long-term outcomes of a short, high-dose treatment versus a longer, lower-dose continuous treatment. Consider that for some drugs, a longer recovery time after treatment is needed to accurately assess cell killing versus growth inhibition.[3][4]

Experimental Protocols

In Vitro Time-Course Viability Assay

Objective: To determine the effect of different this compound treatment durations on the viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MOLM-13 or MV-4-11) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for different durations (e.g., 24, 48, 72, 96 hours).

  • Viability Assessment: At the end of each time point, assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against treatment duration for each concentration to generate time-response curves.

In Vivo Xenograft Model for Treatment Duration Optimization

Objective: To evaluate the impact of different this compound treatment durations on tumor growth in a preclinical animal model.

Methodology:

  • Model Establishment: Establish xenograft tumors by subcutaneously injecting human MLL-rearranged leukemia cells into immunocompromised mice.

  • Treatment Initiation: Once tumors reach a palpable size, randomize the mice into different treatment groups.

  • Dosing Regimens: Administer this compound at a predetermined optimal dose according to different duration schedules (e.g., continuous daily dosing for 14 days, 28 days, or until a specific endpoint; or intermittent dosing schedules). Include a vehicle control group.

  • Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the treatment periods (and after a follow-up period to assess for relapse), euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth curves and survival rates between the different treatment duration groups to identify the most effective schedule.

Data Presentation

Table 1: In Vitro Time-Course Viability Data

Treatment Duration (hours)This compound (10 nM) % ViabilityThis compound (50 nM) % ViabilityThis compound (100 nM) % Viability
2495 ± 585 ± 678 ± 4
4880 ± 765 ± 550 ± 6
7260 ± 640 ± 425 ± 5
9645 ± 520 ± 310 ± 2

Table 2: In Vivo Xenograft Study Outcomes

Treatment GroupDosing ScheduleMean Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition
Vehicle ControlDaily for 28 days1500 ± 2500%
This compound (10 mg/kg)Daily for 14 days800 ± 15047%
This compound (10 mg/kg)Daily for 28 days300 ± 10080%

Visualizations

BAY155_Signaling_Pathway Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction DNA Target Gene Promoters (e.g., MEIS1) MLL->DNA Binds to Gene_Expression Oncogenic Gene Expression (e.g., MEIS1) DNA->Gene_Expression Leads to Differentiation Cell Differentiation (e.g., CD11b, MNDA up) Gene_Expression->Differentiation Proliferation_Inhibition Inhibition of Proliferation Gene_Expression->Proliferation_Inhibition BAY155 This compound BAY155->Menin Inhibits Interaction

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invitro_assays Cellular Assays cluster_invivo In Vivo Studies cluster_invivo_analysis Outcome Analysis Dose_Response Dose-Response Assays Time_Course Time-Course Assays (24, 48, 72, 96h) Dose_Response->Time_Course Inform Viability Viability/ Proliferation Time_Course->Viability Apoptosis Apoptosis Time_Course->Apoptosis Differentiation Differentiation Time_Course->Differentiation Gene_Expression Target Gene Expression Time_Course->Gene_Expression Xenograft Establish Xenograft Model Time_Course->Xenograft Guide Dose Selection Dosing_Schedule Test Different Treatment Durations (e.g., 14 vs 28 days) Xenograft->Dosing_Schedule Tumor_Growth Tumor Growth Inhibition Dosing_Schedule->Tumor_Growth Survival Survival Analysis Dosing_Schedule->Survival Biomarkers Biomarker Analysis Dosing_Schedule->Biomarkers Optimal_Duration Determination of Optimal Treatment Duration Tumor_Growth->Optimal_Duration Survival->Optimal_Duration

Caption: Experimental workflow for determining optimal treatment duration.

References

Technical Support Center: Overcoming Resistance to BAY-155 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the menin-MLL inhibitor, BAY-155, in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of the menin-MLL (Mixed Lineage Leukemia) protein-protein interaction. In cancer cells with MLL rearrangements or NPM1 mutations, the menin protein is a critical co-factor for the oncogenic activity of MLL fusion proteins. This compound disrupts this interaction, leading to the downregulation of key target genes such as MEIS1 and HOX, and the upregulation of differentiation markers like CD11b and MNDA. This ultimately results in anti-proliferative effects and induces differentiation in susceptible cancer cell lines, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to menin-MLL inhibitors like this compound can be broadly categorized into two types:

  • On-Target Genetic Resistance: This is often caused by the acquisition of somatic mutations in the MEN1 gene, which encodes the menin protein. These mutations typically occur at the drug-binding site, preventing this compound from effectively binding to menin. Importantly, these mutations often do not disrupt the interaction between menin and MLL1, allowing the cancer cells to continue their oncogenic signaling.

  • Non-Genetic Resistance: Cancer cells can also develop resistance without any mutations in the MEN1 gene. This can occur through transcriptional reprogramming, where the cells become less dependent on the MLL-driven gene expression program. Another described mechanism involves the epigenetic regulator PRC1.1; its depletion can lead to resistance through a mechanism independent of KMT2A target genes, which involves the aberrant activation of MYC.

Q3: How can I confirm if my resistant cell line has a MEN1 mutation?

To determine if your this compound resistant cell line has acquired a mutation in the MEN1 gene, you should perform Sanger sequencing of the MEN1 coding region.

Experimental Protocol: Sanger Sequencing of the MEN1 Gene

  • Genomic DNA Extraction: Isolate genomic DNA from both your parental (sensitive) and this compound resistant cell lines using a commercially available DNA extraction kit.

  • PCR Amplification: Amplify the coding exons of the MEN1 gene using primers designed to flank each exon.

  • PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference MEN1 sequence to identify any mutations.

Q4: Are there any known combination strategies to overcome this compound resistance?

Yes, combination therapy is a promising strategy to overcome or prevent resistance to menin-MLL inhibitors. Preclinical studies with other menin-MLL inhibitors have shown synergistic effects when combined with:

  • Standard Chemotherapy: Agents like cytarabine and daunorubicin.

  • BCL-2 Inhibitors: Venetoclax has shown particular promise, especially in cells with PRC1.1-mediated resistance.

  • Hypomethylating Agents: Such as azacitidine.

  • FLT3 Inhibitors: For AML with co-occurring FLT3 mutations, inhibitors like gilteritinib can be effective.

  • LSD1 Inhibitors: This combination is also being explored to enhance efficacy.

Troubleshooting Guides

Problem 1: Gradual loss of this compound efficacy in my long-term cell culture.

Possible Cause Suggested Solution
Emergence of a resistant subpopulation. 1. Perform a dose-response curve to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population and characterize their sensitivity to this compound. 3. Sequence the MEN1 gene in resistant clones to check for mutations. 4. Consider combination therapy with a synergistic agent (see FAQ Q4).
Cell line instability or misidentification. 1. Perform cell line authentication (e.g., STR profiling). 2. Thaw a fresh, early-passage vial of the parental cell line and re-evaluate its sensitivity to this compound.

Problem 2: My newly generated this compound resistant cell line does not have any MEN1 mutations.

Possible Cause Suggested Solution
Non-genetic resistance mechanisms. 1. Perform RNA sequencing on parental and resistant cells treated with this compound to identify differentially expressed genes and altered signaling pathways. Look for downregulation of MLL target genes and upregulation of differentiation markers. 2. Investigate the role of epigenetic regulators like PRC1.1. 3. Empirically test combination therapies with agents that have different mechanisms of action.

Quantitative Data

Table 1: Representative IC50 Values for a Menin-MLL Inhibitor in Sensitive and Resistant AML Cell Lines

Cell LineMEN1 StatusIC50 (nM)
MOLM-13 (Parental)Wild-Type10
MOLM-13 (Resistant Clone 1)M327I mutation500
MOLM-13 (Resistant Clone 2)G331R mutation>1000

Note: Data is representative and based on studies with other menin-MLL inhibitors. Similar shifts in IC50 would be expected for this compound resistant lines with corresponding mutations.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to determine the initial IC50 of this compound in your parental cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.

  • Monitor Cell Growth: Initially, you will observe significant cell death. Continue to culture the surviving cells, replacing the media with fresh this compound-containing media every 3-4 days.

  • Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture media. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Cycles: Repeat the process of adaptation and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

  • Characterize the Resistant Line: Once a resistant line is established, perform a dose-response assay to quantify the shift in IC50 compared to the parental line. Cryopreserve aliquots of the resistant cells at various passages.

Protocol 2: In Vitro Combination Therapy Assay

This protocol can be used to assess the synergistic effects of this compound with another therapeutic agent.

  • Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a predetermined optimal density.

  • Drug Preparation: Prepare serial dilutions of this compound and the second drug of interest.

  • Combination Treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination.

  • Incubation: Incubate the plate for a period appropriate for your cell line (typically 72-96 hours).

  • Viability Assay: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).

  • Data Analysis: Analyze the data using synergy software (e.g., Chalice or Combenefit) to calculate synergy scores (e.g., Bliss independence or Loewe additivity).

Visualizations

BAY155_Mechanism_of_Action cluster_nucleus Nucleus cluster_outcome Cellular Outcome Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 interaction DNA DNA MLL1->DNA binds TargetGenes Target Genes (e.g., MEIS1, HOX) DNA->TargetGenes transcription Proliferation Leukemic Proliferation TargetGenes->Proliferation Differentiation Differentiation TargetGenes->Differentiation BAY155 This compound BAY155->Menin inhibits interaction

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Resistance_Mechanisms cluster_genetic Genetic Resistance cluster_nongenetic Non-Genetic Resistance BAY155 This compound Treatment Resistance Drug Resistance BAY155->Resistance MEN1_mutation MEN1 Gene Mutation (at drug-binding site) Resistance->MEN1_mutation Transcriptional_Reprogramming Transcriptional Reprogramming Resistance->Transcriptional_Reprogramming Epigenetic_Alterations Epigenetic Alterations (e.g., PRC1.1 depletion) Resistance->Epigenetic_Alterations

Caption: Overview of resistance mechanisms to menin-MLL inhibitors.

Overcoming_Resistance_Workflow Start Resistant Phenotype Observed Confirm_Resistance Confirm IC50 Shift (Dose-Response Curve) Start->Confirm_Resistance Sequence_MEN1 Sequence MEN1 Gene Confirm_Resistance->Sequence_MEN1 Mutation_Found MEN1 Mutation Found? Sequence_MEN1->Mutation_Found RNA_Seq Perform RNA-Seq Mutation_Found->RNA_Seq No Combination_Therapy Test Combination Therapies Mutation_Found->Combination_Therapy Yes Analyze_Pathways Analyze Gene Expression & Pathways RNA_Seq->Analyze_Pathways Analyze_Pathways->Combination_Therapy

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: BAY-155 Dosage Adjustment for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the adjustment of BAY-155 dosage to minimize in vivo toxicity. The guidance provided is based on the known toxicities associated with the broader class of menin-MLL inhibitors, as specific in vivo toxicity data for this compound is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the menin-MLL (Mixed Lineage Leukemia) protein-protein interaction, with an IC50 of 8 nM.[1] By disrupting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins. This leads to the downregulation of target genes like MEIS1 and the upregulation of differentiation markers such as CD11b and MNDA, ultimately showing anti-proliferative effects in leukemia models.[1]

Q2: What are the potential in vivo toxicities associated with menin-MLL inhibitors like this compound?

A2: While specific data for this compound is limited, the class of menin-MLL inhibitors has a generally manageable safety profile. Common adverse effects observed in preclinical and clinical studies of similar inhibitors include:

  • Differentiation Syndrome (DS): A cytokine release syndrome resulting from the differentiation of leukemic blasts.[2]

  • QTc Prolongation: A potential delay in ventricular repolarization, which can be a risk for cardiac arrhythmias. This has been a dose-limiting toxicity for some menin inhibitors.

  • Hematologic Toxicities: Including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).

  • Gastrointestinal Symptoms: Such as nausea and diarrhea.

  • Other potential toxicities: Pancreatitis, increased lipase, and tumor lysis syndrome have been observed with some menin inhibitors.[3]

Q3: How can I monitor for these potential toxicities in my animal models?

A3: A multi-parameter monitoring plan is crucial. This should include:

  • Daily Clinical Observations: Monitor for changes in body weight, food and water intake, activity levels, and any signs of distress.

  • Cardiac Monitoring: Regular electrocardiogram (ECG) monitoring is essential to detect any changes in the QTc interval.

  • Hematology: Complete blood counts (CBCs) should be performed at baseline and at regular intervals during treatment to monitor for cytopenias.

  • Serum Chemistry: Monitor liver and kidney function, as well as electrolyte levels.

  • Clinical Signs of Differentiation Syndrome: Be vigilant for symptoms such as respiratory distress, edema, and fever.

Troubleshooting Guides

Problem 1: Observed Cardiac Toxicity (QTc Prolongation)

Symptoms: Lengthening of the QTc interval on ECG readings in treated animals compared to baseline or vehicle controls.

Possible Cause: Inhibition of cardiac ion channels by this compound.

Troubleshooting Steps:

  • Confirm the Finding: Repeat ECG measurements to ensure the observation is consistent.

  • Dose De-escalation: Reduce the dosage of this compound in a stepwise manner and continue to monitor ECGs.

  • Correlate with Plasma Concentration: If possible, measure the plasma concentration of this compound at the time of ECG measurement to establish an exposure-response relationship.

  • Consult Literature for Class Effects: Review published data on other menin-MLL inhibitors to understand the expected magnitude of QTc prolongation.

Illustrative Quantitative Data for QTc Prolongation:

This compound Dosage (mg/kg)Mean QTc Interval (ms)% Change from Baseline
0 (Vehicle)850%
10883.5%
309511.8%
10010523.5%

Note: This data is illustrative and not based on actual experimental results for this compound.

Problem 2: Suspected Differentiation Syndrome (DS)

Symptoms: Sudden onset of respiratory distress, unexplained fever, weight gain, edema, or lethargy in treated animals.

Possible Cause: Rapid differentiation of leukemic cells leading to a systemic inflammatory response.

Troubleshooting Steps:

  • Rule out other causes: Exclude infection or other compound-related toxicities.

  • Administer Corticosteroids: Prompt administration of corticosteroids (e.g., dexamethasone) is the standard treatment to mitigate DS.[4]

  • Temporary Discontinuation of this compound: Consider temporarily halting this compound administration until symptoms resolve.

  • Dose Adjustment upon Re-challenge: If re-challenging, consider a lower dose of this compound and co-administration with prophylactic corticosteroids.[4][5]

Problem 3: Hematologic Toxicity (Thrombocytopenia or Neutropenia)

Symptoms: Significant decrease in platelet or neutrophil counts in CBC analysis.

Possible Cause: Direct or indirect effects of this compound on hematopoiesis.

Troubleshooting Steps:

  • Confirm with Repeated CBCs: Verify the decline in cell counts.

  • Dose Reduction or Interruption: Lower the this compound dose or temporarily stop treatment to allow for hematopoietic recovery.

  • Investigate Mechanism: If possible, perform in vitro assays to determine if the thrombocytopenia is immune-mediated.[6][7]

  • Supportive Care: Provide supportive care as needed, such as transfusions, in severe cases.

Illustrative Quantitative Data for Thrombocytopenia:

This compound Dosage (mg/kg)Mean Platelet Count (x10^9/L)% Decrease from Baseline
0 (Vehicle)10000%
1085015%
3060040%
10035065%

Note: This data is illustrative and not based on actual experimental results for this compound.

Experimental Protocols

Protocol 1: In Vivo Dose Range Finding Study for Toxicity Assessment

  • Animal Model: Select a relevant rodent or non-rodent species.

  • Group Allocation: Assign animals to a vehicle control group and at least three dose groups of this compound (low, mid, high).

  • Dosing: Administer this compound daily via the intended clinical route (e.g., oral gavage) for a predetermined period (e.g., 14 or 28 days).

  • Monitoring:

    • Record clinical observations and body weights daily.

    • Perform ECGs at baseline, and at regular intervals post-dosing.

    • Collect blood for CBC and serum chemistry analysis at baseline and at the end of the study.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.

Protocol 2: Monitoring for Drug-Induced Cytopenia

  • Blood Collection: Collect whole blood samples from animals at baseline and at specified time points during the study.

  • Complete Blood Count (CBC): Use an automated hematology analyzer to determine platelet counts, neutrophil counts, and other hematological parameters.

  • Flow Cytometry for Drug-Dependent Antibodies (for suspected immune-mediated thrombocytopenia):

    • Isolate platelets from healthy donor animals.

    • Incubate donor platelets with serum from treated animals in the presence and absence of this compound.

    • Use fluorescently labeled anti-IgG and anti-IgM antibodies to detect antibody binding to platelets via flow cytometry.[7] An increase in fluorescence in the presence of this compound suggests drug-dependent antibodies.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Menin->MLL1 Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes MLL1->HOXA9_MEIS1 Activates Transcription DNA DNA Leukemic_Transformation Leukemic Transformation HOXA9_MEIS1->Leukemic_Transformation Drives BAY155 This compound BAY155->Menin Inhibits Interaction

Caption: Signaling pathway of Menin-MLL interaction and its inhibition by this compound.

Experimental_Workflow start Start: In Vivo Study with this compound monitoring Regular Monitoring (Clinical Signs, ECG, CBC) start->monitoring toxicity_observed Toxicity Observed? monitoring->toxicity_observed no_toxicity Continue Dosing and Monitoring toxicity_observed->no_toxicity No dose_adjustment Dose Adjustment (De-escalation or Interruption) toxicity_observed->dose_adjustment Yes no_toxicity->monitoring end End of Study / Analysis no_toxicity->end dose_adjustment->monitoring supportive_care Administer Supportive Care (e.g., Corticosteroids) dose_adjustment->supportive_care dose_adjustment->end

Caption: Experimental workflow for in vivo toxicity monitoring and dosage adjustment.

Troubleshooting_Logic Toxicity Toxicity Observed QTc Prolongation Differentiation Syndrome Hematologic Toxicity Action_Q Action - Confirm with repeat ECG - Dose de-escalation - Correlate with plasma levels Toxicity:q->Action_Q Action_D Action - Administer corticosteroids - Temporarily halt dosing - Consider prophylactic steroids Toxicity:d->Action_D Action_H Action - Confirm with repeat CBC - Dose reduction/interruption - Supportive care Toxicity:h->Action_H

Caption: Logical relationship for troubleshooting common in vivo toxicities.

References

Technical Support Center: BAY-155-Based Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-155 in proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell proliferation?

A1: this compound is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] Menin is a scaffold protein that plays a crucial role in regulating gene expression. In certain cancers, particularly acute leukemias with MLL rearrangements, the interaction between Menin and MLL fusion proteins is essential for driving the expression of genes that promote cell proliferation and survival, such as MEIS1 and HOXA9.[2] this compound disrupts this interaction, leading to the downregulation of these target genes, which in turn induces cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation.

Q2: Which cell lines are sensitive to this compound?

A2: this compound has shown anti-proliferative activity in a variety of cancer cell lines, particularly those with MLL rearrangements, such as in Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). Sensitivity has also been observed in some solid tumor cell lines, including certain types of breast, prostate, colorectal, liver, and uterine cancers. However, the sensitivity can vary significantly between different cell lines. It is crucial to determine the IC50 value for your specific cell line of interest.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically supplied as a solid. For experimental use, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[3][4] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound interfere with common colorimetric or fluorometric proliferation assays?

  • Color Interference: If this compound has a color that overlaps with the absorbance spectrum of the assay's detection molecule (e.g., formazan in an MTT assay), it can lead to inaccurate readings.

  • Chemical Interference: Some compounds can directly reduce the tetrazolium salts used in assays like MTT, XTT, or WST-1, leading to a false positive signal for cell viability.

  • Fluorescence Quenching or Enhancement: If using a fluorescence-based assay, the compound may possess intrinsic fluorescence or quenching properties at the excitation and emission wavelengths of the assay dye.

It is highly recommended to include proper controls to test for such interferences (see Troubleshooting Guide below).

Troubleshooting Guide

Issue 1: High Background Absorbance/Fluorescence in "No Cell" Control Wells
  • Possible Cause 1: this compound Interference. this compound may be directly reducing the tetrazolium salt (in colorimetric assays) or be fluorescent at the assay wavelengths.

    • Solution: Prepare a "compound-only" control well containing cell culture medium and this compound at the highest concentration used in your experiment, but without cells. Also include a "medium + assay reagent" control. Subtract the absorbance/fluorescence of the "compound-only" control from your experimental wells.

  • Possible Cause 2: Media Components. Phenol red and serum in the cell culture medium can contribute to background signals.[5]

    • Solution: For the final incubation step with the assay reagent, consider using a serum-free and phenol red-free medium.

  • Possible Cause 3: Contamination. Bacterial or fungal contamination can lead to high background signals.

    • Solution: Regularly check your cell cultures for contamination. Use sterile techniques and consider adding penicillin-streptomycin to your culture medium.

Issue 2: Inconsistent or Non-Reproducible Results
  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to high variability.

    • Solution: Ensure your cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and compound concentrations.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Possible Cause 3: this compound Precipitation. If this compound is not fully dissolved in the culture medium, it will lead to inconsistent concentrations across wells.

    • Solution: Ensure the final DMSO concentration is low enough to keep this compound in solution. When diluting the DMSO stock in aqueous media, do so stepwise and vortex gently to avoid precipitation.

Issue 3: Unexpectedly Low or High Cell Viability Readings
  • Possible Cause 1: Incorrect Incubation Time. The effect of this compound on cell proliferation is time-dependent.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line and experimental question.

  • Possible Cause 2: Suboptimal Cell Seeding Density. Too few or too many cells can lead to inaccurate results.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density where the cells are in the logarithmic growth phase throughout the experiment. The absorbance readings for your untreated control should be within the linear range of the assay (typically 0.75-1.25 for MTT assays).[6]

  • Possible Cause 3: Cell Cycle Arrest vs. Cytotoxicity. this compound may induce cell cycle arrest at lower concentrations and cytotoxicity at higher concentrations. A proliferation assay that measures metabolic activity (like MTT) may not distinguish between these two effects.

    • Solution: Complement your proliferation assay with a cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) or a direct cytotoxicity assay (e.g., LDH release assay).

Data Presentation

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
MOLM-13Acute Myeloid Leukemia (MLL-AF9)10 - 5072
MV4-11Acute Myeloid Leukemia (MLL-AF4)10 - 5072
RS4;11Acute Lymphoblastic Leukemia (MLL-AF4)50 - 10072
KOPN-8Acute Lymphoblastic Leukemia (MLL-ENL)50 - 10072
MCF-7Breast Cancer>100072
PC-3Prostate Cancer>100072

Note: These are representative values. The actual IC50 can vary depending on the specific experimental conditions and cell line passage number.

Experimental Protocols

Protocol 1: MTT Assay for Cell Proliferation

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue).

    • Dilute the cell suspension to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the treated wells) and a "no-cell" blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach (if adherent).

    • Treat cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.

  • Cell Harvesting and Fixation:

    • Harvest cells (by trypsinization for adherent cells or by centrifugation for suspension cells).

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

BAY155_Workflow Experimental Workflow for this compound Proliferation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (Logarithmic Growth Phase) start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding bay155_prep Prepare this compound Dilutions treatment Add this compound/Vehicle bay155_prep->treatment incubation1 Incubate (24h) cell_seeding->incubation1 incubation1->treatment incubation2 Incubate (e.g., 48-72h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance data_processing Data Processing & Analysis read_absorbance->data_processing end End data_processing->end

Caption: A typical workflow for assessing cell proliferation using this compound in an MTT assay.

Menin_MLL_Pathway This compound Mechanism of Action cluster_nucleus Nucleus Menin Menin MLL MLL Fusion Protein TargetGenes Target Genes (e.g., MEIS1, HOXA9) Menin->TargetGenes Binds to MLL->TargetGenes Binds to DNA DNA Proliferation Cell Proliferation TargetGenes->Proliferation Promotes Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits BAY155 This compound BAY155->Menin Inhibits Interaction with MLL

Caption: this compound inhibits the interaction between Menin and MLL, preventing oncogenic gene expression.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solution Resolution Start Unexpected Proliferation Results CheckControls Review Controls: - No-cell blank - Vehicle control - Compound-only control Start->CheckControls CheckSeeding Verify Cell Seeding Density and Distribution Start->CheckSeeding CheckReagents Confirm Reagent Integrity and Concentrations Start->CheckReagents TimeCourse Perform Time-Course Experiment CheckControls->TimeCourse DoseResponse Optimize Dose-Response Curve CheckSeeding->DoseResponse AltAssay Use an Orthogonal Assay (e.g., Cell Counting, Cell Cycle) CheckReagents->AltAssay OptimizeProtocol Optimize Experimental Protocol TimeCourse->OptimizeProtocol DoseResponse->OptimizeProtocol Reinterpret Re-interpret Data with Additional Context AltAssay->Reinterpret OptimizeProtocol->Reinterpret

Caption: A logical approach to troubleshooting common issues in this compound proliferation assays.

References

Technical Support Center: Validating BAY-155 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of BAY-155 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cellular target?

A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL).[1] Its primary cellular target is the Menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins in certain types of leukemia, such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL).[1][2]

Q2: How does this compound exert its effect in cells?

A2: By binding to Menin, this compound disrupts its interaction with MLL. This disruption leads to the downregulation of downstream target genes, such as MEIS1, and the upregulation of differentiation markers like CD11b and MNDA.[1][3] This ultimately results in anti-proliferative effects in cancer cells that are dependent on the Menin-MLL interaction.[1]

Q3: What are the primary methods to validate this compound target engagement in cells?

A3: The two primary methods to confirm that this compound is engaging its intended target, the Menin-MLL complex, within a cellular context are the Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation (Co-IP) followed by Western Blot.

Q4: What is the principle behind the Cellular Thermal Shift Assay (CETSA)?

A4: CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization of a target protein. When a small molecule like this compound binds to its target protein (Menin), it can increase the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified, typically by Western Blot. A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates target engagement.

Q5: How can Co-Immunoprecipitation (Co-IP) be used to validate this compound target engagement?

A5: Co-IP is a technique used to study protein-protein interactions. In the context of this compound, an antibody against either Menin or MLL is used to pull down the protein from the cell lysate. If Menin and MLL are interacting, pulling down one will also bring along the other. By treating cells with this compound, which is designed to disrupt this interaction, a decrease in the amount of the co-precipitated partner protein will be observed, confirming the compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its target engagement.

Table 1: In Vitro Potency of this compound

Parameter Value Reference

| IC50 (Menin-MLL Interaction) | 8 nM |[1] |

Table 2: Cellular Effects of Menin-MLL Inhibitors

Cell Line Inhibitor Effect on Gene Expression Reference
MOLM-13 (MLL-rearranged AML) This compound Downregulation of MEIS1, Upregulation of MNDA and CD11b [3]

| MV-4-11 (MLL-rearranged AML) | this compound | Downregulation of MEIS1, Upregulation of MNDA and CD11b |[3] |

Experimental Protocols & Methodologies

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for performing CETSA to validate this compound target engagement with Menin.

Materials:

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents

  • Primary antibody against Menin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Heating Step:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS or lysis buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis and Protein Separation:

    • If not already in lysis buffer, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

    • Perform SDS-PAGE, transfer to a membrane, and block.

    • Incubate with a primary antibody specific for Menin, followed by an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for Menin at each temperature for both this compound treated and vehicle-treated samples.

    • Plot the relative amount of soluble Menin as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition. A shift to a higher Tm in the presence of this compound indicates target stabilization and engagement.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol describes how to perform a Co-IP experiment to demonstrate the disruption of the Menin-MLL interaction by this compound.

Materials:

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-Menin or anti-MLL)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (similar to lysis buffer but with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents

  • Primary antibodies for Western Blot (anti-Menin and anti-MLL)

  • HRP-conjugated secondary antibodies

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or DMSO for the desired time.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold Co-IP lysis buffer on ice for 30 minutes with gentle agitation.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation.

    • Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-Menin) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer or directly resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform Western blotting.

    • Probe separate blots with antibodies against Menin and MLL.

    • Include a lane with the input lysate as a positive control.

  • Data Analysis:

    • Compare the amount of co-immunoprecipitated MLL in the this compound-treated sample versus the vehicle-treated sample when immunoprecipitating with an anti-Menin antibody (and vice versa). A reduction in the co-precipitated protein in the presence of this compound indicates disruption of the interaction.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_effects Effects of this compound Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction Chromatin Chromatin MLL->Chromatin Binds to TargetGenes Target Genes (e.g., MEIS1) Chromatin->TargetGenes Regulates Transcription Leukemogenic Gene Transcription TargetGenes->Transcription Leads to Proliferation Cell Proliferation & Survival Transcription->Proliferation DifferentiationBlock Differentiation Block Transcription->DifferentiationBlock CD11b_MNDA CD11b & MNDA Expression MyeloidDifferentiation Myeloid Differentiation CD11b_MNDA->MyeloidDifferentiation BAY155 This compound BAY155->Menin Inhibits Interaction ReducedTranscription Reduced Leukemogenic Gene Transcription AntiProliferation Anti-Proliferative Effect ReducedTranscription->AntiProliferation DifferentiationInduction Induction of Differentiation ReducedTranscription->DifferentiationInduction DifferentiationInduction->CD11b_MNDA via

Caption: Menin-MLL signaling pathway and the mechanism of action of this compound.

CETSA_Workflow start Start: Cells in Culture treatment Treat with this compound or Vehicle (DMSO) start->treatment heating Heat Cells/Lysate (Temperature Gradient) treatment->heating lysis Cell Lysis & Centrifugation (Separate Soluble/Insoluble) heating->lysis sds_page SDS-PAGE of Soluble Fraction lysis->sds_page western Western Blot (Probe for Menin) sds_page->western analysis Quantify Bands & Plot Melting Curve western->analysis result Result: Target Engagement Confirmed (Tm Shift) analysis->result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

CoIP_Workflow start Start: Cells Treated with This compound or Vehicle lysis Cell Lysis (Non-denaturing) start->lysis preclear Pre-clear Lysate (Optional) lysis->preclear ip Immunoprecipitate with Anti-Menin Ab preclear->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute Proteins wash->elute western Western Blot (Probe for MLL) elute->western result Result: Reduced MLL signal with This compound treatment indicates interaction disruption western->result

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Troubleshooting Guides

CETSA Troubleshooting
IssuePossible CauseSuggested Solution
No or Weak Signal for Target Protein Low protein expression in the cell line.Confirm protein expression levels by Western Blot of the whole cell lysate. If low, consider using a different cell line or overexpressing the target.
Antibody not suitable for Western Blot.Use an antibody that is validated for Western Blotting.
Inefficient cell lysis.Ensure complete cell lysis by optimizing the lysis buffer and using methods like sonication or freeze-thaw cycles.
High Background on Western Blot Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
Primary or secondary antibody concentration is too high.Titrate the antibody concentrations to find the optimal dilution.
Inadequate washing.Increase the number and duration of wash steps.
No Observable Thermal Shift (ΔTm) This compound does not sufficiently stabilize the target protein under the tested conditions.Vary the incubation time and concentration of this compound. Ensure the compound is active.
The temperature range is not optimal for the target protein.Perform a broader temperature gradient to accurately determine the protein's melting curve.
The assay conditions are not sensitive enough.Optimize the lysis buffer and ensure that the heating and cooling steps are precisely controlled.
Co-Immunoprecipitation Troubleshooting
IssuePossible CauseSuggested Solution
Low Yield of Immunoprecipitated Protein Low expression of the target protein.Increase the amount of starting cell lysate.
Inefficient antibody-protein binding.Use a high-affinity, IP-validated antibody. Optimize antibody concentration and incubation time.
Protein-protein interaction is weak or transient.Use a gentle lysis buffer and consider cross-linking agents to stabilize the interaction before lysis.
High Non-Specific Binding Proteins are binding non-specifically to the beads.Pre-clear the lysate with beads before adding the primary antibody.
Insufficient washing.Increase the number of washes and the stringency of the wash buffer (e.g., by slightly increasing salt or detergent concentration).
Antibody concentration is too high.Reduce the amount of primary antibody used for the IP.
Co-precipitated Protein Not Detected The interaction is disrupted during lysis or washing.Use a milder lysis buffer. Optimize the wash buffer to be less stringent.
The inhibitor (this compound) is highly effective.This is the expected outcome. Ensure you have a proper vehicle control to show the presence of the interaction in the absence of the inhibitor.
The antibody for the Western Blot is not sensitive enough.Use a high-quality, sensitive antibody for the detection of the co-precipitated protein.

References

Validation & Comparative

A Head-to-Head Comparison of Menin-MLL Inhibitors: BAY-155 versus MI-503 in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent menin-MLL inhibitors, BAY-155 and MI-503, focusing on their performance in Acute Myeloid Leukemia (AML) cell lines. The information presented is supported by experimental data to aid in the selection of the appropriate tool compound for research and development.

Executive Summary

Both this compound and MI-503 are potent small molecule inhibitors targeting the critical interaction between menin and MLL (Mixed-Lineage Leukemia) fusion proteins, a key driver in certain subtypes of AML. While both compounds effectively inhibit the proliferation of MLL-rearranged AML cells, available data suggests that This compound exhibits significantly higher potency in several key AML cell lines compared to MI-503. This guide will delve into the quantitative data, underlying mechanisms, and experimental protocols to provide a comprehensive comparison.

Data Presentation: Performance in AML Cell Lines

The following tables summarize the available quantitative data for this compound and MI-503 in various AML cell lines.

CompoundTargetIC50 (Binding Assay)Reference
This compoundMenin-MLL Interaction8 nM[1]
MI-503Menin-MLL Interaction14.7 nM[2]

Table 1: Biochemical Potency Against the Menin-MLL Interaction. This table highlights the half-maximal inhibitory concentration (IC50) of each compound in a biochemical assay, indicating their direct inhibitory effect on the target protein interaction.

Cell LineMLL RearrangementThis compound IC50/GI50MI-503 GI50Fold Potency Advantage (this compound vs. MI-503)Reference
MOLM-13MLL-AF9More Potent250-570 nM6.3x[2]
MV-4-11MLL-AF4More Potent250-570 nM2.8x[2]
KOPN-8MLL-ENLNot Reported250-570 nMNot Reported[3]
SEMMLL-AF4Not Reported250-570 nMNot Reported[3]

Mechanism of Action: Targeting the Menin-MLL Axis

Both this compound and MI-503 function by disrupting the protein-protein interaction between menin and the MLL1 component of MLL fusion oncoproteins. This interaction is crucial for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes like MEIS1 and HOXA9, which are critical for leukemogenesis. By inhibiting this interaction, both compounds lead to:

  • Downregulation of key oncogenes: A significant decrease in the expression of MEIS1 and HOXA9.[3]

  • Induction of cellular differentiation: Upregulation of myeloid differentiation markers such as CD11b and MNDA.[1][2]

  • Inhibition of cell proliferation and induction of apoptosis.

The superior potency of this compound suggests a more efficient disruption of this interaction at lower concentrations, leading to a more pronounced anti-leukemic effect in sensitive cell lines.[2]

Visualizing the Pathway and Process

Menin_MLL_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors Inhibitor Action Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Target_Genes Target Genes (MEIS1, HOXA9) DNA->Target_Genes Activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives BAY_155 This compound Inhibition Inhibition BAY_155->Inhibition MI_503 MI-503 MI_503->Inhibition Inhibition->Menin Blocks Interaction

Caption: Mechanism of action of this compound and MI-503.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. AML Cell Culture (e.g., MOLM-13, MV-4-11) Treatment 2. Treatment This compound vs. MI-503 (Dose-Response) Cell_Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Flow Cytometry) Treatment->Apoptosis Gene_Expression 3c. Gene Expression (qRT-PCR) Treatment->Gene_Expression Protein_Expression 3d. Protein Levels (Western Blot) Treatment->Protein_Expression IC50_Calc 4a. IC50/GI50 Calculation Viability->IC50_Calc Marker_Analysis 4b. Marker Analysis (CD11b, MEIS1) Apoptosis->Marker_Analysis Gene_Expression->Marker_Analysis Protein_Expression->Marker_Analysis

Caption: A typical experimental workflow for comparing this compound and MI-503.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and MI-503.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the anti-proliferative effects of the inhibitors.

  • Cell Seeding: Seed AML cell lines (e.g., MOLM-13, MV-4-11) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound and MI-503 in culture medium. Add the compounds to the wells to achieve a final volume of 200 µL and the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of target genes.

  • Cell Treatment and RNA Extraction: Treat AML cells with this compound, MI-503, or vehicle control for a specified time (e.g., 48-72 hours). Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use primers specific for target genes (MEIS1, HOXA9, CD11b, MNDA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot for Protein Expression Analysis

This protocol is used to detect changes in protein levels of downstream targets.

  • Cell Lysis: Treat AML cells with the inhibitors or vehicle control, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MEIS1, HOXA9, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Based on the currently available data, both this compound and MI-503 are effective inhibitors of the menin-MLL interaction in AML cell lines. However, This compound demonstrates superior potency in inhibiting the proliferation of MLL-rearranged AML cell lines such as MOLM-13 and MV-4-11.[2] This suggests that this compound may be a more advantageous tool for in vitro and potentially in vivo studies where higher on-target efficacy at lower concentrations is desired. Researchers should consider these differences in potency when designing experiments and interpreting results. The provided experimental protocols offer a starting point for the direct comparison of these and other menin-MLL inhibitors in a laboratory setting.

References

A Head-to-Head Comparison of Menin Inhibitors: BAY-155, Ziftomenib, and Revumenib in Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for acute leukemias, particularly those harboring KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations, is rapidly evolving with the advent of targeted therapies. Among the most promising new class of agents are the menin inhibitors, which disrupt a critical protein-protein interaction essential for leukemogenesis in these genetically defined subtypes. This guide provides a head-to-head comparison of three menin inhibitors: BAY-155, a preclinical tool compound, and two clinical-stage agents, ziftomenib and revumenib, which have shown significant promise in clinical trials.

Mechanism of Action: A Shared Target

All three compounds—this compound, ziftomenib, and revumenib—are small molecule inhibitors of the interaction between menin and the histone methyltransferase KMT2A (also known as MLL).[1][2][3] In acute leukemias with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex is aberrantly recruited to chromatin, where it drives the expression of leukemogenic genes, such as the HOXA gene cluster and MEIS1, leading to a block in cellular differentiation and uncontrolled proliferation of leukemia cells.[4][5] By binding to menin, these inhibitors allosterically block its interaction with KMT2A, thereby reversing the pathogenic gene expression program and inducing differentiation of leukemic blasts.[5][6]

Menin_Inhibitor_Mechanism_of_Action cluster_0 Leukemogenesis in KMT2Ar/NPM1m AML cluster_1 Therapeutic Intervention with Menin Inhibitors Menin Menin KMT2A KMT2A Menin->KMT2A Interaction Chromatin Chromatin KMT2A->Chromatin Binds to No_Interaction Disrupted Interaction Leukemogenic_Genes Upregulation of HOXA9, MEIS1 Chromatin->Leukemogenic_Genes Differentiation_Block Block in Differentiation & Proliferation Leukemogenic_Genes->Differentiation_Block Leukemia Leukemia Differentiation_Block->Leukemia Normal_Differentiation Leukemic Cell Differentiation Differentiation_Block->Normal_Differentiation Reversal Apoptosis Apoptosis Differentiation_Block->Apoptosis Induction Menin_Inhibitor This compound / Ziftomenib / Revumenib Blocked_Menin Menin (Blocked) Menin_Inhibitor->Blocked_Menin Binds to Therapeutic_Effect Anti-Leukemic Effect Normal_Differentiation->Therapeutic_Effect Apoptosis->Therapeutic_Effect

Mechanism of action of menin inhibitors.

Comparative Overview

The following table summarizes the key characteristics of this compound, ziftomenib, and revumenib based on available data.

FeatureThis compoundZiftomenib (KO-539)Revumenib (SNDX-5613)
Development Stage PreclinicalFDA Approved[7]FDA Approved[8]
Developer BayerKura Oncology / Kyowa Kirin[9]Syndax Pharmaceuticals[10]
Potency (IC50) 8 nM (Menin-MLL)[11]Not publicly disclosedNot publicly disclosed
Target Population AML/ALL models (preclinical)[11]Relapsed/Refractory AML with NPM1 mutation[7]Relapsed/Refractory Acute Leukemia with KMT2A rearrangement or NPM1 mutation
Administration In vitro/In vivo (preclinical)Oral, once daily[9]Oral, twice daily

Preclinical and Clinical Data Summary

This compound: A Preclinical Tool

This compound is a potent and selective menin-MLL inhibitor primarily used for research purposes.[11] Preclinical studies have demonstrated its ability to down-regulate the expression of the MEIS1 gene and up-regulate differentiation markers such as CD11b and MNDA.[11] It has shown anti-proliferative effects in various acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) models.[11] There is currently no publicly available information on clinical trials for this compound.

Ziftomenib (Komzifti™): Efficacy in NPM1-Mutant AML

Ziftomenib has been evaluated in the pivotal KOMET-001 clinical trial, a multicenter, open-label, phase 1/2 study in adults with relapsed or refractory AML.[9] The trial has shown significant clinical activity, particularly in patients with NPM1 mutations.

Table 1: Key Clinical Data for Ziftomenib in Relapsed/Refractory NPM1-Mutant AML (KOMET-001 Phase 2)

Efficacy EndpointResultCitation(s)
Patient Population (Phase 2) 92 adults with R/R NPM1-mutant AML[9]
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate 22%[9]
Overall Response Rate (ORR) 33%
Median Duration of CR/CRh 4.6 months
Median Overall Survival (OS) 6.6 months
MRD Negativity in CR/CRh Responders 61%

Safety Profile: The most common grade ≥3 treatment-emergent adverse events included febrile neutropenia (26%), anemia (20%), and thrombocytopenia (20%). Differentiation syndrome, a known class effect of menin inhibitors, occurred in 25% of patients (15% grade 3) and was manageable. Notably, ziftomenib has been associated with a low rate of clinically significant QTc prolongation.

Revumenib: Broad Activity in KMT2Ar and NPM1m Leukemias

Revumenib has been investigated in the AUGMENT-101 trial, a phase 1/2 study in both adult and pediatric patients with relapsed or refractory acute leukemias harboring either KMT2A rearrangements or NPM1 mutations. The trial has demonstrated revumenib's efficacy in both patient populations.

Table 2: Key Clinical Data for Revumenib in Relapsed/Refractory KMT2A-Rearranged Acute Leukemia (AUGMENT-101 Phase 2)

Efficacy EndpointResultCitation(s)
Patient Population (Phase 2, KMT2Ar) 57 efficacy-evaluable patients
CR + CRh Rate 22.8%
Overall Response Rate (ORR) 63.2%
Median Duration of CR/CRh 6.4 months[8]
Median Time to CR/CRh 1.9 months[8]
MRD Negativity in CR/CRh Responders 68.2%

Table 3: Key Clinical Data for Revumenib in Relapsed/Refractory NPM1-Mutant AML (AUGMENT-101 Phase 2)

Efficacy EndpointResultCitation(s)
Patient Population (Phase 2, NPM1m) 64 efficacy-evaluable adults
CR + CRh Rate 23%
Overall Response Rate (ORR) 47%
Median Duration of Response 4.7 months
MRD Negativity in CR/CRh Responders 64%

Safety Profile: Common grade ≥3 adverse events for revumenib include febrile neutropenia (37.2%), differentiation syndrome (16.0%), and QTc prolongation (13.8%). Differentiation syndrome is a key adverse event of special interest and is managed with supportive care.

Experimental Protocols

KOMET-001 (Ziftomenib) Trial Protocol
  • Study Design: A multicenter, open-label, phase 1/2 clinical trial (NCT04067336).

  • Phase 1: Dose escalation (1a) and expansion (1b) to determine the recommended phase 2 dose (RP2D). Patients with various molecular subtypes of AML were enrolled in Phase 1a, while Phase 1b focused on patients with NPM1 mutations or KMT2A rearrangements.

  • Phase 2: A single-arm study to evaluate the efficacy and safety of ziftomenib at the RP2D of 600 mg once daily in patients with relapsed/refractory NPM1-mutant AML.[9]

  • Key Inclusion Criteria: Adults with relapsed or refractory AML.[9]

  • Primary Endpoints:

    • Phase 1: Maximum tolerated dose and RP2D.

    • Phase 2: Rate of CR + CRh.

  • Key Secondary Endpoints: Overall response rate, duration of response, and safety.

AUGMENT-101 (Revumenib) Trial Protocol
  • Study Design: A phase 1/2, open-label, dose-escalation and expansion study (NCT04065399).

  • Phase 1: Dose escalation to determine the RP2D, with separate cohorts for patients receiving and not receiving a strong CYP3A4 inhibitor.

  • Phase 2: Pivotal expansion cohorts for patients with relapsed/refractory acute leukemias with KMT2A rearrangements or NPM1 mutations.

  • Key Inclusion Criteria: Adult and pediatric patients (≥30 days old) with relapsed/refractory acute leukemia with a KMT2A rearrangement or NPM1 mutation.

  • Primary Endpoints: Rate of CR + CRh and safety.

  • Dosing: Revumenib was administered orally every 12 hours. The dose was 163 mg for patients also receiving a strong CYP3A4 inhibitor.

Clinical_Trial_Workflow Patient_Screening Patient Screening (R/R AML/ALL with KMT2Ar or NPM1m) Enrollment Enrollment into Phase 1 or 2 Patient_Screening->Enrollment Phase1 Phase 1: Dose Escalation - Determine MTD/RP2D - Assess Safety & PK Enrollment->Phase1 If in Phase 1 Phase2 Phase 2: Dose Expansion - Efficacy at RP2D - Further Safety Evaluation Enrollment->Phase2 If in Phase 2 Treatment Treatment with Menin Inhibitor (e.g., Ziftomenib or Revumenib) in 28-day cycles Phase1->Treatment Phase2->Treatment Response_Assessment Response Assessment (CR, CRh, ORR, MRD) Treatment->Response_Assessment Safety_Monitoring Safety Monitoring (AEs, Differentiation Syndrome) Treatment->Safety_Monitoring Response_Assessment->Treatment Continue if Responding Data_Analysis Data Analysis & Reporting Response_Assessment->Data_Analysis Safety_Monitoring->Treatment Dose Modification/ Discontinuation if needed Safety_Monitoring->Data_Analysis

Generalized clinical trial workflow for menin inhibitors.

Conclusion

Ziftomenib and revumenib represent a significant advancement in the treatment of relapsed or refractory acute leukemias with NPM1 mutations and/or KMT2A rearrangements. Both agents have demonstrated clinically meaningful efficacy and manageable safety profiles in their respective pivotal trials, leading to their recent FDA approvals. While ziftomenib's approval is currently focused on NPM1-mutant AML, revumenib has shown broader activity across both KMT2Ar and NPM1m leukemias in both adult and pediatric populations. This compound remains a valuable tool for preclinical research, contributing to the fundamental understanding of menin-MLL inhibition. The continued development and investigation of these and other menin inhibitors hold great promise for improving outcomes for patients with these high-risk leukemias. Future research will likely focus on combination therapies and moving these agents into earlier lines of treatment.

References

Validating the Downstream Effects of BAY-155 on HOXA9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BAY-155, a potent menin-MLL inhibitor, with other emerging alternatives for the therapeutic targeting of the HOXA9 oncogene. The information presented herein is intended to assist researchers in designing and executing experiments to validate the downstream effects of these compounds.

Introduction to this compound and HOXA9

HOXA9, a homeobox transcription factor, is a critical driver in various forms of acute leukemia, particularly those with MLL rearrangements. Its overexpression is strongly correlated with poor prognosis. This compound is a small molecule inhibitor that disrupts the crucial interaction between menin and MLL, a protein complex essential for the transcriptional activation of oncogenes including HOXA9 and its cofactor MEIS1. By inhibiting this interaction, this compound leads to the downregulation of HOXA9 and MEIS1 expression, thereby inducing differentiation and apoptosis in leukemia cells.[1][2][3]

Performance Comparison: this compound vs. Alternative HOXA9-Targeting Agents

The following table summarizes the in vitro efficacy of this compound and other notable menin-MLL inhibitors. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single experimental setting are limited.

CompoundTargetIC50 (nM)Key Downstream Effects on HOXA9 PathwayCell Line ExamplesReference
This compound Menin-MLL Interaction8Downregulates MEIS1 expression; Up-regulates differentiation markers (CD11b, MNDA).[1][3]MOLM-13, MV-4-11[1][3]
MI-503 Menin-MLL Interaction14.7Reduces expression of HOXA9, MEIS1, FLT3, PBX3.[1]MV-4-11[1]
MI-463 Menin-MLL Interaction15.3Reduces expression of HOXA9 and MEIS1.[1][4]MLL-AF9 transformed BMCs[4]
MIV-6R Menin-MLL Interaction56Reduces expression of MLL-fusion protein target genes.MLL-AF9 transformed BMCs, MV4;11, MOLM-13[5]
KO-539 Menin-MLL Interaction22Induces differentiation (CD11b expression).Cell lines with MLL fusions (AF4, AF9, ENL)[6]
SYC-522 DOT1L~0.5Reduces levels of HOXA9 and MEIS1 expression by ~50%.MV4-11, MOLM-13[6]
MM-102 WDR5/MLL InteractionSub-nanomolar KiReduces HOXA9 and MEIS1 expression.MLL-AF9 transformed murine bone marrow cells, MV4-11, KOPN-8[6]

Experimental Protocols for Validating Downstream Effects

To rigorously validate the downstream effects of this compound and other inhibitors on HOXA9, a combination of molecular and cellular assays is essential.

Gene Expression Analysis via RT-qPCR

This protocol outlines the steps to quantify the mRNA levels of HOXA9 and its known downstream target genes (e.g., MEIS1, FLT3, MYC, miR-155).[4][7][8][9][10]

Methodology:

  • Cell Culture and Treatment: Plate leukemia cell lines (e.g., MOLM-13, MV-4-11) at a suitable density. Treat cells with varying concentrations of this compound or an alternative inhibitor and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).

  • RNA Extraction: Harvest cells and isolate total RNA using a TRIzol-based method or a commercial RNA purification kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and gene-specific primers for HOXA9, MEIS1, FLT3, MYC, miR-155, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔ-CT method.

Protein Expression Analysis via Western Blot

This protocol is for assessing the protein levels of HOXA9 and its downstream effectors.

Methodology:

  • Cell Lysis: Following treatment as described above, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For chromatin-bound proteins like HOXA9, a high salt/sonication protocol for nuclear extraction is recommended to ensure complete solubilization.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for HOXA9 or a downstream target overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are crucial for determining if the observed changes in gene expression are a direct result of altered HOXA9 binding to the promoter or enhancer regions of its target genes.[7][12][13][14][15]

Methodology:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for HOXA9 (or a tag if using an epitope-tagged HOXA9) or a negative control IgG overnight.

  • Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Cross-linking: Reverse the cross-links by heating in the presence of high salt.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers flanking the putative HOXA9 binding sites in the regulatory regions of target genes.

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

BAY155_HOXA9_Pathway cluster_inhibition Inhibition by this compound cluster_transcription Transcriptional Regulation cluster_downstream Downstream Effects This compound This compound Menin-MLL Complex Menin-MLL Complex This compound->Menin-MLL Complex Inhibits Menin Menin Menin->Menin-MLL Complex MLL MLL MLL->Menin-MLL Complex HOXA9 Gene HOXA9 Gene Menin-MLL Complex->HOXA9 Gene Activates MEIS1 Gene MEIS1 Gene Menin-MLL Complex->MEIS1 Gene Activates HOXA9 Protein HOXA9 Protein HOXA9 Gene->HOXA9 Protein Transcription & Translation MEIS1 Protein MEIS1 Protein MEIS1 Gene->MEIS1 Protein Transcription & Translation Leukemic Proliferation Leukemic Proliferation HOXA9 Protein->Leukemic Proliferation Promotes Differentiation Block Differentiation Block HOXA9 Protein->Differentiation Block Maintains MEIS1 Protein->Leukemic Proliferation Promotes

Caption: this compound inhibits the Menin-MLL complex, leading to reduced HOXA9/MEIS1 expression and anti-leukemic effects.

Experimental_Workflow Leukemia Cell Lines Leukemia Cell Lines Treatment (this compound / Alternatives) Treatment (this compound / Alternatives) Leukemia Cell Lines->Treatment (this compound / Alternatives) Cell Harvest Cell Harvest Treatment (this compound / Alternatives)->Cell Harvest Formaldehyde Cross-linking Formaldehyde Cross-linking Treatment (this compound / Alternatives)->Formaldehyde Cross-linking RNA Isolation RNA Isolation Cell Harvest->RNA Isolation Protein Lysis Protein Lysis Cell Harvest->Protein Lysis RT-qPCR RT-qPCR RNA Isolation->RT-qPCR Gene Expression Analysis Gene Expression Analysis RT-qPCR->Gene Expression Analysis Western Blot Western Blot Protein Lysis->Western Blot Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Chromatin Immunoprecipitation (ChIP) Chromatin Immunoprecipitation (ChIP) Formaldehyde Cross-linking->Chromatin Immunoprecipitation (ChIP) qPCR Analysis of DNA qPCR Analysis of DNA Chromatin Immunoprecipitation (ChIP)->qPCR Analysis of DNA Direct Target Validation Direct Target Validation qPCR Analysis of DNA->Direct Target Validation

Caption: Workflow for validating the downstream effects of this compound on the HOXA9 pathway.

References

Comparative Analysis of Cross-Resistance Profiles: BAY-155 and Other Targeted Therapies in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the menin-MLL inhibitor BAY-155 and its potential for cross-resistance with other targeted therapies in the context of acute myeloid leukemia (AML). The information is based on preclinical and clinical findings for menin-MLL inhibitors as a class, due to the limited public availability of direct cross-resistance studies for this compound.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) protein.[1] This interaction is a critical driver of leukemogenesis in specific subtypes of AML, particularly those with MLL rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations. By disrupting this interaction, this compound aims to downregulate the expression of key oncogenes like MEIS1, leading to cell differentiation and apoptosis in susceptible cancer cells.[1][2]

Mechanisms of Resistance to Menin-MLL Inhibitors

Understanding the mechanisms of resistance to menin-MLL inhibitors is crucial for predicting potential cross-resistance patterns. The primary mechanism of acquired resistance identified in clinical and preclinical studies involves mutations in the MEN1 gene, which encodes for the menin protein.

  • On-Target Mutations: Specific point mutations in the MEN1 gene, particularly at residues M327, G331, and T349, have been shown to reduce the binding affinity of menin inhibitors, thereby conferring resistance.[2][3][4][5] Some of these mutations may lead to class-wide resistance among first-generation menin inhibitors.

  • Non-Genetic Resistance: Cancer cells can also develop resistance through non-genetic mechanisms, adapting to the therapeutic pressure of menin-MLL inhibition without acquiring mutations in the target protein. This can involve the activation of alternative signaling pathways to maintain cell survival and proliferation.

Cross-Resistance and Combination Strategies

While direct cross-resistance studies for this compound are not extensively available, the known resistance mechanisms for the menin-MLL inhibitor class suggest potential areas of concern and opportunities for combination therapies to overcome resistance.

Table 1: Potential for Cross-Resistance and Rationale for Combination Therapy

Therapeutic Class Potential for Cross-Resistance with this compound Rationale for Combination Therapy Supporting Evidence
Other Menin-MLL Inhibitors (e.g., Revumenib, Ziftomenib) High (for first-generation inhibitors)Second-generation inhibitors may overcome resistance mutations.MEN1 mutations can confer class-wide resistance.[5] Newer inhibitors are being developed to be active against known resistance mutations.[6]
FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib) LowSynergistic anti-leukemic activity. Menin-MLL inhibition downregulates FLT3 expression.Preclinical studies show strong synergy in AML with co-occurring MLL-r/NPM1m and FLT3 mutations.[1][2][7][8]
BCL-2 Inhibitors (e.g., Venetoclax) LowSynergistic induction of apoptosis. Menin-MLL inhibition can sensitize cells to BCL-2 inhibition.Menin inhibitors can decrease levels of anti-apoptotic proteins like Bcl-2.[9][10] Combination can overcome some forms of menin inhibitor resistance.[11][12][13]
Other Epigenetic Modifiers (e.g., DOT1L, CBP/p300 inhibitors) To be determinedPotential for synergistic activity by targeting complementary epigenetic pathways.Rationale exists for combining epigenetic therapies to achieve a more profound and durable response.[14]

Experimental Protocols

The following are generalized protocols for key experiments used to assess cross-resistance and synergy between targeted therapies.

Cell Viability and Synergy Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess for synergistic, additive, or antagonistic effects when used in combination.

Methodology:

  • Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and a second targeted agent, both alone and in combination.

  • Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: IC50 values are calculated using non-linear regression. Synergy is quantified using the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blotting for Target Modulation

Objective: To assess the effect of drug treatment on the expression and phosphorylation of key proteins in relevant signaling pathways.

Methodology:

  • Protein Extraction: Cells are treated with the drugs of interest for a specified time, after which cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, Bcl-2, Mcl-1, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Mechanisms

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms cluster_therapy Targeted Therapies cluster_outcome Cellular Outcome Menin Menin MLL MLL1 Menin->MLL interacts with Chromatin Chromatin MLL->Chromatin binds to HOXA9 HOXA9 Chromatin->HOXA9 activates MEIS1 MEIS1 Chromatin->MEIS1 activates Differentiation Differentiation FLT3 FLT3 MEIS1->FLT3 upregulates Apoptosis Apoptosis BCL2 BCL-2 BCL2->Apoptosis inhibits MEN1_mutation MEN1 Mutation MEN1_mutation->Menin alters binding site BAY155 This compound BAY155->Menin inhibits interaction BAY155->Differentiation BAY155->Apoptosis FLT3i FLT3 Inhibitor FLT3i->FLT3 inhibits BCL2i BCL-2 Inhibitor BCL2i->BCL2 inhibits Synergy_Workflow start Start: AML Cell Lines drug_prep Prepare serial dilutions of This compound and Drug X start->drug_prep cell_seeding Seed cells in 96-well plates drug_prep->cell_seeding treatment Treat cells with single agents and combinations cell_seeding->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform CellTiter-Glo assay incubation->viability_assay data_acquisition Measure luminescence viability_assay->data_acquisition data_analysis Calculate IC50 values and Combination Index (CI) data_acquisition->data_analysis results Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) data_analysis->results Logical_Relationships cluster_problem Therapeutic Challenge cluster_solutions Potential Solutions cluster_rationale Mechanistic Rationale Resistance Resistance to Menin-MLL Inhibitors FLT3_combo Combine with FLT3 Inhibitor Resistance->FLT3_combo overcome by BCL2_combo Combine with BCL-2 Inhibitor Resistance->BCL2_combo overcome by NextGen_menin Use Next-Generation Menin Inhibitor Resistance->NextGen_menin overcome by FLT3_rationale Menin inhibition downregulates FLT3 FLT3_combo->FLT3_rationale BCL2_rationale Menin inhibition decreases Bcl-2 BCL2_combo->BCL2_rationale NextGen_rationale Active against MEN1 mutations NextGen_menin->NextGen_rationale

References

In Vivo Comparison: Osimertinib vs. Standard Platinum-Based Chemotherapy for EGFR-Mutated NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), osimertinib, against the standard-of-care platinum-based chemotherapy for the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). The comparison is supported by experimental data from pivotal clinical and preclinical studies.

Mechanism of Action

Osimertinib and platinum-based chemotherapy operate through fundamentally different mechanisms. Osimertinib is a targeted therapy designed for tumors with specific genetic mutations, while platinum-based chemotherapy is a cytotoxic agent with a broader mechanism of action.

  • Osimertinib: This is an irreversible EGFR-TKI designed to selectively target both EGFR-sensitizing mutations (Exon 19 deletions, L858R) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation TKIs.[1][2][3] By covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, osimertinib blocks downstream signaling pathways, including RAS/RAF/MEK/ERK and PI3K/Akt, thereby inhibiting cellular proliferation and promoting apoptosis.[1][2][4] A key advantage is its selectivity for mutant EGFR over wild-type EGFR, which is thought to reduce toxicity.[1][3]

  • Platinum-Based Chemotherapy: Agents like cisplatin and carboplatin act by forming covalent bonds with DNA bases. This leads to the formation of DNA adducts, which create cross-links within and between DNA strands. These adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This cytotoxic effect is not specific to cancer cells but affects all rapidly dividing cells, leading to a wider range of side effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (Ex19del, L858R, T790M) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Binds & Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Screening Patient Screening (N=419) - EGFR T790M+ NSCLC - Progression on 1st-line EGFR-TKI Randomization 2:1 Randomization Screening->Randomization ArmA Osimertinib Arm (n=279) 80 mg Oral, Once Daily Randomization->ArmA 2 ArmB Chemotherapy Arm (n=140) Platinum + Pemetrexed IV Up to 6 cycles Randomization->ArmB 1 ProgressionA Disease Progression ArmA->ProgressionA ProgressionB Disease Progression ArmB->ProgressionB Analysis Primary Endpoint Analysis: Progression-Free Survival (PFS) ProgressionA->Analysis ProgressionB->Analysis Crossover Crossover to Osimertinib (Permitted) ProgressionB->Crossover

References

Validating the Specificity of BAY-155 for the Menin-MLL Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY-155 with other prominent menin-MLL inhibitors, supported by experimental data. The focus is on validating the specificity of this compound, a critical aspect for its utility as a research tool and potential therapeutic agent.

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a well-established driver of oncogenesis in specific subtypes of acute leukemia, including those with MLL rearrangements (MLL-r) and nucleophosmin 1 (NPM1) mutations. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This compound is a potent and selective small molecule inhibitor of the menin-MLL interaction. This guide compares its performance against other key inhibitors in the field, namely revumenib (SNDX-5613) and ziftomenib (KO-539), providing a comprehensive overview of its specificity profile.

Comparative Efficacy of Menin-MLL Inhibitors

The potency of menin-MLL inhibitors is a key determinant of their potential therapeutic efficacy. This is assessed through both biochemical and cellular assays. Biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC), measure the direct binding affinity of the inhibitor to the menin protein. Cellular assays, on the other hand, determine the inhibitor's effectiveness in killing cancer cells that are dependent on the menin-MLL interaction, such as the MLL-rearranged leukemia cell lines MOLM-13 and MV4-11.

InhibitorTargetBiochemical PotencyCellular Potency (IC50)
This compound Menin-MLLIC50: 8 nM (TR-FRET)[1] Kd: 75 nM (ITC)[2]MOLM-13: Low nanomolar[3][4] MV4-11: Low nanomolar[3][4]
Revumenib (SNDX-5613) Menin-MLLKi: 0.149 nM[1][2][5]10-20 nM in MLL-r cell lines (MV4;11, RS4;11, MOLM-13, KOPN-8)[2][5]
Ziftomenib (KO-539) Menin-MLLNot explicitly foundMOLM-13: Low nanomolar (after 7 days)[2][3][6] MV4-11: Low nanomolar (after 4 days)[3]
MI-503 Menin-MLLKd: 94 nM (ITC)Not explicitly found in direct comparison

Validating Specificity: Off-Target and Downstream Effects

A crucial aspect of a chemical probe's utility is its specificity for the intended target. Off-target effects can lead to confounding experimental results and potential toxicities in a therapeutic setting. The specificity of menin-MLL inhibitors is validated through broad screening against panels of other proteins (e.g., kinases) and by assessing their impact on downstream signaling pathways.

Inhibition of the menin-MLL interaction is expected to downregulate the expression of key downstream target genes, such as MEIS1 and HOXA9, which are critical for leukemogenesis. This compound has been shown to lead to a strong downregulation of the MEIS1 gene.[1] Similarly, ziftomenib treatment reduces the mRNA levels of MEIS1, PBX3, MYC, FLT3, CDK6, and BCL2.[3]

While specific off-target screening data for this compound was not found in the public domain, the high selectivity of other menin-MLL inhibitors, such as D0060-319 which showed no cross-reactivity against 44 molecular targets, suggests that achieving high specificity for the menin-MLL interaction is feasible.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams are provided.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in Leukemia cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound MLL-Fusion MLL-Fusion Menin Menin MLL-Fusion->Menin binds Chromatin Chromatin Menin->Chromatin recruits to HOXA9/MEIS1 HOXA9/MEIS1 Chromatin->HOXA9/MEIS1 activates transcription Leukemogenesis Leukemogenesis HOXA9/MEIS1->Leukemogenesis drives This compound This compound This compound->Menin inhibits interaction

Caption: Menin-MLL signaling pathway in leukemia.

Experimental_Workflow Experimental Workflow for Specificity Validation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_specificity Specificity Assays Compound Menin-MLL Inhibitor (e.g., this compound) TR-FRET TR-FRET Compound->TR-FRET IC50 ITC ITC Compound->ITC Kd Cell_Viability Cell Viability (MTT Assay) Compound->Cell_Viability IC50 Gene_Expression Gene Expression (qRT-PCR) Compound->Gene_Expression mRNA levels Off-Target Off-Target Screening (e.g., Kinase Panel) Compound->Off-Target Selectivity

Caption: Workflow for validating inhibitor specificity.

Logical_Comparison Comparison Logic Menin-MLL_Inhibitors Menin-MLL Inhibitors This compound This compound Menin-MLL_Inhibitors->this compound Revumenib Revumenib Menin-MLL_Inhibitors->Revumenib Ziftomenib Ziftomenib Menin-MLL_Inhibitors->Ziftomenib Parameters Comparison Parameters This compound->Parameters Revumenib->Parameters Ziftomenib->Parameters Potency Potency Parameters->Potency Specificity Specificity Parameters->Specificity Cellular_Activity Cellular_Activity Parameters->Cellular_Activity

Caption: Logical structure for inhibitor comparison.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the ability of a compound to disrupt the interaction between menin and an MLL-derived peptide.

  • Reagents:

    • His-tagged menin protein.

    • Biotinylated MLL peptide.

    • LanthaScreen™ Tb-anti-His Antibody (Donor).

    • Streptavidin-conjugated fluorophore (Acceptor).

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

    • Test compounds (e.g., this compound) serially diluted in DMSO.

  • Procedure:

    • Add 5 µL of 4X test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of 4X His-tagged menin and Biotin-MLL peptide mix.

    • Add 10 µL of 2X detection mix containing Tb-anti-His antibody and Streptavidin-acceptor.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (FRET signal).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm / 495 nm).

    • Plot the ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of inhibitors on the metabolic activity of leukemia cell lines, which serves as a proxy for cell viability.

  • Reagents:

    • MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11).

    • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

    • Test compounds serially diluted in culture medium.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.[3]

    • Add 100 µL of 2X test compound dilutions to the respective wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.[3]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • For suspension cells, centrifuge the plate to pellet the cells and carefully remove the supernatant.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the changes in the expression levels of menin-MLL target genes, such as MEIS1 and HOXA9, following inhibitor treatment.

  • Reagents:

    • Leukemia cell lines treated with the inhibitor or vehicle control.

    • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

    • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

    • SYBR Green or TaqMan-based qPCR master mix.

    • Primers for target genes (MEIS1, HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Procedure:

    • RNA Extraction: Isolate total RNA from treated and control cells according to the manufacturer's protocol.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

    • qPCR: Set up the qPCR reaction with cDNA, primers, and master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Melt Curve Analysis (for SYBR Green): Perform a melt curve analysis at the end of the run to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.

Conclusion

This compound is a potent inhibitor of the menin-MLL interaction with low nanomolar biochemical and cellular activity. Its efficacy is comparable to or, in some cases, exceeds that of other known inhibitors. While direct head-to-head comparisons of binding affinity and cellular potency with clinically advanced inhibitors like revumenib and ziftomenib would be beneficial, the available data strongly supports the high potency of this compound. Further studies to comprehensively profile its off-target effects will be crucial to fully validate its specificity and solidify its position as a valuable tool for research and potential therapeutic development in the field of MLL-rearranged leukemias.

References

Assessing the Synergistic Effects of BAY-155 with Other Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the menin-MLL inhibitor BAY-155 in combination with other therapeutic agents. We delve into the preclinical data supporting the synergistic potential of these combinations in treating acute myeloid leukemia (AML) and other relevant cancers.

This compound is a potent and selective inhibitor of the menin-mixed-lineage leukemia (MLL) interaction, a critical driver in certain subtypes of leukemia, particularly those with MLL rearrangements or NPM1 mutations.[1] While this compound has shown promise as a monotherapy, emerging preclinical evidence suggests that its efficacy can be significantly enhanced when used in combination with other targeted therapies and chemotherapeutic agents. This guide summarizes the available data on these synergistic interactions, provides detailed experimental protocols for key assays, and visualizes the underlying biological pathways.

Synergistic Combinations with this compound

The rationale for combining this compound with other drugs stems from the complex and multifaceted nature of cancer. By targeting multiple oncogenic pathways simultaneously, combination therapies can potentially overcome drug resistance, achieve deeper and more durable responses, and reduce toxicities by using lower doses of individual agents. Preclinical studies have begun to explore the synergistic potential of this compound with several classes of drugs.

This compound in Combination with DOT1L Inhibitors

The histone methyltransferase DOT1L is another key player in MLL-rearranged leukemia. The combination of menin inhibitors, such as this compound, with DOT1L inhibitors has been shown to have a marked synergistic effect. This combination leads to an enhanced induction of cell differentiation and apoptosis in various MLL disease models.[2] Gene expression analyses have revealed that this synergistic activity is associated with a more profound suppression of MLL-fusion target genes and the MYC oncogene.[2]

This compound in Combination with BCL-2 Inhibitors (e.g., Venetoclax)

The BCL-2 inhibitor venetoclax has revolutionized the treatment of AML. Preclinical data for other menin inhibitors suggest a strong rationale for combining them with venetoclax. While direct quantitative data for this compound with venetoclax is still emerging, the principle of dual targeting of apoptosis and the menin-MLL axis is a promising strategy.

This compound in Combination with FLT3 Inhibitors (e.g., Gilteritinib)

In AML patients harboring FLT3 mutations, the combination of a FLT3 inhibitor like gilteritinib with other agents has shown significant promise. Preclinical studies have demonstrated that gilteritinib can potentiate the apoptotic effects of chemotherapy.[3][4][5] The investigation of this compound in combination with gilteritinib in FLT3-mutated AML is a logical next step to explore potential synergy.

This compound in Combination with Hypomethylating Agents (e.g., Azacitidine)

Hypomethylating agents such as azacitidine are a standard of care in AML. Preclinical studies have shown that combining azacitidine with other targeted agents can lead to synergistic cytotoxicity.[2] The potential for synergy between this compound and azacitidine in AML warrants further investigation.

Quantitative Data Summary

While specific quantitative synergy data for this compound combinations are limited in the public domain, the following table summarizes the types of preclinical data that are typically generated in such studies and should be sought in emerging research.

CombinationCancer TypeCell Lines/ModelKey FindingsSynergy Metric (Example)Reference
Menin Inhibitor + DOT1L Inhibitor MLL-rearranged LeukemiaMLL-rearranged cell linesEnhanced cell differentiation and killingCombination Index (CI) < 1[2]
Gilteritinib + Chemotherapy FLT3-ITD+ AMLMV4-11, MOLM-13 xenograftPotentiated apoptosis, tumor regressionIn vivo tumor growth inhibition[3][4][5]
Azacitidine + Panobinostat Pediatric AMLMV4;11, AML-193 xenograftSynergistic cytotoxicity, complete remission in vivoCombination Index (CI) < 1[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing drug synergy in leukemia cell lines.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with another drug on the proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11 for MLL-rearranged AML)

  • This compound and other drug(s) of interest

  • Cell culture medium and supplements

  • 96-well or 384-well plates

  • Cell viability reagent (e.g., CellTiter-Glo)

  • Luminometer

Procedure:

  • Cell Seeding: Seed leukemia cells in multi-well plates at a predetermined optimal density.

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the other drug, both alone and in combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Assay: Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration and combination. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in combination with another drug in a mouse xenograft model of AML.[7]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells

  • This compound and other drug(s) of interest, formulated for in vivo administration

  • Calipers for tumor measurement

  • Flow cytometry for monitoring human cell engraftment

Procedure:

  • Cell Implantation: Inject human AML cells intravenously or subcutaneously into immunodeficient mice.

  • Tumor/Engraftment Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or engraftment of human cells in the peripheral blood or bone marrow by flow cytometry (for disseminated models).

  • Treatment Administration: Once tumors are established or engraftment is confirmed, randomize mice into treatment groups: vehicle control, this compound alone, other drug alone, and the combination of this compound and the other drug. Administer drugs according to a predetermined schedule and route.

  • Efficacy Assessment: Monitor tumor volume, percentage of human leukemia cells, and overall survival of the mice in each treatment group.

  • Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups to determine the in vivo synergistic effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the research.

Menin_MLL_Pathway cluster_nucleus Nucleus MLL-fusion MLL-fusion Menin Menin MLL-fusion->Menin binds DOT1L DOT1L MLL-fusion->DOT1L recruits LEDGF LEDGF Menin->LEDGF Histone H3 Histone H3 LEDGF->Histone H3 DOT1L->Histone H3 methylates (H3K79) H3K79me H3K79me Histone H3->H3K79me Target Genes (e.g., HOXA9, MEIS1) Target Genes (e.g., HOXA9, MEIS1) H3K79me->Target Genes (e.g., HOXA9, MEIS1) activates transcription Leukemogenesis Leukemogenesis Target Genes (e.g., HOXA9, MEIS1)->Leukemogenesis This compound This compound This compound->Menin inhibits interaction DOT1L_Inhibitor DOT1L_Inhibitor DOT1L_Inhibitor->DOT1L inhibits

Caption: The Menin-MLL signaling pathway and points of inhibition by this compound and a DOT1L inhibitor.

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Cell_Culture Leukemia Cell Lines Drug_Treatment This compound +/- Drug X (Dose Matrix) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay Synergy_Analysis Combination Index (CI) Calculation Viability_Assay->Synergy_Analysis Efficacy_Endpoints Tumor Growth Inhibition, Survival Analysis Synergy_Analysis->Efficacy_Endpoints informs Xenograft_Model AML Xenograft Model (Mice) Treatment_Groups Vehicle, this compound, Drug X, Combination Xenograft_Model->Treatment_Groups Treatment_Groups->Efficacy_Endpoints

Caption: Experimental workflow for assessing the synergistic effects of this compound with other drugs.

Conclusion

The preclinical rationale for combining the menin-MLL inhibitor this compound with other targeted agents and chemotherapy is compelling. Synergistic interactions have the potential to enhance anti-leukemic activity and overcome resistance. While specific quantitative data for this compound combinations are still emerging, the conceptual framework and experimental approaches outlined in this guide provide a solid foundation for researchers to design and interpret studies aimed at evaluating the full therapeutic potential of this compound in combination regimens. As more data becomes available, this guide will be updated to provide the most current and comprehensive overview for the scientific community.

References

Comparative Transcriptome Analysis of BAY-155 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the transcriptomic effects of BAY-155, a potent and selective menin-MLL inhibitor, with alternative therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and its performance relative to other compounds.

Introduction to this compound and Menin-MLL Inhibition

This compound is a small molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are implicated in certain types of aggressive leukemias, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By disrupting the menin-MLL1 complex, this compound aims to suppress the expression of downstream target genes essential for leukemogenesis, such as MEIS1, and induce differentiation of cancer cells.[1]

Comparative Transcriptome Analysis

To understand the genome-wide effects of this compound, its transcriptomic signature was compared with that of other menin-MLL inhibitors, namely MI-503 and VTP50469. While a direct head-to-head study is not yet available, data from independent studies on various cancer cell lines provide valuable insights into the comparative effects of these inhibitors.

Table 1: Summary of Differentially Expressed Genes Following Treatment with Menin-MLL Inhibitors

InhibitorCell Line(s)Treatment ConditionsNumber of Down-regulated GenesNumber of Up-regulated GenesKey Down-regulated GenesKey Up-regulated GenesReference
This compound Various Solid CancersNot SpecifiedVariable (e.g., ~150 in one model)Variable (e.g., ~100 in one model)MEIS1MNDA, CD11b[1]
MI-503 MV4;11 (MLL-AF4)0.6 µM for 10 days477478HOXA9, MEIS1Not specified[2]
VTP50469 MOLM13 (MLL-AF9)Not Specified, 2 days153Not SpecifiedMLL-fusion target genesNot specified[3]
VTP50469 MOLM13 (MLL-AF9)Not Specified, 7 days160Not SpecifiedMLL-fusion target genesNot specified[3]
VTP50469 RS4;11 (MLL-AF4)Not Specified, 2 days61Not SpecifiedMLL-fusion target genesNot specified[3]
VTP50469 RS4;11 (MLL-AF4)Not Specified, 7 days475Not SpecifiedMLL-fusion target genesNot specified[3]

Note: The data presented is compiled from different studies and experimental conditions may vary.

The data indicates that menin-MLL inhibitors consistently down-regulate key oncogenes such as MEIS1 and HOXA9, which are known targets of the MLL1 complex. The number of differentially expressed genes varies depending on the specific inhibitor, cell line, and treatment duration. This compound has been shown to downregulate MEIS1 and upregulate genes associated with myeloid differentiation, such as MNDA and CD11b.[1]

Alternative Therapeutic Strategies

Beyond menin-MLL inhibition, several other targeted therapies are being explored for hematological malignancies. These agents operate through distinct mechanisms of action and, consequently, are expected to induce different transcriptomic changes.

Table 2: Overview of Alternative Therapeutic Agents

DrugTargetMechanism of Action
Zanidatamab HER2A bispecific antibody that simultaneously binds to two different epitopes on the HER2 receptor, leading to receptor dimerization, internalization, and degradation.
Tarlatamab DLL3 and CD3A bispecific T-cell engager (BiTE) that directs T-cells to kill tumor cells expressing Delta-like ligand 3 (DLL3).
Blinatumomab CD19 and CD3A BiTE that redirects T-cells to lyse CD19-expressing B-cells.

A comparative transcriptome analysis of this compound against these agents would reveal distinct sets of modulated genes, reflecting their different modes of action. For instance, while this compound's effects are centered on MLL1-target genes, the transcriptomic signatures of BiTEs like tarlatamab and blinatumomab would likely show enrichment in pathways related to T-cell activation and cytotoxicity.

Experimental Protocols

Transcriptome Analysis using RNA Sequencing (RNA-Seq)

This protocol outlines a general workflow for analyzing the transcriptomic effects of small molecule inhibitors on cancer cell lines.

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., MOLM-13, MV4-11) in appropriate media and conditions.

    • Treat cells with this compound or an alternative inhibitor at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).

    • Harvest cells and assess viability.

  • RNA Extraction:

    • Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.[4]

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the isolated RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

    • Quantify gene expression levels using tools such as RSEM or featureCounts.

    • Perform differential gene expression analysis between treated and control samples using packages like DESeq2 or edgeR in R.

    • Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

    • Perform downstream analyses such as gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA) to interpret the biological significance of the differentially expressed genes.

Transcriptome Analysis using Microarray
  • RNA Extraction and Labeling:

    • Isolate and purify total RNA as described in the RNA-Seq protocol.

    • Synthesize complementary DNA (cDNA) from the RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization:

    • Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.

    • Wash the microarray to remove non-specifically bound cDNA.

  • Scanning and Data Acquisition:

    • Scan the microarray using a laser scanner to detect the fluorescent signals.

    • Quantify the signal intensity for each spot on the array, which corresponds to the expression level of a specific gene.

  • Data Analysis:

    • Normalize the microarray data to correct for systematic variations.

    • Identify differentially expressed genes between treated and control samples using statistical tests (e.g., t-test, ANOVA).

    • Perform clustering and pathway analysis to identify patterns in gene expression and biological themes.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow Experimental Workflow for Transcriptome Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing (RNA-Seq) cluster_data_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Drug Treatment (this compound / Alternatives) Drug Treatment (this compound / Alternatives) Cancer Cell Lines->Drug Treatment (this compound / Alternatives) Vehicle Control (DMSO) Vehicle Control (DMSO) Cancer Cell Lines->Vehicle Control (DMSO) RNA Extraction RNA Extraction Drug Treatment (this compound / Alternatives)->RNA Extraction Vehicle Control (DMSO)->RNA Extraction RNA Quality Control (RIN > 8) RNA Quality Control (RIN > 8) RNA Extraction->RNA Quality Control (RIN > 8) Library Preparation Library Preparation RNA Quality Control (RIN > 8)->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Data QC & Alignment Data QC & Alignment High-Throughput Sequencing->Data QC & Alignment Differential Gene Expression Differential Gene Expression Data QC & Alignment->Differential Gene Expression Pathway & GO Analysis Pathway & GO Analysis Differential Gene Expression->Pathway & GO Analysis

Workflow for transcriptome analysis of drug-treated cells.

menin_mll_pathway Menin-MLL Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus Menin Menin Menin_MLL1_Complex Menin-MLL1 Complex Menin->Menin_MLL1_Complex MLL1 MLL1 MLL1->Menin_MLL1_Complex DNA DNA Menin_MLL1_Complex->DNA Binds to promoter Transcription Transcription Menin_MLL1_Complex->Transcription Activates Target Genes (e.g., MEIS1, HOXA9) Target Genes (e.g., MEIS1, HOXA9) Oncogenic Proteins Oncogenic Proteins Target Genes (e.g., MEIS1, HOXA9)->Oncogenic Proteins Transcription->Target Genes (e.g., MEIS1, HOXA9) Leukemogenesis Leukemogenesis Oncogenic Proteins->Leukemogenesis This compound This compound This compound->Menin_MLL1_Complex Inhibits

Inhibition of the Menin-MLL1 pathway by this compound.

Conclusion

This compound demonstrates a clear mechanism of action by inhibiting the menin-MLL1 interaction, leading to the downregulation of key oncogenic target genes. Comparative analysis with other menin-MLL inhibitors reveals a similar mode of action, though with varying potency and specificity across different cellular contexts. Further head-to-head transcriptome studies are warranted to delineate the unique and overlapping effects of this compound and its alternatives. The provided experimental protocols offer a robust framework for conducting such comparative analyses, which will be crucial for the continued development and clinical application of this promising class of therapeutics.

References

Safety Operating Guide

Navigating the Disposal of BAY-155: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for BAY-155, a substance identified for research purposes.

Based on available safety data, this compound is not classified as a hazardous substance or mixture.[1] This classification simplifies disposal procedures, though adherence to general laboratory safety protocols remains crucial.

General Safety and Handling

Before disposal, it is important to follow standard laboratory practices for handling chemical compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In case of accidental contact, the following first aid measures are recommended[1]:

Exposure RouteFirst Aid Measure
Inhalation Relocate to fresh air. If breathing is difficult, administer CPR.
Skin Contact Rinse skin thoroughly with large amounts of water and remove contaminated clothing.
Eye Contact Flush eyes immediately with large amounts of water, separating eyelids to ensure thorough rinsing.
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel.

Disposal Procedures for Non-Hazardous Waste

As this compound is not considered hazardous, its disposal aligns with general guidelines for non-hazardous laboratory waste. However, institutional and local regulations should always be consulted to ensure full compliance. The following are general procedures for the disposal of non-hazardous chemical waste[1][2][3]:

Solid Waste:

  • Solid, non-hazardous chemicals can often be disposed of in the regular trash.[2][3]

  • It is recommended to place the solid waste in a securely sealed container to prevent accidental exposure to custodial staff.[3]

  • Ensure that any container used for disposal is clearly labeled as "non-hazardous" to avoid confusion.

Liquid Waste:

  • Some non-hazardous liquid waste may be suitable for drain disposal, but this often requires approval from the institution's Environmental Health and Safety (EHS) department.[1]

  • If permitted, the liquid should be flushed with a copious amount of water.[4]

  • Under no circumstances should liquid waste be disposed of in dumpsters.[1]

Empty Containers:

  • Empty containers of this compound should be thoroughly rinsed with a suitable solvent.

  • The first rinseate should be collected and disposed of as chemical waste, following institutional guidelines.[5]

  • After rinsing, the container labels should be defaced or removed before being discarded in the regular trash or designated glass disposal containers.[1][5]

Disposal Workflow

The following diagram illustrates a general workflow for the disposal of a non-hazardous chemical substance like this compound in a laboratory setting.

G cluster_0 This compound Disposal Protocol start Start: Have this compound for Disposal is_hazardous Is the substance hazardous? start->is_hazardous non_hazardous This compound is classified as non-hazardous is_hazardous->non_hazardous No consult_ehs Consult Institutional EHS Guidelines non_hazardous->consult_ehs solid_or_liquid Is the waste solid or liquid? consult_ehs->solid_or_liquid solid_disposal Dispose in sealed, labeled container in regular trash solid_or_liquid->solid_disposal Solid liquid_disposal Check EHS approval for drain disposal solid_or_liquid->liquid_disposal Liquid end End: Disposal Complete solid_disposal->end drain_disposal Flush with copious amounts of water liquid_disposal->drain_disposal Approved collect_waste Collect for chemical waste pickup liquid_disposal->collect_waste Not Approved drain_disposal->end collect_waste->end

References

Essential Safety and Handling Guide for Investigational Compound BAY-155

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available safety, handling, and toxicological information specific to "BAY-155" is not available. This guide is based on established best practices for handling potent, novel investigational pharmaceutical compounds where comprehensive hazard data is limited. All procedures must be adapted following a formal, site-specific risk assessment based on any available data for this compound.

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for researchers, scientists, and drug development professionals handling the novel investigational compound this compound. The primary focus is on minimizing exposure risk and ensuring a safe laboratory environment.

Pre-Handling Risk Assessment

Before any work begins, a thorough risk assessment is mandatory. Since new chemical entities (NCEs) often lack sufficient toxicological data, they should be treated as potent compounds until proven otherwise.[1] The risk assessment process should identify potential hazards associated with the compound and the procedures being performed.[2][3]

RiskAssessment cluster_input Information Gathering cluster_process Assessment & Mitigation cluster_output Implementation gather_data Gather Available Data (Pre-clinical data, structural analogs, in-silico predictions) identify_hazards Identify Potential Hazards (Carcinogenicity, toxicity, etc.) gather_data->identify_hazards assess_exposure Assess Exposure Potential (Quantity, dustiness, procedure) identify_hazards->assess_exposure determine_risk Determine Overall Risk Level (Low, Moderate, High) assess_exposure->determine_risk define_controls Define Control Measures (Engineering, PPE, SOPs) determine_risk->define_controls implement_sop Implement Safe Handling SOP define_controls->implement_sop training Conduct Personnel Training implement_sop->training review Review & Update Regularly training->review

Diagram 1: Risk assessment workflow for novel compounds.

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical secondary measure to engineering controls for minimizing exposure.[4] All PPE should be disposable or decontaminated after use and must be selected based on the specific task and associated risk.[5]

Table 1: Required PPE for Handling this compound

Task Gloves Gown Respiratory Protection Eye/Face Protection Other
Unpacking Shipments 1 pair chemotherapy-rated Lab coat Not required unless package is compromised Safety glasses N/A
Handling Compromised Shipment 2 pairs chemotherapy-rated Disposable, impermeable gown Elastomeric half-mask with multi-gas cartridge and P100 filter[6] Chemical splash goggles N/A
Weighing Solid Compound 2 pairs chemotherapy-rated Disposable, impermeable gown Required; N95 or higher Chemical splash goggles Disposable sleeve covers
Preparing Solutions 2 pairs chemotherapy-rated Disposable, impermeable gown Not required if in fume hood Chemical splash goggles Disposable sleeve covers
In-Vitro/In-Vivo Dosing 2 pairs chemotherapy-rated Disposable, impermeable gown As per risk assessment Safety glasses or goggles N/A

| Waste Disposal | 2 pairs chemotherapy-rated | Disposable, impermeable gown | Not required | Chemical splash goggles | N/A |

Key PPE Specifications:

  • Gloves: Must be chemotherapy-rated and meet ASTM standard D6978.[6] Always wear two pairs and change them regularly (every 2-3 hours) or immediately if contaminated.[6]

  • Gowns: Must be disposable, long-sleeved with closed cuffs, and made of a material demonstrated to resist permeability by hazardous drugs.[5][6]

  • Respiratory Protection: An N95 respirator or higher is required for handling powders to protect against aerosols.[6][7] Surgical masks do not provide adequate respiratory protection.[6]

  • Eye Protection: Chemical splash goggles are required when there is a risk of splashes or spills.[6]

Engineering Controls and Facility Design

Engineering controls are the primary method for containing potent compounds and protecting personnel.[4][8]

  • Primary Containment: All handling of powdered this compound must occur in a designated containment device.[1]

    • Ventilated Laminar Flow Enclosures or Powder Hoods: For weighing and reconstituting small quantities.

    • Glove Boxes or Isolators: Provide the highest level of containment for highly potent compounds or larger quantities.[1][8]

  • Secondary Containment: The laboratory itself should be designed to mitigate contamination.

    • Restricted Access: The area should be clearly marked and accessible only to trained personnel.[1]

    • Air Pressure: The handling area should be under negative pressure relative to adjacent spaces to prevent contaminants from escaping.[9]

    • Ventilation: The facility should have single-pass air to avoid recirculation of contaminated air.[9]

Operational Plan: Step-by-Step Workflow

A standardized workflow ensures that this compound is handled safely and consistently from receipt to disposal.

Workflow start Start receive Receive & Inspect Shipment start->receive unpack Unpack in Designated Area receive->unpack weigh Weigh Powder in Containment Device (e.g., Fume Hood) unpack->weigh dissolve Prepare Stock Solution weigh->dissolve aliquot Aliquot & Store dissolve->aliquot experiment Perform Experiment aliquot->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose Dispose of All Waste Properly decontaminate->dispose end End dispose->end

Diagram 2: Standard operational workflow for handling this compound.

Experimental Protocols:

  • Receiving and Unpacking:

    • Visually inspect the shipping container for any signs of damage upon receipt.

    • Transfer the intact container to a designated receiving area, such as a laboratory bench or fume hood.

    • Don appropriate PPE (lab coat, safety glasses, one pair of gloves).

    • Open the shipping container and inspect the primary container of this compound for breaches.

    • If the primary container is compromised, treat it as a spill. Move the procedure into a chemical fume hood, don additional PPE (impermeable gown, two pairs of chemo-gloves, respiratory protection), and follow spill cleanup procedures.[6]

    • Verify the shipment contents against the packing slip.[10]

  • Weighing the Solid Compound:

    • Warning: Handling powders poses the highest risk of inhalation and contamination.[1]

    • Perform all weighing operations within a certified chemical fume hood, ventilated balance enclosure, or glove box.[1]

    • Don full PPE as specified in Table 1 (double gloves, gown, N95 respirator, goggles).

    • Place a weigh boat on the analytical balance.

    • Carefully transfer the required amount of this compound to the weigh boat using a dedicated spatula. Avoid creating airborne dust.

    • Once weighing is complete, securely cap the primary container.

    • Wipe the spatula, balance, and surrounding surfaces with a suitable decontamination solution.[11]

  • Solution Preparation:

    • Transfer the weigh boat containing this compound into the chemical fume hood where the solution will be prepared.

    • Add the desired solvent to a suitable container.

    • Carefully add the weighed this compound powder to the solvent.

    • Rinse the weigh boat with a small amount of solvent to ensure a complete transfer.

    • Mix until the compound is fully dissolved.

    • Cap and label the solution container appropriately.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be trained on these procedures and know the location of safety equipment like eyewashes and safety showers.[12]

Table 2: Emergency Exposure Response

Exposure Type Immediate Action Duration Follow-Up
Skin Contact Remove contaminated clothing immediately. Rinse affected area with copious amounts of water.[13][14] Minimum 15 minutes Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to medical personnel.
Eye Contact Immediately flush eyes with water using an eyewash station. Hold eyelids open to ensure thorough rinsing.[12][13] Minimum 15 minutes Seek immediate medical attention, regardless of severity.[13]
Inhalation Move to fresh air immediately.[13] N/A If symptoms persist (headache, dizziness), seek immediate medical attention.[13]

| Ingestion | Consult the SDS or call a poison control center immediately. Do not induce vomiting unless directed. | N/A | Seek immediate medical attention. |

Chemical Spill Response:

  • Minor Spill (Manageable by lab personnel):

    • Alert personnel in the immediate area.[15]

    • Don appropriate PPE (double gloves, gown, respirator, goggles).

    • Cover the spill with absorbent material (e.g., chemical spill pillows or vermiculite).[14]

    • Work from the outside of the spill inward to prevent spreading.[14]

    • Place all contaminated absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area thoroughly.

  • Major Spill (Immediate hazard, large quantity):

    • Evacuate the area immediately and alert others not to enter.[12]

    • If the material is flammable, turn off all ignition sources if it is safe to do so.[15]

    • Close the laboratory door to contain vapors.[14]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[12]

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste. Do not dispose of contaminated materials in the regular trash or sanitary sewer.[16]

Table 3: Waste Disposal Procedures

Waste Stream Collection Container Disposal Procedure
Contaminated PPE (Gloves, gowns, shoe covers, etc.) Labeled, sealed plastic bag or container within a hazardous waste bin. Collect in the laboratory and dispose of through the institutional hazardous waste program.
Contaminated Sharps (Needles, scalpels) Puncture-proof, labeled sharps container. Seal container when full and dispose of through the institutional hazardous waste program.
Contaminated Labware (Pipette tips, tubes, vials) Labeled, sealed plastic bag or container. Empty liquids first. Collect for disposal via the institutional hazardous waste program.
Aqueous/Organic Liquid Waste Labeled, sealed, and compatible waste carboy. Segregate waste streams (e.g., halogenated vs. non-halogenated). Dispose of through the institutional hazardous waste program.

| Grossly Contaminated Solid Waste (Spill cleanup materials) | Labeled, sealed plastic bag or container. | Dispose of through the institutional hazardous waste program. |

Decontamination of Reusable Glassware:

  • Rinse glassware with a solvent known to dissolve this compound to perform an initial decontamination. Dispose of the rinsate as hazardous liquid waste.

  • Soak the glassware overnight in a suitable cleaning solution (e.g., bleach or a specialized lab detergent).[16]

  • Dispose of the soaking solution appropriately (neutralize and sewer if permissible, or collect as waste).[16]

  • Wash with standard lab detergent, rinse thoroughly, and dry.

Hypothetical Signaling Pathway of this compound

To illustrate its potential mechanism of action as a novel therapeutic agent, this diagram presents a hypothetical signaling pathway where this compound acts as a kinase inhibitor, a common role for investigational oncology drugs.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates growth_factor Growth Factor growth_factor->receptor Binds kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates bay155 This compound bay155->kinase_b Inhibits proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.